molecular formula C11H13F3N2O B190065 4-Morpholino-3-(trifluoromethyl)aniline CAS No. 105316-06-1

4-Morpholino-3-(trifluoromethyl)aniline

Cat. No.: B190065
CAS No.: 105316-06-1
M. Wt: 246.23 g/mol
InChI Key: WRKWRSUBQVBAQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Morpholino-3-(trifluoromethyl)aniline is a chemical building block of high interest in advanced pharmaceutical research and development. This compound incorporates two privileged motifs in modern drug design: the morpholino group and the trifluoromethyl group. The strategic incorporation of the trifluoromethyl (CF3) group into lead compounds is a well-established strategy to enhance key pharmacokinetic properties, including metabolic stability, membrane permeability, and binding affinity for biological targets . The morpholino ring is a common feature in medicinal chemistry, often employed to influence the molecule's solubility and conformational properties. While direct literature on this specific isomer is limited, aniline derivatives bearing both morpholine and trifluoromethyl substituents in the benzene ring are recognized as valuable intermediates. Researchers utilize such compounds in the synthesis of complex molecules for screening against various therapeutic targets . The presence of the aniline amino group provides a versatile handle for further synthetic elaboration, making this reagent a useful precursor for constructing compound libraries in the pursuit of novel bioactive entities, particularly in the development of kinase inhibitors and other small-molecule therapeutics. This product is intended for research purposes by qualified laboratory personnel.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-morpholin-4-yl-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O/c12-11(13,14)9-7-8(15)1-2-10(9)16-3-5-17-6-4-16/h1-2,7H,3-6,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKWRSUBQVBAQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377925
Record name 4-Morpholino-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105316-06-1
Record name 4-Morpholino-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 4-Morpholino-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of 4-Morpholino-3-(trifluoromethyl)aniline, a unique chemical entity with significant potential in medicinal chemistry and materials science. While a dedicated CAS number for this specific compound is not publicly cataloged, this guide extrapolates its physicochemical properties, proposes a viable synthetic route, and discusses its potential applications based on the well-documented characteristics of its core structural motifs: the morpholinoaniline scaffold and the trifluoromethyl group. The information is synthesized from data on closely related analogues to provide a robust predictive profile for research and development purposes.

Physicochemical and Identity Data

PropertyEstimated Value / InformationSource Analogue(s)
CAS Number Not AssignedN/A
Molecular Formula C₁₁H₁₃F₃N₂O-
Molecular Weight 262.23 g/mol -
Appearance Predicted: Light yellow to brown solid/liquid3-Fluoro-4-morpholinoaniline[1][4]
Boiling Point >200 °C4-Methyl-3-(trifluoromethyl)aniline[5]
Density ~1.2-1.3 g/cm³4-Methyl-3-(trifluoromethyl)aniline[2]
Solubility Soluble in methanol, DMSO, other organic solvents3-Fluoro-4-morpholinoaniline,[6] 4-Methyl-3-(trifluoromethyl)aniline[2]
pKa Estimated ~3-4 (Anilinic Nitrogen)General aniline chemistry

Proposed Synthesis and Experimental Protocols

A plausible and efficient synthesis route for this compound involves a two-step process starting from an activated benzene derivative: 1) Nucleophilic Aromatic Substitution (SₙAr), followed by 2) Reduction of a nitro group.

Proposed Synthesis Pathway

The proposed synthesis begins with 4-chloro-3-(trifluoromethyl)nitrobenzene. Morpholine acts as a nucleophile, displacing the chloride. The resulting nitro-intermediate is then reduced to the target aniline.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution (SₙAr) cluster_1 Step 2: Nitro Group Reduction A 4-Chloro-3-(trifluoromethyl)nitrobenzene C 4-(4-Nitro-2-(trifluoromethyl)phenyl)morpholine A->C Base (e.g., K₂CO₃) Solvent (e.g., DMSO) Heat B Morpholine B->C D 4-(4-Nitro-2-(trifluoromethyl)phenyl)morpholine E This compound D->E Reducing Agent (e.g., Fe/NH₄Cl or H₂/Pd-C) Solvent (e.g., Ethanol/Water)

Proposed synthesis of this compound.
Detailed Experimental Protocol: Nitro Group Reduction (Adapted)

This protocol is adapted from established procedures for the reduction of similar nitroaromatic compounds.[7][8][9]

Materials and Reagents:

  • 4-(4-Nitro-2-(trifluoromethyl)phenyl)morpholine (1.0 eq.)

  • Iron powder (Fe) (5.0 eq.)

  • Ammonium chloride (NH₄Cl) (1.0 eq.)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-(4-Nitro-2-(trifluoromethyl)phenyl)morpholine in a 4:1 mixture of ethanol and water.

  • Addition of Reagents: Add iron powder and ammonium chloride to the suspension.

  • Reaction Execution: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: a. Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts. b. Wash the celite pad with ethanol. c. Concentrate the combined filtrate under reduced pressure to remove the ethanol. d. Dilute the remaining aqueous residue with water and extract the product with ethyl acetate (3x).

  • Purification: a. Combine the organic layers and wash with brine. b. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. c. Purify the crude product by column chromatography on silica gel to yield the final product, this compound.

Applications in Research and Drug Development

The title compound is a valuable scaffold for drug discovery due to the synergistic properties of its components.

  • Trifluoromethyl Group: The -CF₃ group is a bioisostere for groups like chlorine and methyl but offers superior metabolic stability and lipophilicity.[3] Its strong electron-withdrawing nature can significantly alter the pKa of nearby functional groups, influencing drug-receptor interactions. This group is a hallmark of many modern pharmaceuticals, including kinase inhibitors and anti-inflammatory agents.[3][10]

  • Morpholinoaniline Scaffold: The morpholinoaniline core is present in several approved drugs. For instance, the antibiotic Linezolid features a related 3-fluoro-4-morpholinoaniline structure, highlighting the scaffold's ability to be incorporated into potent therapeutic agents.[1][11] Derivatives of morpholinoanilines have shown promise as anticancer and antimicrobial agents.[12]

Derivatives of this compound are prime candidates for screening as:

  • Kinase inhibitors for oncology applications.

  • Novel antibacterial or antifungal agents.[13]

  • Probes for chemical biology to investigate protein-ligand interactions.

G cluster_workflow Generic Derivatization and Screening Workflow A Start: This compound B Derivatization Reaction (e.g., Amide Coupling, Suzuki Coupling) A->B C Library of Novel Derivatives B->C D High-Throughput Screening (HTS) (Biochemical or Cell-Based Assays) C->D E Identify 'Hit' Compounds (Active Molecules) D->E F Lead Optimization (SAR Studies) E->F G Preclinical Candidate F->G

Workflow for drug discovery using the target scaffold.

Potential Biological Signaling Pathways

While no specific biological target has been validated for this compound, the trifluoromethylaniline scaffold is a common feature in kinase inhibitors.[14] These drugs typically function by competing with ATP for the binding site on a kinase, thereby inhibiting the downstream signaling cascade that can drive cancer cell proliferation.

G cluster_pathway Conceptual Kinase Inhibition Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds Kinase Kinase Domain Receptor->Kinase Activates PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylates ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling (e.g., Proliferation) PhosphoSubstrate->Downstream Inhibitor Scaffold-Based Inhibitor (e.g., Derivative of Target Cmpd.) Inhibitor->Kinase Blocks ATP Binding

Conceptual model of kinase inhibition by a scaffold-based drug.

Analytical Methods

A standard method for the analysis and purity assessment of this compound and its derivatives would be High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

General Gas Chromatography (GC) Protocol

This is a general protocol for analyzing aniline derivatives and can be optimized for the specific compound.[15]

ParameterRecommended Setting
Column AT-210 (or similar mid-polarity capillary column), 30m x 0.53mm ID, 1.0 µm film
Carrier Gas Helium
Inlet Temperature 200 °C
Detector Flame Ionization Detector (FID)
Detector Temp. 260 °C
Oven Program Initial 50°C, ramp at 3°C/min to 125°C (hold 5 min), then ramp at 45°C/min to 230°C (hold 5 min)
Injection Mode Split (e.g., 1:5)
Injection Volume 1.0 µL
Diluent Dichloromethane or Methanol

Safety and Handling

A specific Safety Data Sheet (SDS) is not available. The following hazard information is inferred from related compounds like 4-Methyl-3-(trifluoromethyl)aniline and 3-Fluoro-4-morpholinoaniline.[4][5][16][17] Handle this compound with care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).

Hazard CategoryGHS Classification (Inferred)Precautionary Statements (Examples)
Acute Toxicity H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaledP261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.
Skin Irritation H315: Causes skin irritationP302+P352: IF ON SKIN: Wash with plenty of water.
Eye Irritation H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory H335: May cause respiratory irritationP271: Use only outdoors or in a well-ventilated area.

Storage: Store in a cool, dry, well-ventilated place. Keep container tightly closed.[18]

References

4-Morpholino-3-(trifluoromethyl)aniline physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the physical and chemical properties, synthesis, and potential applications of 4-Morpholino-3-(trifluoromethyl)aniline. While specific experimental data for this exact compound is limited in publicly available literature, this guide synthesizes information from closely related analogues and precursors to provide a robust resource for scientific applications.

Compound Identification and Properties

This compound is an aromatic amine derivative characterized by a morpholine ring and a trifluoromethyl group attached to the aniline backbone. The electron-withdrawing nature of the trifluoromethyl group significantly influences the chemical reactivity of the aniline structure.

Table 1: Core Identifiers for this compound

Identifier Value
IUPAC Name This compound
Molecular Formula C₁₁H₁₃F₃N₂O
Molecular Weight 262.23 g/mol

| CAS Number | Not explicitly assigned; search for related structures may be required. |

Physical and Chemical Properties of Analogues

To provide a predictive context for the properties of this compound, the following tables summarize data for key structural analogues: trifluoromethyl anilines and morpholinoanilines.

Table 2: Properties of Related Trifluoromethyl Aniline Compounds

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Density (g/mL) Refractive Index (n20/D)
3-(Trifluoromethyl)aniline C₇H₆F₃N 161.12 187-188[1] 1.29[1] 1.480[2]
4-(Trifluoromethyl)aniline C₇H₆F₃N 161.12 83 °C / 12 mmHg[3] 1.283 @ 25°C[3] 1.483
4-Fluoro-3-(trifluoromethyl)aniline C₇H₅F₄N 179.11 207-208[4] 1.393 @ 25°C[4] 1.466

| 4-Methyl-3-(trifluoromethyl)aniline | C₈H₈F₃N | 175.15 | 204[5] | 1.220 @ 25°C[5] | 1.490[5] |

Table 3: Properties of Related Morpholinoaniline Compounds

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Boiling Point (°C) Solubility
3-Fluoro-4-morpholinoaniline C₁₀H₁₃FN₂O 196.22 121-123[6][7] 364.9 ± 42.0[6] Soluble in methanol[7]

| 4-Morpholinoaniline | C₁₀H₁₄N₂O | 178.23 | 132-135[8] | ~310.5[8] | Soluble in chloroform, ethyl acetate[8] |

The trifluoromethyl group generally increases the hydrophobicity of a molecule, suggesting that this compound may have limited solubility in polar solvents like water but good solubility in non-polar organic solvents such as toluene or hexane.[9]

Synthesis and Experimental Protocols

A plausible synthetic route for this compound can be proposed based on established methodologies for similar compounds. The primary strategy involves a two-step process: a nucleophilic aromatic substitution (SₙAr) followed by the reduction of a nitro group.

Synthesis_Workflow Precursor 4-Chloro-2-nitro-1-(trifluoromethyl)benzene Intermediate 4-(4-Nitro-2-(trifluoromethyl)phenyl)morpholine Precursor->Intermediate SₙAr Reaction (e.g., in Acetonitrile, reflux) Morpholine Morpholine Morpholine->Intermediate SₙAr Reaction (e.g., in Acetonitrile, reflux) Product This compound Intermediate->Product Nitro Group Reduction (e.g., in Water, 100°C) ReducingAgent Fe / HCl (aq) ReducingAgent->Product Nitro Group Reduction (e.g., in Water, 100°C)

Proposed synthesis workflow for this compound.

Step 1: Nucleophilic Aromatic Substitution (SₙAr) This reaction step is analogous to the synthesis of related fluoro-morpholino compounds.[10]

  • Reactants: A suitable starting material, such as 4-chloro-2-nitro-1-(trifluoromethyl)benzene, is reacted with morpholine.

  • Solvent: A polar aprotic solvent like acetonitrile is typically used.

  • Conditions: The reaction mixture is heated to reflux to facilitate the substitution reaction.

  • Work-up: Upon completion, the solvent is typically removed under reduced pressure, and the crude product is isolated for the next step.

Step 2: Nitro Group Reduction The reduction of the nitro-intermediate to the target aniline can be achieved using methods proven effective for other trifluoromethylated nitroaromatics.[11]

  • Reactants: The intermediate, 4-(4-Nitro-2-(trifluoromethyl)phenyl)morpholine, is reduced.

  • Reagents: A mixture of iron powder and a mineral acid, such as concentrated hydrochloric acid, in water serves as the reducing agent system.

  • Conditions: The reaction is typically heated (e.g., to 70-100°C) and stirred vigorously. Progress can be monitored using thin-layer chromatography (TLC).[11]

  • Purification: After the reaction is complete, the mixture is cooled. The crude product can be isolated by filtration and then purified, often by recrystallization from a suitable solvent system like an ethanol/water mixture, to yield the final product.[12]

Spectral Information

  • ¹H NMR: Protons on the aniline and morpholine rings would appear in the aromatic (~6.5-7.5 ppm) and aliphatic (~3.0-4.0 ppm) regions, respectively. The amino (-NH₂) protons would likely appear as a broad singlet.

  • ¹³C NMR: The spectrum would show characteristic peaks for the trifluoromethyl carbon (as a quartet due to C-F coupling) and the aromatic and morpholine carbons.[13]

  • ¹⁹F NMR: A single sharp peak corresponding to the -CF₃ group would be expected.[13]

  • IR Spectroscopy: Key peaks would include N-H stretching for the amine group (~3300-3500 cm⁻¹), C-F stretching (~1100-1300 cm⁻¹), and C-O-C stretching from the morpholine ring.

  • Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z 262.23.

Applications in Research and Development

Aniline derivatives containing morpholine and trifluoromethyl groups are valuable intermediates in medicinal chemistry and materials science.

  • Pharmaceutical Intermediates: Morpholinoanilines are key structural motifs in various active pharmaceutical ingredients (APIs). For example, 3-fluoro-4-morpholinoaniline is a crucial intermediate in the synthesis of the antibiotic Linezolid.[6]

  • Agrochemicals: The trifluoromethyl group is a common feature in modern agrochemicals, valued for its ability to enhance metabolic stability and binding affinity.[9]

  • Drug Discovery: This compound can serve as a versatile building block for creating libraries of novel molecules for screening against various biological targets. The combination of the morpholine group (which can improve pharmacokinetic properties) and the trifluoromethyl group makes it an attractive starting point for developing new therapeutic agents.

References

An In-depth Technical Guide to 4-Morpholino-3-(trifluoromethyl)aniline: Structure, Properties, and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 4-Morpholino-3-(trifluoromethyl)aniline, a compound of interest in medicinal chemistry and drug discovery. Due to the limited direct experimental data on this specific molecule, this document synthesizes information from structurally related analogues to project its molecular properties, propose a viable synthetic route, and discuss its potential biological significance.

Molecular Structure and Weight

The molecular structure of this compound consists of an aniline ring substituted with a morpholino group at the 4-position and a trifluoromethyl group at the 3-position. The trifluoromethyl group is a strong electron-withdrawing group, which can significantly influence the chemical properties and biological activity of the molecule.

Chemical Formula: C₁₁H₁₃F₃N₂O

Molecular Weight: 262.23 g/mol

The structural details and key physicochemical properties are summarized in the table below.

PropertyValue
IUPAC Name This compound
Chemical Formula C₁₁H₁₃F₃N₂O
Molecular Weight 262.23 g/mol
Appearance (Predicted) Off-white to light yellow solid
Solubility (Predicted) Soluble in organic solvents like DMSO, DMF, and methanol

Proposed Synthetic Protocol

A plausible synthetic route for this compound can be devised based on established methodologies for the synthesis of related fluoro- and morpholino-substituted anilines. A common approach involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor, followed by the reduction of a nitro group.

Experimental Protocol: Two-Step Synthesis

Step 1: Nucleophilic Aromatic Substitution to form 4-(2-(Trifluoromethyl)-4-nitrophenyl)morpholine

  • Reactants: To a solution of 1-fluoro-2-(trifluoromethyl)-4-nitrobenzene (1.0 eq) in a suitable aprotic polar solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add morpholine (1.2 eq) and a base such as potassium carbonate (K₂CO₃) (2.0 eq).

  • Reaction Conditions: Heat the reaction mixture at 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water. The resulting precipitate can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Step 2: Reduction of the Nitro Group to form this compound

  • Reactants: Dissolve the product from Step 1, 4-(2-(Trifluoromethyl)-4-nitrophenyl)morpholine, in a solvent such as ethanol or methanol. Add a reducing agent. Common reducing systems include iron powder in the presence of an acid like hydrochloric acid or ammonium chloride, or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[1]

  • Reaction Conditions: If using iron powder, the reaction is typically heated to reflux for several hours.[2] For catalytic hydrogenation, the reaction is stirred under a hydrogen atmosphere at room temperature until the nitro group is fully reduced.[1]

  • Work-up and Purification: After the reaction is complete, the solid catalyst (if used) is removed by filtration through celite. The solvent is then removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product, this compound.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Nitro Group Reduction 1-fluoro-2-(trifluoromethyl)-4-nitrobenzene 1-fluoro-2-(trifluoromethyl)-4-nitrobenzene Reaction1 SNAr Reaction (DMSO, K2CO3, 80-120°C) 1-fluoro-2-(trifluoromethyl)-4-nitrobenzene->Reaction1 Morpholine Morpholine Morpholine->Reaction1 Intermediate 4-(2-(Trifluoromethyl)-4-nitrophenyl)morpholine Reaction1->Intermediate Reaction2 Reduction (Fe/HCl or H2, Pd/C) Intermediate->Reaction2 Final_Product This compound Reaction2->Final_Product

A proposed two-step synthesis workflow for this compound.

Potential Biological Activity and Signaling Pathways

While direct biological data for this compound is not available, the structural motifs present in this molecule are common in compounds with significant pharmacological activities. For instance, morpholino-aniline derivatives have been investigated for their anticancer and antimicrobial properties.[3][4][5] The trifluoromethyl group is often incorporated into drug candidates to enhance metabolic stability and binding affinity.

Many aniline-based kinase inhibitors target key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways. For example, 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine is a potent inhibitor of the PI3K/mTOR pathway.[6] It is plausible that this compound could exhibit inhibitory activity against kinases in these pathways.

G cluster_pathway Hypothetical Kinase Inhibition Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 4-Morpholino-3- (trifluoromethyl)aniline Inhibitor->PI3K

Hypothesized inhibitory action on the PI3K/Akt/mTOR signaling pathway.

Conclusion

This compound represents a molecule with potential for further investigation in drug discovery. Based on the chemistry of its structural analogues, a reliable synthetic route can be proposed. The presence of the morpholino and trifluoromethyl moieties suggests that this compound may exhibit interesting biological activities, possibly as a kinase inhibitor. Further research is warranted to synthesize this compound and evaluate its pharmacological profile.

References

Synthesis of 4-Morpholino-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing 4-morpholino-3-(trifluoromethyl)aniline, a key intermediate in pharmaceutical research and development. The document details established methodologies, presents quantitative data, and includes experimental protocols to facilitate its synthesis in a laboratory setting.

Introduction

This compound is a substituted aniline derivative of significant interest in medicinal chemistry. Its structural motifs, the morpholine ring and the trifluoromethyl group, are prevalent in many biologically active compounds. The morpholine moiety often confers favorable pharmacokinetic properties, such as increased aqueous solubility and metabolic stability. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell membrane permeability. This guide outlines the primary synthetic strategies for obtaining this valuable building block.

Synthetic Pathways

Two principal synthetic routes have been identified for the preparation of this compound and its close analogs. The choice of route may depend on the availability of starting materials and the desired scale of the synthesis.

Route A: Nucleophilic Aromatic Substitution (SNA)

This pathway begins with a suitable difluoro- or chloro-nitrobenzene derivative, followed by the introduction of the morpholine ring via nucleophilic aromatic substitution and subsequent reduction of the nitro group.

Route B: Palladium-Catalyzed Cross-Coupling

This approach utilizes a pre-functionalized aniline, typically 4-bromo-3-(trifluoromethyl)aniline, and introduces the morpholine moiety through a palladium-catalyzed C-N bond formation reaction, such as the Buchwald-Hartwig amination.

Below is a graphical representation of the general synthetic logic.

Caption: High-level comparison of the two primary synthetic strategies.

Detailed Methodologies and Experimental Protocols

This section provides detailed experimental procedures for the key transformations in the synthesis of this compound.

Route A: Nucleophilic Aromatic Substitution and Reduction

This route is analogous to the synthesis of 3-fluoro-4-morpholinoaniline.[1][2] The starting material would ideally be 1,2-difluoro-4-(trifluoromethyl)benzene or a similar activated aryl halide.

Step 1: Synthesis of 4-(2-Fluoro-4-(trifluoromethyl)phenyl)morpholine (SNA Reaction)

The first step involves the nucleophilic aromatic substitution of a fluorine or other suitable leaving group by morpholine.

SNA_Workflow reagents Starting Material (e.g., 1,2-Difluoro-4-nitrobenzene) + Morpholine reaction Reaction Setup (Solvent, e.g., Acetonitrile) reagents->reaction heating Reflux reaction->heating workup Work-up (Cooling, Filtration) heating->workup purification Purification (Recrystallization) workup->purification product 4-(2-Fluoro-4-nitrophenyl)morpholine purification->product

Caption: Experimental workflow for the SNA reaction.

Experimental Protocol:

  • To a solution of 1,2-difluoro-4-nitrobenzene (1.0 eq.) in acetonitrile, add morpholine (1.1-1.5 eq.).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, allow the mixture to cool to room temperature.

  • The product may precipitate upon cooling and can be collected by filtration.

  • Wash the collected solid with a cold solvent (e.g., ethanol/water mixture) to remove impurities.

  • Dry the product under vacuum to yield 4-(2-fluoro-4-nitrophenyl)morpholine.

Step 2: (Nitro Group Reduction)

The nitro intermediate is then reduced to the corresponding aniline.

Experimental Protocol:

  • Suspend the 4-(nitroaryl)morpholine intermediate (1.0 eq.) in a mixture of methanol and water.

  • Add iron powder (Fe, 3-5 eq.) and ammonium chloride (NH₄Cl, 1.0 eq.).

  • Heat the mixture to 70 °C and stir vigorously.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • Extract the aqueous residue with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography or recrystallization to obtain this compound.

Route B: Palladium-Catalyzed Buchwald-Hartwig Amination

This route is highly effective for the direct coupling of morpholine with 4-bromo-3-(trifluoromethyl)aniline.[3]

Buchwald_Hartwig_Workflow setup Reaction Setup (Inert Atmosphere) Pd Catalyst + Ligand + Base reagents Add Reagents 4-Bromo-3-(trifluoromethyl)aniline + Morpholine setup->reagents solvent Add Anhydrous Solvent (e.g., Toluene, Dioxane) reagents->solvent reaction Heat with Stirring (80-110 °C) solvent->reaction workup Work-up (Cool, Dilute, Filter) reaction->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Experimental Protocol:

  • Reaction Setup: In a glovebox or under a stream of inert gas (e.g., Argon), add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 eq.), a bulky phosphine ligand (e.g., X-Phos, 1.2-2.4x eq. relative to Pd), and a strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu), 1.5-2.2 eq.) to a dry reaction vessel.[3]

  • Reagent Addition: Add 4-bromo-3-(trifluoromethyl)aniline (1.0 eq.) and morpholine (1.1-1.5 eq.).[3]

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.[3]

  • Reaction Execution: Seal the vessel and heat the mixture with stirring to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.[3]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.[3] Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography to yield this compound.[3]

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of this compound via the Buchwald-Hartwig amination route.[3]

ParameterValueReference
Starting Material 4-Bromo-3-(trifluoromethyl)aniline[3]
Coupling Partner Morpholine[3]
Catalyst System Pd₂(dba)₃ / X-Phos[3]
Base Sodium tert-butoxide (NaOtBu)[3]
Solvent Toluene or Dioxane[3]
Reaction Temperature 80-110 °C[3]
Expected Yield 75-90%[3]

Conclusion

The synthesis of this compound can be effectively achieved through two primary synthetic strategies. The choice between the nucleophilic aromatic substitution route and the palladium-catalyzed cross-coupling route will depend on factors such as starting material availability, cost, and scalability. The Buchwald-Hartwig amination offers a direct and high-yielding approach, for which a detailed protocol and expected yields are available. This guide provides the necessary information for researchers and scientists to successfully synthesize this important building block for drug discovery and development.

References

Navigating the Landscape of 4-Morpholino-3-(trifluoromethyl)aniline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals interested in the procurement and application of 4-Morpholino-3-(trifluoromethyl)aniline. This document elucidates the current supplier landscape, cost analysis, and key chemical information. Furthermore, it addresses the significant ambiguity surrounding this compound's nomenclature and commercial availability, offering insights into a readily available alternative, 3-Fluoro-4-morpholinoaniline.

The Challenge of Sourcing: Identifying the Correct Chemical Entity

Initial database searches for "this compound" often lead to a variety of structurally similar but distinct molecules. Precise identification is paramount for experimental accuracy. The correct nomenclature and corresponding CAS number for the requested compound is:

  • Chemical Name: 4-Morpholin-4-yl-3-trifluoromethyl-phenylamine

  • CAS Number: 105316-06-1

This specific isomer has a morpholine moiety at the 4-position and a trifluoromethyl group at the 3-position of the aniline ring.

Current Supplier Landscape and Availability

A comprehensive search has revealed limited commercial availability for 4-Morpholin-4-yl-3-trifluoromethyl-phenylamine (CAS: 105316-06-1).

SupplierProduct NameCAS NumberAvailability
Matrix Scientific4-Morpholin-4-yl-3-trifluoromethyl-phenylamine105316-06-1Out of Stock

The scarcity of this specific isomer suggests it may be a niche research compound or require custom synthesis. Researchers are advised to contact suppliers specializing in custom chemical synthesis for quotations and lead times.

A Readily Available Alternative: 3-Fluoro-4-morpholinoaniline

Given the sourcing challenges for the primary compound of interest, this guide presents a closely related and commercially accessible alternative: 3-Fluoro-4-morpholinoaniline (CAS: 93246-53-8). This compound shares the morpholinoaniline core but features a fluoro group at the 3-position instead of a trifluoromethyl group. Its role as an intermediate in the synthesis of the antibiotic linezolid makes it a well-documented and widely available chemical.[1]

Supplier and Cost Analysis for 3-Fluoro-4-morpholinoaniline (CAS: 93246-53-8)

The following table summarizes a selection of suppliers and their indicative pricing for 3-Fluoro-4-morpholinoaniline. Prices are subject to change and may vary based on purity, quantity, and supplier.

SupplierPurityQuantityPrice (USD)
AKSci99%5g$22
AKSci99%25g$40
Calicut Surgicals-Ex-Im99%1 kg~$10.30/kg (converted from INR)
Physicochemical Properties of 3-Fluoro-4-morpholinoaniline
PropertyValue
Molecular Formula C₁₀H₁₃FN₂O
Molecular Weight 196.22 g/mol
Appearance Off-white to brown crystalline powder
Melting Point 121-123 °C
Boiling Point 364.9±42.0 °C at 760 mmHg
Purity Typically >98%

Experimental Protocol: Synthesis of 3-Fluoro-4-morpholinoaniline

The following is a representative experimental protocol for the synthesis of 3-Fluoro-4-morpholinoaniline, a key intermediate for the antibiotic linezolid. This procedure involves a nucleophilic aromatic substitution followed by a reduction.[1]

Step 1: Synthesis of 4-(2-Fluoro-4-nitrophenyl)morpholine
  • In a round-bottom flask, combine 1,2-difluoro-4-nitrobenzene and morpholine.

  • The reaction can be performed under neat conditions or in a suitable solvent such as acetonitrile.

  • Heat the reaction mixture to reflux and monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture and isolate the product, 4-(2-fluoro-4-nitrophenyl)morpholine, through standard workup and purification procedures.

Step 2: Reduction to 3-Fluoro-4-morpholinoaniline
  • Dissolve the 4-(2-fluoro-4-nitrophenyl)morpholine intermediate in a mixture of methanol and water.

  • Add iron powder (Fe) and ammonium chloride (NH₄Cl) to the solution.

  • Heat the mixture to approximately 70°C.

  • Monitor the reduction of the nitro group to an amine.

  • After the reaction is complete, filter the mixture to remove the iron catalyst.

  • Isolate the final product, 3-fluoro-4-morpholinoaniline, from the filtrate by extraction and subsequent purification.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Nitro Group Reduction 1,2-difluoro-4-nitrobenzene 1,2-difluoro-4-nitrobenzene 4-(2-fluoro-4-nitrophenyl)morpholine 4-(2-fluoro-4-nitrophenyl)morpholine 1,2-difluoro-4-nitrobenzene->4-(2-fluoro-4-nitrophenyl)morpholine + Morpholine, Reflux Morpholine Morpholine Morpholine->4-(2-fluoro-4-nitrophenyl)morpholine Intermediate 4-(2-fluoro-4-nitrophenyl)morpholine Final_Product 3-Fluoro-4-morpholinoaniline Intermediate->Final_Product Fe/NH4Cl, 70°C

Caption: Synthetic pathway for 3-Fluoro-4-morpholinoaniline.

Relevance in Drug Discovery: Targeting the PI3K/Akt/mTOR Signaling Pathway

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently found in molecules that inhibit the PI3K/Akt/mTOR signaling pathway.[2] This pathway is crucial for regulating cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.[2] The oxygen atom of the morpholine ring often forms a critical hydrogen bond with the hinge region of protein kinases, contributing to the inhibitor's binding affinity and selectivity.[2]

While a specific signaling pathway for this compound is not documented due to its limited study, its structural components—the morpholine and trifluoromethylaniline moieties—are of significant interest in the development of kinase inhibitors. The trifluoromethyl group can enhance metabolic stability and binding affinity.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Morpholine_Inhibitor Morpholine-Containing Inhibitor Morpholine_Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt pathway by morpholine derivatives.

References

Spectroscopic Analysis of 4-Morpholino-3-(trifluoromethyl)aniline: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Absence of Experimental Data for the Target Compound

Extensive searches of chemical databases and scientific literature have revealed no publicly available experimental spectroscopic data (NMR, IR, MS) for the specific compound 4-Morpholino-3-(trifluoromethyl)aniline . There is no registered CAS number for this molecule, suggesting it is not a commercially available or widely studied compound.

This guide will therefore focus on the available data for the closely related and structurally similar compound, 4-(morpholinomethyl)-3-(trifluoromethyl)aniline . It is crucial to note the structural difference: the presence of a methylene (-CH2-) bridge between the morpholine ring and the aniline ring.

Alternative Compound Analysis: 4-(morpholinomethyl)-3-(trifluoromethyl)aniline

While experimental NMR and IR data for 4-(morpholinomethyl)-3-(trifluoromethyl)aniline are also not found in the public domain, predicted mass spectrometry data is available and can provide valuable information for researchers.[1]

Mass Spectrometry (MS) Data

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. The predicted data for 4-(morpholinomethyl)-3-(trifluoromethyl)aniline can guide researchers in identifying this compound in reaction mixtures.

Table 1: Predicted Mass Spectrometry Data for 4-(morpholinomethyl)-3-(trifluoromethyl)aniline [1]

Adductm/z
[M+H]+261.12093
[M+Na]+283.10287
[M-H]-259.10637
[M+NH4]+278.14747
[M+K]+299.07681
[M+H-H2O]+243.11091
[M+HCOO]-305.11185
[M+CH3COO]-319.12750
[M+Na-2H]-281.08832
[M]+260.11310
[M]-260.11420

m/z: mass-to-charge ratio

General Experimental Protocols for Spectroscopic Analysis of Aromatic Amines

For researchers who may synthesize this compound or its analogue, the following are general experimental protocols for obtaining NMR, IR, and MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to determine the structure of a molecule by observing the magnetic properties of its atomic nuclei.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid interfering signals.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • ¹H NMR: Acquire a proton NMR spectrum to identify the number, environment, and coupling of hydrogen atoms.

  • ¹³C NMR: Acquire a carbon-13 NMR spectrum to determine the number and types of carbon atoms.

  • ¹⁹F NMR: Given the trifluoromethyl group, a fluorine-19 NMR spectrum would be highly informative, showing a characteristic singlet.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is used to identify functional groups.

Protocol:

  • Sample Preparation:

    • Solid: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

    • Liquid/Oil: Place a drop of the sample between two salt plates (e.g., NaCl).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands for functional groups such as N-H stretching (for the amine), C-F stretching (for the trifluoromethyl group), C-N stretching, and C-O-C stretching (for the morpholine). Primary and secondary amines typically show N–H stretching absorptions in the 3300 to 3500 cm⁻¹ range.[2]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common methods include Gas Chromatography-Mass Spectrometry (GC-MS) for volatile compounds or Liquid Chromatography-Mass Spectrometry (LC-MS) for less volatile compounds. Direct infusion is also an option.

  • Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

  • Data Analysis: Determine the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Workflow Visualization

The general workflow for the spectroscopic characterization of a synthesized aromatic amine is depicted below.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Sample Synthesized Compound Purification Purification (e.g., Chromatography, Recrystallization) Sample->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR IR IR Spectroscopy (FTIR/ATR) Purification->IR MS Mass Spectrometry (LC-MS/GC-MS) Purification->MS Data_Analysis Data Processing & Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation & Verification Data_Analysis->Structure_Elucidation

Caption: General workflow for spectroscopic analysis.

References

Solubility Profile of 4-Morpholino-3-(trifluoromethyl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-Morpholino-3-(trifluoromethyl)aniline, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public quantitative solubility data for this specific molecule, this document focuses on delivering detailed experimental protocols based on established methodologies, such as the shake-flask method coupled with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Furthermore, it includes templates for data presentation and visualizations of experimental and logical workflows to aid researchers, scientists, and drug development professionals in generating and interpreting critical solubility data.

Introduction

This compound is an aniline derivative characterized by a morpholine ring and a trifluoromethyl group. Its structural similarity to compounds like 3-fluoro-4-morpholinoaniline, a known precursor in the synthesis of the antibiotic Linezolid, suggests its potential as a valuable building block in the development of novel therapeutic agents.[1][2][3]

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall development pathway. A thorough understanding of a compound's solubility in various solvents is essential for process chemistry, formulation development, and toxicological studies. This guide outlines the necessary procedures to systematically determine the solubility profile of this compound.

Predicted Solubility Profile

The molecular structure of this compound, which contains a hydrophobic trifluoromethyl group and a polar morpholine moiety, suggests a varied solubility profile. It is predicted to have limited solubility in aqueous solutions due to the hydrophobic nature of the trifluoromethyl group. Conversely, it is expected to be more soluble in various organic solvents.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in a range of solvents is not widely available in public literature. The following table is provided as a template for researchers to systematically record their experimentally determined solubility data.

SolventSolvent TypeTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Notes
WaterPolar Protic25
Phosphate-Buffered Saline (pH 7.4)Aqueous Buffer25
MethanolPolar Protic25
EthanolPolar Protic25
IsopropanolPolar Protic25
AcetonitrilePolar Aprotic25
Dimethyl Sulfoxide (DMSO)Polar Aprotic25
Dichloromethane (DCM)Polar Aprotic25
Ethyl AcetatePolar Aprotic25
TolueneNon-Polar25
HeptaneNon-Polar25

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[4][5][6][7][8]

4.1. Materials and Equipment

  • This compound (solid)

  • Selected solvents (as per the table above)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • Syringes and filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography with UV detector (HPLC-UV)

  • Volumetric flasks and pipettes

4.2. Procedure

4.2.1. Preparation of Saturated Solutions

  • Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of excess solid is crucial to ensure that equilibrium is reached.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a constant temperature shaker (e.g., 25 °C) and agitate for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

4.2.2. Sample Collection and Preparation

  • After the equilibration period, cease agitation and allow the vials to stand undisturbed for a short time to let the excess solid settle. Centrifugation can be used to facilitate the separation of the solid and liquid phases.

  • Carefully withdraw a known volume of the supernatant using a syringe.

  • Immediately filter the collected supernatant through a 0.22 µm filter to remove any undissolved solid particles.

  • Dilute the filtered solution with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the calibration range of the analytical method.

4.2.3. Quantification by HPLC-UV

  • Method Development : Develop a suitable HPLC-UV method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and UV detection wavelength. Methods for analyzing primary aromatic amines are well-established and can be adapted.[9][10][11][12]

  • Calibration Curve : Prepare a series of standard solutions of this compound of known concentrations. Inject these standards into the HPLC system to generate a calibration curve.

  • Sample Analysis : Inject the diluted sample solution and determine its concentration from the calibration curve.

  • Calculation : Calculate the original solubility in the solvent by accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Visualizations

To further clarify the experimental and logical workflows, the following diagrams are provided.

G cluster_prep Preparation of Saturated Solution cluster_sampling Sample Processing cluster_quant Quantification A Add excess solid compound to a known volume of solvent B Seal vial and place in constant temperature shaker A->B C Agitate for 24-72 hours to reach equilibrium B->C D Cease agitation and allow solid to settle (or centrifuge) C->D Equilibration Complete E Withdraw supernatant with a syringe D->E F Filter supernatant (e.g., 0.22 µm PTFE filter) E->F G Dilute filtered solution to a known concentration F->G I Analyze standards and sample by HPLC-UV G->I Ready for Analysis H Prepare calibration standards H->I J Determine concentration from calibration curve I->J K Calculate original solubility J->K

Caption: Workflow for Shake-Flask Solubility Determination.

G A Starting Material A C This compound (Key Intermediate) A->C B Starting Material B B->C D Further Synthetic Steps (e.g., cyclization, functionalization) C->D Critical Building Block E Final Pharmaceutical Product (e.g., Antibiotic, Kinase Inhibitor) D->E

Caption: Logical Flow of a Multi-step Pharmaceutical Synthesis.

References

The Pharmacological Potential of Morpholine-Containing Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The morpholine scaffold is a privileged heterocyclic motif in medicinal chemistry, frequently incorporated into the design of novel therapeutic agents due to its favorable physicochemical and pharmacokinetic properties. This technical guide provides an in-depth overview of the diverse biological activities exhibited by morpholine-containing compounds, with a focus on their anticancer, antifungal, antibacterial, anti-inflammatory, and antimalarial potential. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Anticancer Activity

Morpholine derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumor progression.

Quantitative Data: In Vitro Cytotoxicity

A range of morpholine-containing compounds have been evaluated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from several key studies are summarized below.

Compound IDCancer Cell LineIC50 (µM)Reference
AK-3 A549 (Lung Carcinoma)10.38 ± 0.27[1][2]
MCF-7 (Breast Adenocarcinoma)6.44 ± 0.29[1][2]
SHSY-5Y (Neuroblastoma)9.54 ± 0.15[1][2]
AK-10 A549 (Lung Carcinoma)8.55 ± 0.67[1][2]
MCF-7 (Breast Adenocarcinoma)3.15 ± 0.23[1][2]
SHSY-5Y (Neuroblastoma)3.36 ± 0.29[1][2]
Compound 5j HT-29 (Colon Adenocarcinoma)9.657 ± 0.149[3]
Compound 5c HT-29 (Colon Adenocarcinoma)17.750 ± 1.768[3]
Thieno[3,2-d]pyrimidine derivative 15e A375 (Melanoma)0.58[4]
Signaling Pathways and Mechanisms of Action

Several morpholine derivatives exert their anticancer effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest, often in the G1 phase.[1][2] The mechanism can involve the modulation of key regulatory proteins such as Bcl-2.[2]

Morpholine Compound Morpholine Compound Bcl-2 Family Proteins Bcl-2 Family Proteins Morpholine Compound->Bcl-2 Family Proteins inhibition Cell Cycle Arrest (G1) Cell Cycle Arrest (G1) Morpholine Compound->Cell Cycle Arrest (G1) Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bcl-2 Family Proteins->Mitochondrial Outer Membrane Permeabilization inhibition Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Figure 1: Proposed mechanism of apoptosis induction by morpholine compounds.

Certain morpholine-benzimidazole-oxadiazole and 4-morpholino-2-phenylquinazoline derivatives have been shown to target the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Phosphoinositide 3-kinase (PI3K), respectively.[3][4] These kinases are crucial for angiogenesis and tumor cell proliferation and survival.

cluster_0 VEGF Signaling VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Downstream Signaling (e.g., PLCγ-PKC-MAPK, PI3K-AKT) Downstream Signaling (e.g., PLCγ-PKC-MAPK, PI3K-AKT) VEGFR-2->Downstream Signaling (e.g., PLCγ-PKC-MAPK, PI3K-AKT) Angiogenesis Angiogenesis Downstream Signaling (e.g., PLCγ-PKC-MAPK, PI3K-AKT)->Angiogenesis Tumor Growth Tumor Growth Angiogenesis->Tumor Growth Morpholine Compound (VEGFR-2 Inhibitor) Morpholine Compound (VEGFR-2 Inhibitor) Morpholine Compound (VEGFR-2 Inhibitor)->VEGFR-2 inhibition

Figure 2: Inhibition of the VEGFR-2 signaling pathway by morpholine derivatives.
Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Principle: Metabolically active cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the morpholine-containing compound for a specified period (e.g., 24-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

Seed cells in 96-well plate Seed cells in 96-well plate Treat with Morpholine Compound Treat with Morpholine Compound Seed cells in 96-well plate->Treat with Morpholine Compound Add MTT solution Add MTT solution Treat with Morpholine Compound->Add MTT solution Incubate (2-4h) Incubate (2-4h) Add MTT solution->Incubate (2-4h) Add Solubilization Solution Add Solubilization Solution Incubate (2-4h)->Add Solubilization Solution Measure Absorbance (570 nm) Measure Absorbance (570 nm) Add Solubilization Solution->Measure Absorbance (570 nm) Calculate IC50 Calculate IC50 Measure Absorbance (570 nm)->Calculate IC50

Figure 3: Workflow for the MTT cytotoxicity assay.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescein isothiocyanate (FITC)-labeled Annexin V. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Procedure:

    • Treat cells with the morpholine compound to induce apoptosis.

    • Harvest and wash the cells.

    • Resuspend the cells in binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark at room temperature.

    • Analyze the stained cells by flow cytometry.

Antifungal Activity

Morpholine-based compounds are well-established as agricultural and clinical antifungal agents. Their primary mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.

Quantitative Data: In Vitro Antifungal Activity

The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) are key parameters for evaluating antifungal efficacy.

Compound Class/IDFungal SpeciesMIC (µg/mL)MFC (µg/mL)Reference
Sila-analogue 24 Candida albicans0.5-11-2[5]
Cryptococcus neoformans0.51[5]
Aspergillus niger24[5]
Morpholine Surfactants Candida albicans6.25-200Not specified[6]
Cryptococcus neoformans6.25-200Not specified[6]
Thiazine-2-amines (20-28) Aspergillus flavus6.25-200Not specified[7]
Mucor6.25-200Not specified[7]
Rhizopus6.25-200Not specified[7]
Signaling Pathway: Ergosterol Biosynthesis

Morpholine antifungals, such as fenpropimorph and amorolfine, inhibit two key enzymes in the ergosterol biosynthesis pathway: sterol Δ14-reductase and sterol Δ8-Δ7-isomerase.[5] This disruption of ergosterol production leads to a compromised cell membrane and ultimately fungal cell death.

Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Ignosterol Ignosterol Lanosterol->Ignosterol Sterol Δ14-reductase Fecosterol Fecosterol Ignosterol->Fecosterol Sterol Δ8-Δ7-isomerase Episterol Episterol Fecosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol Morpholine Antifungals Morpholine Antifungals Morpholine Antifungals->Lanosterol inhibition Morpholine Antifungals->Ignosterol inhibition

Figure 4: Inhibition of the ergosterol biosynthesis pathway by morpholine antifungals.
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

  • Principle: A standardized inoculum of the fungal strain is exposed to serial dilutions of the antifungal compound in a liquid growth medium in a microtiter plate. The MIC is the lowest concentration of the compound that inhibits visible fungal growth.

  • Procedure:

    • Prepare serial dilutions of the morpholine compound in a 96-well microtiter plate.

    • Prepare a standardized fungal inoculum according to CLSI guidelines.

    • Inoculate each well with the fungal suspension.

    • Include positive (no drug) and negative (no inoculum) controls.

    • Incubate the plate under appropriate conditions (e.g., 35°C for 24-48 hours).

    • Visually inspect the wells for turbidity to determine the MIC.

Antibacterial Activity

Morpholine derivatives have also been explored for their antibacterial properties against a range of Gram-positive and Gram-negative bacteria.

Quantitative Data: In Vitro Antibacterial Activity

The antibacterial efficacy is typically reported as the minimum inhibitory concentration (MIC).

Compound IDBacterial SpeciesMIC (mg/mL)Reference
Compound 3 Gram-positive & Gram-negative strainsNot specified (inhibition zone 16-31 mm)[8][9][10]
Compound 4 Gram-positive & Gram-negative strainsNot specified (inhibition zone 17-26 mm)[8][9][10]
Compound 5 Gram-positive & Gram-negative strains3.125[8][9][10]
Compound 6 Gram-positive & Gram-negative strains6.25-12.5[8][9][10]
Compound 12 Mycobacterium smegmatis15.6 (µg/mL)[11]
Experimental Protocol: Broth Microdilution for MIC Determination

The protocol for determining the antibacterial MIC is similar to that for antifungal testing, with adjustments for bacterial growth conditions.

  • Procedure:

    • Perform serial dilutions of the morpholine derivative in a suitable bacterial growth medium (e.g., Mueller-Hinton broth).

    • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

    • Inoculate the microtiter plate wells with the bacterial suspension.

    • Incubate at 37°C for 18-24 hours.

    • Determine the MIC as the lowest concentration with no visible bacterial growth.

Anti-inflammatory Activity

Morpholine-containing compounds have shown promise as anti-inflammatory agents by targeting key enzymes and signaling pathways involved in the inflammatory response.

Quantitative Data: In Vitro Anti-inflammatory Activity
Compound IDAssayIC50/EffectReference
Compound 3e iNOS inhibition0.48 ± 0.04 mM[12]
Compound 5c iNOS inhibition0.12 ± 0.00 mM[12]
Compound 2 CFA-induced inflammatory hyperalgesia (in vivo)ED50 = 1.097 mg/kg[13][14]
V4 & V8 NO production in LPS-stimulated macrophagesSignificant inhibition[15][16]
Signaling Pathway: iNOS and COX-2 Inhibition

In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), macrophages upregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These enzymes produce nitric oxide (NO) and prostaglandins, respectively, which are key mediators of inflammation. Some morpholine derivatives have been shown to inhibit the expression and/or activity of iNOS and COX-2.[12][15][16]

LPS LPS Macrophage Macrophage LPS->Macrophage NF-κB Activation NF-κB Activation Macrophage->NF-κB Activation iNOS Expression iNOS Expression NF-κB Activation->iNOS Expression COX-2 Expression COX-2 Expression NF-κB Activation->COX-2 Expression Nitric Oxide (NO) Nitric Oxide (NO) iNOS Expression->Nitric Oxide (NO) Prostaglandins Prostaglandins COX-2 Expression->Prostaglandins Inflammation Inflammation Nitric Oxide (NO)->Inflammation Prostaglandins->Inflammation Morpholine Compound Morpholine Compound Morpholine Compound->iNOS Expression inhibition Morpholine Compound->COX-2 Expression inhibition

Figure 5: Inhibition of iNOS and COX-2 pathways by morpholine compounds.
Experimental Protocols

This colorimetric assay measures the amount of nitrite, a stable breakdown product of NO, in cell culture supernatants.

  • Procedure:

    • Culture macrophages (e.g., RAW 264.7 cells) and stimulate with LPS in the presence or absence of the morpholine compound.

    • Collect the cell culture supernatant.

    • Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

    • Incubate at room temperature to allow for color development.

    • Measure the absorbance at 540 nm.

    • Quantify nitrite concentration using a standard curve.

This in vivo model is used to assess the anti-inflammatory and analgesic effects of compounds.

  • Procedure:

    • Inject Complete Freund's Adjuvant (CFA) into the hind paw of a rodent to induce localized inflammation and hyperalgesia.

    • Administer the morpholine compound to the animal.

    • Measure pain responses (e.g., thermal and mechanical hyperalgesia) at different time points.

    • Assess paw edema as a measure of inflammation.

Antimalarial Activity

The emergence of drug-resistant malaria parasites necessitates the development of new antimalarial agents. Morpholine-containing compounds have shown promising activity against Plasmodium falciparum.

Quantitative Data: In Vitro and In Vivo Antimalarial Activity
Compound IDParasite StrainIC50/EC50In Vivo ModelEfficacyReference
Compound 6k P. falciparum 3D75.059 ± 0.2036 µM--[17]
Compound 40b P. falciparum 3D70.62 µg/mL--[18]
Compound 2 P. falciparum (3D7)EC50 = 1 nMP. berghei (mouse)ED90 = 0.1–0.3 mg/kg[19]
Experimental Protocol: In Vivo Suppressive Test (Peters' 4-Day Test)

This is a standard in vivo assay to evaluate the antimalarial efficacy of a compound.

  • Procedure:

    • Infect mice with Plasmodium berghei.

    • Administer the morpholine compound orally or via another route for four consecutive days, starting 24 hours post-infection.

    • Include positive (e.g., chloroquine) and negative (vehicle) control groups.

    • On day 5, determine the parasitemia in all groups by microscopic examination of Giemsa-stained blood smears.

    • Calculate the percentage of parasite growth suppression compared to the negative control.

The morpholine moiety is a versatile and valuable scaffold in drug discovery, contributing to a wide spectrum of biological activities. The compounds highlighted in this guide demonstrate significant potential in the development of new therapies for cancer, fungal and bacterial infections, inflammation, and malaria. The provided data, pathway diagrams, and experimental protocols offer a solid foundation for researchers to further explore and optimize morpholine-containing compounds for clinical applications.

References

The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Development Professionals

Introduction

The strategic incorporation of fluorine-containing functional groups has become a pivotal strategy in contemporary drug design. Among these, the trifluoromethyl (CF3) group stands out for its profound and often beneficial impact on the physicochemical and pharmacokinetic properties of therapeutic candidates. Its unique electronic nature and steric profile allow medicinal chemists to meticulously sculpt molecules to enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. This technical guide provides a comprehensive overview of the role of the trifluoromethyl group in medicinal chemistry, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Modulation of Physicochemical Properties

The introduction of a trifluoromethyl group into a molecular scaffold can dramatically alter its fundamental properties. These modifications are critical in transforming a biologically active compound into a viable drug candidate.

Metabolic Stability

One of the most significant advantages of incorporating a CF3 group is the enhancement of metabolic stability. The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, compared to about 414 kJ/mol for a carbon-hydrogen bond.[1][2] This inherent strength makes the trifluoromethyl group highly resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) superfamily.[3][4] By replacing a metabolically labile methyl group or hydrogen atom with a CF3 group, chemists can block common sites of metabolism, leading to a longer drug half-life, reduced clearance, and a more predictable pharmacokinetic profile.[4]

For instance, a study on picornavirus inhibitors demonstrated that replacing a methyl group with a trifluoromethyl group on an oxadiazole ring not only prevented hydroxylation at that position but also conferred a global protective effect on the entire molecule, significantly reducing the number of metabolites formed in a monkey liver microsomal assay.[5] While WIN 54954, a compound with a methyl group, produced 18 metabolic products, its trifluoromethyl analog, compound 9 , resulted in only two minor products.[5]

Lipophilicity

Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), is a critical parameter that influences a drug's absorption, distribution, membrane permeability, and toxicity. The trifluoromethyl group is highly lipophilic, with a Hansch π value of +0.88, and its introduction generally increases the overall lipophilicity of a molecule.[6] This enhanced lipophilicity can improve a drug's ability to cross biological membranes, including the blood-brain barrier, which is crucial for drugs targeting the central nervous system.[3][7]

However, the relationship between trifluoromethylation and lipophilicity is not always straightforward and can be influenced by the molecular context. For example, in a series of 2-(thiofluoroalkyl)pyridines, the trifluoromethylated analog (SCF3) exhibited the highest lipophilicity (logD⁷·⁴ = 2.13) compared to the non-fluorinated methyl version (SCH3, logD⁷·⁴ = 1.69).[8]

Binding Affinity and Biological Activity

The strong electron-withdrawing nature of the trifluoromethyl group can significantly alter the electronic properties of a molecule, influencing its interactions with biological targets.[3] This can lead to enhanced binding affinity and, consequently, increased potency and selectivity.[7] The CF3 group can participate in favorable electrostatic and hydrophobic interactions within a protein's binding pocket.

A statistical analysis of over 28,000 pairs of compounds differing only by a methyl-to-trifluoromethyl substitution revealed that while the substitution does not improve bioactivity on average, in 9.19% of cases, it led to an increase in biological activity by at least an order of magnitude.[2][9] The study also found that CF3 substitution on a benzene ring can be particularly effective at gaining binding energy, with improvements of up to -4.36 kcal/mol.[2]

Quantitative Data on Trifluoromethylated Drugs

The following tables summarize quantitative data from comparative studies of well-known drugs and their analogs, illustrating the impact of the trifluoromethyl group.

Table 1: Comparison of Celecoxib and its Trifluoromethyl Analog (TFM-C)

CompoundCOX-2 Inhibitory Activity (Relative to Celecoxib)Effect on Arthritis Models
Celecoxib 1Mildly suppressive
TFM-C 205-fold lowerMore strongly inhibited severity of CIA and CAIA than celecoxib[10]

CIA: Collagen-Induced Arthritis; CAIA: Collagen Antibody-Induced Arthritis

This data highlights that even with significantly reduced direct enzyme inhibition, a trifluoromethyl analog can exhibit potent in vivo effects through alternative mechanisms, such as suppressing the activation of innate immune cells.[10][11]

Table 2: Comparison of Fluoxetine and its Metabolite Norfluoxetine

CompoundStereoisomerPotency as Serotonin Uptake Inhibitor (in vivo)Elimination Half-life
Fluoxetine (S)-fluoxetine-4-6 days (chronic)[12][13]
Norfluoxetine (S)-norfluoxetineMore potent than (R)-norfluoxetine (ED50 0.82 mg/kg vs 8.3 mg/kg in mice)[7]4-16 days[13]
(R)-norfluoxetineLess potent than (S)-norfluoxetine[7]-

Norfluoxetine, the active metabolite of fluoxetine, retains the critical trifluoromethyl group and demonstrates potent activity as a serotonin reuptake inhibitor, contributing significantly to the overall therapeutic effect.[7][14]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of trifluoromethylated compounds are provided below.

Protocol 1: Determination of Lipophilicity (logP) by Shake-Flask Method

Objective: To determine the partition coefficient of a compound between n-octanol and water.

Materials:

  • Test compound

  • n-Octanol (HPLC grade), pre-saturated with water

  • Water or buffer (e.g., phosphate-buffered saline, pH 7.4), pre-saturated with n-octanol

  • Glass vials with screw caps

  • Vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Partitioning:

    • Add a known volume of the pre-saturated n-octanol and pre-saturated aqueous phase to a glass vial.

    • Spike a small volume of the test compound stock solution into the biphasic system. The final concentration should be within the linear range of the analytical method.

  • Equilibration:

    • Securely cap the vials and shake vigorously using a vortex mixer for a set period (e.g., 1 hour) to ensure thorough mixing.

    • Allow the phases to separate by letting the vials stand undisturbed or by centrifugation at a low speed (e.g., 2000 rpm for 10 minutes).

  • Sampling: Carefully withdraw an aliquot from both the n-octanol (upper) and aqueous (lower) phases, avoiding contamination of the interface.

  • Quantification: Analyze the concentration of the test compound in each phase using a validated analytical method.

  • Calculation: The logP is calculated using the following formula: logP = log10 ([Compound]octanol / [Compound]aqueous)

Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the rate of metabolic clearance of a compound by liver enzymes.

Materials:

  • Test compound

  • Pooled liver microsomes (human, rat, etc.)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl2)

  • Incubator or water bath at 37°C

  • Acetonitrile (ACN) with an internal standard to terminate the reaction

  • 96-well plates

  • LC-MS/MS for analysis

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a master mix containing phosphate buffer, MgCl2, and liver microsomes (e.g., 0.5 mg/mL final protein concentration).

    • Pre-warm the master mix and the NADPH regenerating system to 37°C.

  • Initiation of Reaction:

    • Add the test compound (e.g., 1 µM final concentration) to the wells of a 96-well plate.

    • Add the pre-warmed master mix to the wells.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. A parallel incubation without the NADPH system serves as a negative control.

  • Time Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the proteins.

  • Analysis:

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693 / k.

    • Calculate the intrinsic clearance (CLint) as (0.693 / t½) * (volume of incubation / amount of microsomal protein).[15]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the action of trifluoromethylated drugs and their evaluation.

Logical Workflow for Evaluating Drug Candidate Properties cluster_physchem Physicochemical Profiling cluster_invitro In Vitro ADME cluster_invivo In Vivo Pharmacokinetics cluster_decision Decision Making LogP Lipophilicity (logP) Shake-Flask or HPLC Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) LogP->Metabolic_Stability Physicochemical Data Input Solubility Aqueous Solubility Solubility->Metabolic_Stability Physicochemical Data Input pKa pKa Determination pKa->Metabolic_Stability Physicochemical Data Input Permeability Permeability (Caco-2, PAMPA) Metabolic_Stability->Permeability CYP_Inhibition CYP450 Inhibition Permeability->CYP_Inhibition Plasma_Binding Plasma Protein Binding CYP_Inhibition->Plasma_Binding PK_Study Animal PK Studies (e.g., Rat, Dog) Plasma_Binding->PK_Study In Vitro Data for In Vivo Study Design Bioavailability Oral Bioavailability PK_Study->Bioavailability Half_Life Half-Life (t½) PK_Study->Half_Life Clearance Clearance (CL) PK_Study->Clearance Decision Lead Optimization or Candidate Selection Bioavailability->Decision Comprehensive PK Profile Half_Life->Decision Comprehensive PK Profile Clearance->Decision Comprehensive PK Profile New_Compound New Compound with Trifluoromethyl Group New_Compound->LogP Assess Lipophilicity New_Compound->Solubility New_Compound->pKa

Caption: Workflow for assessing the properties of a new trifluoromethylated drug candidate.

Mechanism of Action of Selective Serotonin Reuptake Inhibitors (SSRIs) cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan Serotonin_Synth Serotonin (5-HT) Synthesis Tryptophan->Serotonin_Synth Vesicle Synaptic Vesicle (Storage of 5-HT) Serotonin_Synth->Vesicle Packaging Serotonin_Cleft Serotonin (5-HT) Vesicle->Serotonin_Cleft Release SERT Serotonin Transporter (SERT) Serotonin_Cleft->SERT Reuptake Receptor 5-HT Receptors (e.g., HTR1A, HTR2A) Serotonin_Cleft->Receptor Binding Signaling Downstream Signaling (e.g., ↓cAMP, ↑IP3/DAG) Receptor->Signaling Response Neuronal Response (Mood Regulation) Signaling->Response Fluoxetine Fluoxetine (CF3-containing SSRI) Fluoxetine->SERT Inhibition Mechanism of Action of Celecoxib (COX-2 Inhibition) cluster_cox Cyclooxygenase (COX) Pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 Activation Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Releases COX2 COX-2 (Inducible Enzyme) Arachidonic_Acid->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Isomerization Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediation Celecoxib Celecoxib (CF3-containing COX-2 Inhibitor) Celecoxib->COX2 Selective Inhibition

References

The Enduring Legacy of the Aniline Scaffold: From Colorful Dyes to Targeted Therapies

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the discovery, history, and applications of substituted anilines in research for researchers, scientists, and drug development professionals.

The journey of the substituted aniline is a compelling narrative of scientific serendipity, chemical innovation, and therapeutic breakthroughs. From its humble origins in the 19th-century dye industry to its current status as a privileged scaffold in modern medicinal chemistry, the aniline core has been a constant source of inspiration and a versatile building block for molecules that have profoundly impacted human health and technology. This technical guide provides a comprehensive overview of the discovery and history of substituted anilines, detailing key synthetic methodologies, their evolution into critical pharmaceutical agents, and the intricate signaling pathways they modulate.

A Chromatic Beginning: The Dawn of the Aniline Dye Industry

The story of aniline begins not in a pharmacy, but in the quest for vibrant colors. In 1826, Otto Unverdorben first isolated aniline from the destructive distillation of indigo, naming it "Crystallin".[1] A few years later, in 1834, Friedlieb Runge isolated a substance from coal tar that he named "kyanol" due to the blue color it produced with chloride of lime.[2][3] The unification of these discoveries came in 1843 when August Wilhelm von Hofmann demonstrated that these were, in fact, the same compound, which he named aniline.[2]

The pivotal moment that launched the synthetic dye industry arrived in 1856 with the accidental discovery of mauveine by William Henry Perkin, a student of Hofmann.[3][4] While attempting to synthesize the antimalarial drug quinine from a derivative of aniline, Perkin produced a brilliant purple dye.[5] This discovery, coupled with Antoine Béchamp's development of an industrial process for producing aniline from benzene, ignited a revolution in the textile industry and laid the foundation for the German chemical giant BASF (Badische Anilin- und Soda-Fabrik).[2][3] The subsequent decades saw the synthesis of a vast array of aniline-based dyes, including fuchsine, safranin, and induline, forever changing the palette of the world.[1][6]

The Transition to Therapeutics: From Stains to "Magic Bullets"

The utility of aniline derivatives soon extended beyond fabrics and into the realm of medicine. The selective staining of bacteria by aniline dyes inspired Paul Ehrlich to conceive of the "magic bullet" concept – a compound that could selectively target and destroy pathogens without harming the host.[2] This revolutionary idea led to the development of Salvarsan in 1909, an arsenic-containing aniline derivative that was the first effective treatment for syphilis.[2]

The true breakthrough for aniline-based therapeutics came with the discovery of sulfonamides. In the 1930s, Gerhard Domagk at Bayer discovered the antibacterial properties of a red azo dye called Prontosil.[1][7] It was later revealed that Prontosil was a prodrug, metabolized in the body to the active compound sulfanilamide, an aniline derivative first synthesized in 1908.[1][7] This discovery ushered in the era of antibacterial chemotherapy and led to the development of over 500 sulfa drugs by the 1940s, saving countless lives from bacterial infections.[1]

The analgesic properties of aniline derivatives were also recognized during this period. Acetanilide, introduced in 1886, was one of the first aniline-based pain relievers, though its use was limited by toxicity.[8] This led to the development of phenacetin and, ultimately, to paracetamol (acetaminophen), a much safer and widely used analgesic that is a cornerstone of modern medicine.[8]

Modern Era: Substituted Anilines as Kinase Inhibitors in Oncology

The legacy of substituted anilines continues in the 21st century, with the aniline scaffold being a key component of many targeted cancer therapies. The 4-anilinoquinazoline and 4-anilinopyrimidine motifs are particularly prominent in the design of kinase inhibitors, which block the signaling pathways that drive cancer cell growth and proliferation.[9][10]

Targeting the Epidermal Growth Factor Receptor (EGFR)

Overexpression and mutations of the Epidermal Growth Factor Receptor (EGFR) are common drivers in various cancers. 4-Anilinoquinazoline derivatives have been successfully developed as EGFR tyrosine kinase inhibitors (TKIs).[10] These molecules competitively bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling.

Table 1: Inhibitory Activity of Selected Aniline-Based EGFR Inhibitors

CompoundTarget(s)IC50 (nM)Reference(s)
GefitinibEGFR25.42[Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives (2021)]
ErlotinibEGFR33.25[Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives (2021)]
Compound 7iEGFR17.32[Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives (2021)]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Anilinoquinazoline_Inhibitor 4-Anilinoquinazoline Inhibitor Anilinoquinazoline_Inhibitor->EGFR Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Diagram 1: EGFR Signaling Pathway and Inhibition by 4-Anilinoquinazoline Derivatives.
Targeting the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of this process. Substituted anilines have also been successfully employed as inhibitors of VEGFR-2.

Table 2: Inhibitory Activity of Selected Aniline-Based VEGFR-2 Inhibitors

CompoundTarget(s)IC50 (nM)Reference(s)
SorafenibVEGFR-2, PDGFR, RAF3.12[Discovery of new VEGFR-2 inhibitors based on bis([2][9][10]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers (2021)]
Compound 23jVEGFR-23.7[Discovery of new VEGFR-2 inhibitors based on bis([2][9][10]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers (2021)]
SunitinibVEGFR-2, PDGFR, c-KIT-[VEGF Signaling Pathway - ClinPGx]

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Aniline_Inhibitor Aniline-based Inhibitor Aniline_Inhibitor->VEGFR2 Inhibits ATP Binding PKC PKC PLCg->PKC RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway PKC->RAS_RAF_MEK_ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival RAS_RAF_MEK_ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis

Diagram 2: VEGFR-2 Signaling Pathway and Inhibition by Aniline-based Derivatives.

Synthesis of Substituted Anilines: From Classical Reductions to Modern Cross-Coupling

The synthesis of substituted anilines has evolved significantly over the past century, with modern methods offering greater efficiency, selectivity, and functional group tolerance.

Classical Method: Reduction of Nitroarenes

One of the oldest and most widely used methods for the synthesis of anilines is the reduction of the corresponding nitroarenes. This approach is attractive due to the ready availability of a wide range of substituted nitroaromatics via electrophilic aromatic nitration.

Experimental Protocol: Reduction of Nitrobenzene to Aniline using Tin and HCl

Materials:

  • Nitrobenzene

  • Granulated Tin

  • Concentrated Hydrochloric Acid

  • Sodium Hydroxide

  • Water

  • Dichloromethane (for extraction)

  • Reflux condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a stirrer, add 25 g of nitrobenzene and 50 g of granulated tin.

  • Slowly add 125 mL of concentrated hydrochloric acid in 10 mL increments over 30 minutes with vigorous stirring. The reaction is exothermic and may require gentle heating to initiate.

  • Once the addition is complete, heat the mixture on a boiling water bath for 30-60 minutes until the odor of nitrobenzene disappears.

  • After cooling, add 50 mL of water.

  • Carefully make the solution strongly alkaline by the gradual addition of a concentrated solution of sodium hydroxide (e.g., 90 g in 150 mL of water) until the initial precipitate of tin hydroxides redissolves.

  • The aniline can then be isolated by steam distillation or solvent extraction with dichloromethane.

  • The crude aniline is purified by distillation.

Table 3: Representative Spectroscopic Data for Aniline

TechniqueDataReference(s)
¹H NMR (CDCl₃, 500 MHz)δ 7.21 (t, 2H), 6.80 (t, 1H), 6.72 (d, 2H), 3.65 (s, 2H, -NH₂)[Aniline(62-53-3) 1H NMR spectrum]
IR (KBr pellet, cm⁻¹)3430, 3355 (N-H stretch), 3050 (aromatic C-H stretch), 1620, 1500 (C=C stretch), 1275 (C-N stretch)[A Theoretical Study on Vibration Frequencies of Some Aniline Derivatives and Correlations with Experimental Data]
Modern Method: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized the synthesis of arylamines. This method allows for the formation of a C-N bond between an aryl halide (or triflate) and an amine, offering broad substrate scope and excellent functional group tolerance.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

  • Aryl halide (e.g., bromobenzene)

  • Amine (e.g., aniline)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Strong base (e.g., potassium tert-butoxide)

  • Anhydrous solvent (e.g., toluene)

  • Schlenk tube, magnetic stirrer, heating mantle, inert gas supply

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), amine (1.2 eq), palladium catalyst (e.g., 0.04 eq Pd₂(dba)₃), phosphine ligand (e.g., 0.08 eq XPhos), and base (1.4 eq potassium tert-butoxide).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography.

Buchwald_Hartwig_Workflow Start Start: Aryl Halide & Amine Reagents Add: - Pd Catalyst - Phosphine Ligand - Base - Anhydrous Solvent Start->Reagents Inert_Atmosphere Establish Inert Atmosphere (e.g., Argon) Reagents->Inert_Atmosphere Heating Heat Reaction Mixture (100-110 °C) Inert_Atmosphere->Heating Monitoring Monitor Progress (TLC) Heating->Monitoring Workup Workup: - Cool - Dilute - Filter Monitoring->Workup Reaction Complete Purification Purification: Column Chromatography Workup->Purification Product Final Product: Substituted Aniline Purification->Product

Diagram 3: General Experimental Workflow for Buchwald-Hartwig Amination.

Conclusion: The Ever-Evolving Role of Substituted Anilines

The trajectory of substituted anilines in research is a testament to the power of chemical synthesis to drive scientific progress. From the vibrant hues that colored the 19th century to the life-saving medicines of the 20th and the targeted therapies of the 21st, the aniline scaffold has proven to be remarkably versatile and enduring. As our understanding of biology and disease continues to expand, the rational design and synthesis of novel substituted anilines will undoubtedly continue to yield innovative molecules that address unmet medical needs and advance the frontiers of science. The rich history of this seemingly simple aromatic amine serves as a powerful reminder of the profound impact that fundamental chemical discoveries can have on society.

References

Navigating the Safety Profile of 4-Morpholino-3-(trifluoromethyl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary of Hazard Profile

4-(4-Morpholinyl)-2-(trifluoromethyl)aniline is classified as a hazardous chemical. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Based on data from analogous structures, it is prudent to handle this compound as potentially harmful if swallowed or in contact with skin. This guide outlines the known hazard classifications, protective measures, and emergency protocols to ensure safe handling in a research and development setting.

GHS Hazard Classification and Labeling

The primary hazard information is derived from the Safety Data Sheet for the isomeric compound 4-(4-Morpholinyl)-2-(trifluoromethyl)aniline.

Table 1: GHS Classification

Hazard ClassHazard Category
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2
Specific target organ toxicity — single exposureCategory 3 (Respiratory system)

(Source: Fisher Scientific SDS for 4-(4-Morpholinyl)-2-(trifluoromethyl)aniline)[1]

Signal Word: Warning[1]

Hazard Pictograms:

alt text

Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements: A comprehensive list of precautionary statements, including prevention, response, storage, and disposal, is provided in the procedural sections of this guide.

Physical and Chemical Properties

Detailed quantitative physical and chemical data for the target compound are not available. The table below includes data for a structurally related compound for reference.

Table 2: Physical and Chemical Data of a Related Compound

PropertyValue (for 3-Fluoro-4-morpholinoaniline)
Physical StateSolid: Powder
ColorOff-White/Pale Beige
Melting Point121-123 °C
Boiling PointNot known
Flash PointNot known

(Source: Safety Data Sheet for 3-Fluoro-4-morpholinoaniline)[2]

Experimental Protocols: Safe Handling and Emergency Procedures

The following protocols are based on the available data for 4-(4-Morpholinyl)-2-(trifluoromethyl)aniline and best practices derived from related compounds.

Personal Protective Equipment (PPE) Protocol

Proper PPE is mandatory to minimize exposure. The following workflow outlines the selection process.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Workflow start Handling Solid or Solutions of 4-Morpholino-3-(trifluoromethyl)aniline engineering Engineering Controls: Work within a certified chemical fume hood. start->engineering body_protection Body Protection: Flame-resistant lab coat over full-coverage clothing. engineering->body_protection hand_protection Hand Protection: Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect before use. engineering->hand_protection eye_protection Eye Protection: Chemical safety goggles or safety glasses with side shields. engineering->eye_protection respiratory_protection Respiratory Protection: Generally not required if using fume hood. If hood is unavailable, use NIOSH-approved respirator with appropriate cartridges. engineering->respiratory_protection

Caption: PPE Selection Workflow for Handling the Compound.

Handling and Storage Protocol

Handling:

  • Risk Assessment: Conduct a comprehensive risk assessment before starting any new procedure.

  • Ventilation: Always handle the compound in a well-ventilated area, preferably within a certified chemical fume hood.[3]

  • Avoid Contact: Avoid contact with skin and eyes. Do not breathe dust or aerosols.[4]

  • Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday. Do not eat, drink, or smoke in laboratory areas.[2][4]

  • Clothing: Take off contaminated clothing and wash it before reuse.[1]

Storage:

  • Container: Store in a tightly closed container.[1]

  • Location: Keep in a dry, cool, and well-ventilated place.[3]

  • Security: Store in a locked up area, accessible only to authorized personnel.[1]

  • Incompatibilities: Based on related compounds, store away from strong oxidizing agents and strong acids.

First-Aid Emergency Protocol

Immediate action is crucial in case of exposure. The following flowchart details the first-aid measures.

First_Aid_Workflow cluster_first_aid First-Aid Response Protocol exposure Exposure Event Occurs inhalation Inhalation: Remove person to fresh air. Keep comfortable for breathing. exposure->inhalation skin_contact Skin Contact: Wash with plenty of soap and water. Remove contaminated clothing. exposure->skin_contact eye_contact Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. exposure->eye_contact ingestion Ingestion: Rinse mouth. Call a POISON CENTER or doctor. exposure->ingestion seek_medical Call a POISON CENTER or doctor if you feel unwell or if irritation persists. Show SDS to medical personnel. inhalation->seek_medical skin_contact->seek_medical eye_contact->seek_medical ingestion->seek_medical

Caption: First-Aid Protocol for Exposure Incidents.

Detailed First-Aid Measures:

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[1]

  • In Case of Skin Contact: If skin irritation occurs, get medical advice. Wash with plenty of soap and water.[1]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. If eye irritation persists, get medical advice. Remove contact lenses if present and easy to do so and continue rinsing.[1]

  • If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse your mouth.[1]

Accidental Release Measures

Protocol for Spill Cleanup:

  • Ensure Safety: Evacuate unnecessary personnel. Ensure adequate ventilation. Remove all sources of ignition.

  • Personal Protection: Wear appropriate PPE as outlined in section 4.1, including respiratory protection if dust is generated.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[5]

  • Cleanup: For solid spills, sweep up the material and shovel it into a suitable, closed container for disposal. Avoid creating dust.[4][5]

  • Disposal: Dispose of the waste material at an approved waste disposal plant in accordance with local, regional, and national regulations.

Toxicological and Ecological Information

Toxicological Information:

  • No quantitative toxicological data (e.g., LD50, LC50) is available for this compound.

  • The primary known effects are irritation to the skin, eyes, and respiratory system.[1]

  • Based on data for related trifluoromethylanilines, there is a potential for harm if swallowed or in contact with skin.[4][6] The toxicological properties have not been fully investigated.

Ecological Information:

  • There is no specific data available on the environmental impact of this compound. It is advised to prevent its release into the environment.

Conclusion

While a complete safety profile for this compound is not publicly documented, the available information for its isomer and related analogs indicates that it must be handled with care. The compound is an irritant to the skin, eyes, and respiratory tract. Adherence to the protocols outlined in this guide, particularly the use of appropriate engineering controls and personal protective equipment, is essential for mitigating risks in a laboratory setting. Researchers must remain vigilant and conduct thorough risk assessments prior to use.

References

The Aniline Moiety in Complex Molecules: A Technical Guide to its Reactivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aniline moiety, an amino group attached to a benzene ring, is a cornerstone functional group in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors. Its unique electronic properties—donating electron density into the aromatic system—govern a rich and varied reactivity profile. This guide provides an in-depth analysis of the aniline moiety's reactivity, offering quantitative data, detailed experimental protocols, and visual workflows to aid researchers in harnessing and controlling its chemical behavior in intricate molecular architectures.

Core Reactivity Principles

The reactivity of the aniline moiety is a tale of two centers: the nitrogen atom and the aromatic ring. The nitrogen's lone pair of electrons engages in resonance with the benzene ring, increasing the electron density at the ortho and para positions. This mesomeric effect (+M) makes the ring highly activated towards electrophilic aromatic substitution and dictates the regioselectivity of these reactions.

Simultaneously, the nitrogen atom itself is nucleophilic and basic, readily reacting with electrophiles. However, its basicity (pKa of aniline's conjugate acid is ~4.6) is significantly lower than that of aliphatic amines due to the delocalization of the lone pair into the ring. This dual reactivity allows for a wide array of chemical transformations, but also presents challenges in terms of selectivity.

A common strategy to temper the high reactivity of the aniline ring and to prevent N-alkylation side reactions during electrophilic substitution is the temporary protection of the amino group, most commonly through acylation to form an anilide. This transformation moderates the activating effect on the ring and introduces steric hindrance around the nitrogen atom.

cluster_N Reactions at the Nitrogen Atom cluster_Ring Reactions at the Aromatic Ring Aniline Aniline Moiety (Ar-NH2) N_Reactions Nucleophilic Nitrogen Aniline->N_Reactions Acts as a Nucleophile/Base Ring_Reactions Activated Ring (Ortho/Para Directing) Aniline->Ring_Reactions Activates Ring via Resonance (+M Effect) Acylation N-Acylation (Protection) N_Reactions->Acylation Alkylation N-Alkylation N_Reactions->Alkylation Diazotization Diazotization (via HNO2) N_Reactions->Diazotization Halogenation Halogenation Ring_Reactions->Halogenation Nitration Nitration Ring_Reactions->Nitration Sulfonation Sulfonation Ring_Reactions->Sulfonation Coupling Coupling Reactions (e.g., Buchwald-Hartwig) Ring_Reactions->Coupling G start Start: Aniline in HCl(aq) step1 Add Acetic Anhydride & Sodium Acetate start->step1 step2 Stir vigorously to initiate precipitation step1->step2 step3 Cool mixture in ice bath step2->step3 step4 Collect precipitate via suction filtration step3->step4 step5 Wash with cold water step4->step5 end End: Recrystallize crude Acetanilide from water step5->end cluster_diazotization Part A: Diazonium Salt Formation cluster_sandmeyer Part B: Sandmeyer Reaction A1 Aniline + HCl(conc) Cool to 0-5°C A2 Slowly add cold NaNO2(aq) solution A1->A2 A3 Maintain temp < 5°C Test with starch-iodide paper A2->A3 B2 Slowly add cold diazonium salt solution to CuCl A3->B2 Use Immediately B1 Prepare CuCl solution in HCl(conc) B1->B2 B3 Warm gently to complete N2 evolution B2->B3 Result Isolate Chlorobenzene via Steam Distillation B3->Result

A Technical Guide to Fluorinated Anilines in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Anilines

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, agrochemical science, and materials research.[1][2] The unique properties of fluorine—including its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly alter a molecule's physicochemical and pharmacokinetic profiles.[1][3] Fluorinated anilines have emerged as particularly valuable building blocks, serving as versatile intermediates in the synthesis of a vast array of complex molecules, including active pharmaceutical ingredients (APIs), crop protection agents, and specialty chemicals.[4][5]

The presence of both a reactive amino group and an electronically-modulating fluorine substituent on the aromatic ring provides unique opportunities for synthetic transformations like acylation, coupling reactions, and the construction of heterocyclic systems.[4] This guide provides an in-depth overview of the core properties, synthesis, and applications of fluorinated anilines, complete with quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in their synthetic endeavors.

Physicochemical Properties: The Fluorine Effect

The introduction of one or more fluorine atoms to the aniline ring significantly impacts its basicity (pKa) and lipophilicity (logP), two parameters critical to a drug's ADME (absorption, distribution, metabolism, and excretion) profile.[1]

  • Basicity (pKa): The strong electron-withdrawing nature of fluorine decreases the electron density on the aniline nitrogen, making it less basic and resulting in a lower pKa for its conjugate acid compared to aniline.[1]

  • Lipophilicity (logP): The effect on lipophilicity is more complex and depends on the position and number of fluorine substituents. While fluorine is highly electronegative, it can increase lipophilicity, a property that influences membrane permeability and binding to biological targets.[3]

Table 1: Comparative Physicochemical Properties of Fluorinated Anilines
CompoundStructurepKa (Conjugate Acid)logP
AnilineC₆H₅NH₂4.600.90
2-Fluoroaniline2-F-C₆H₄NH₂3.201.14
3-Fluoroaniline3-F-C₆H₄NH₂3.501.14
4-Fluoroaniline4-F-C₆H₄NH₂4.651.15[6]
2,4-Difluoroaniline2,4-F₂-C₆H₃NH₂1.901.55
3,5-Difluoroaniline3,5-F₂-C₆H₃NH₂2.431.52
2,4,6-Trifluoroaniline2,4,6-F₃-C₆H₂NH₂0.351.80
Note: pKa and logP values are representative and may vary slightly based on experimental conditions and prediction models. Data adapted from BenchChem's comparative study.[1]
Table 2: Physical Properties of Common Monofluoroanilines
Property2-Fluoroaniline3-Fluoroaniline4-Fluoroaniline
CAS Number 348-54-9[4]372-19-0[4]371-40-4[4]
Molecular Formula C₆H₆FNC₆H₆FNC₆H₆FN
Molecular Weight 111.12 g/mol 111.12 g/mol 111.12 g/mol [7]
Appearance Colorless to yellow liquidColorless to yellow liquidLight-colored oily liquid[6]
Boiling Point 172-174 °C186 °C187 °C[8]
Melting Point -29 °C-1.5 °C-0.8 °C[7]
Density 1.153 g/mL at 25 °C1.158 g/mL at 25 °C1.173 g/mL at 25 °C[8]
Refractive Index (n20/D) 1.5441.5451.539[8]

Key Synthetic Methodologies

The synthesis of fluorinated anilines can be achieved through several strategic pathways. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Common approaches include the reduction of fluorinated nitroaromatics, nucleophilic aromatic substitution (SNA_r_), and modern metal-catalyzed cross-coupling reactions.

Synthesis_Pathways Start Fluorinated Aromatic Precursor Nitro Fluorinated Nitroaromatic Start->Nitro Nitration (HNO₃/H₂SO₄) Aniline Fluorinated Aniline Nitro->Aniline Reduction (e.g., H₂, Pd/C; Fe/HCl) ArylHalide Polyfluoroarene ArylHalide->Aniline Metal-Catalyzed Amination (e.g., Buchwald-Hartwig, Cu-Catalysis) ArylAzide Aromatic Azide ArylAzide->Aniline Reaction with HF (anhydrous)

Caption: Common synthetic routes to fluorinated anilines.
Nucleophilic Aromatic Substitution (SNA_r_)

In SNA_r_ reactions, a nucleophile replaces a leaving group on an electron-poor aromatic ring.[9] The reaction is accelerated by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group.[9] Interestingly, fluorine can act as an excellent leaving group in these reactions, often superior to other halogens, because the rate-determining step is the initial nucleophilic attack, which is facilitated by fluorine's high electronegativity.[9][10]

SNAr_Mechanism Simplified SNA_r Mechanism Reactant Electron-Poor Fluoroarene (e.g., 1-fluoro-2,4-dinitrobenzene) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactant->Intermediate Nucleophilic Attack (Rate-Determining Step) Product Substituted Product Intermediate->Product Elimination of Leaving Group LeavingGroup Fluoride Ion (F⁻) Nucleophile Nucleophile (e.g., R₂NH)

Caption: Key steps in the Nucleophilic Aromatic Substitution (SNA_r_) pathway.
Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for forming carbon-nitrogen bonds.[11] This palladium-catalyzed cross-coupling reaction allows for the amination of aryl halides or triflates with a wide variety of amines, including those that are incompatible with harsher methods.[11][12] The development of sterically hindered and electron-rich phosphine ligands has been critical to the reaction's success, enabling the use of less reactive aryl chlorides and a broader substrate scope.[11]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a generalized representation. Optimal conditions, including the choice of ligand, base, and solvent, are highly substrate-dependent.

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 equiv), amine (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Addition of Reagents: Add a suitable base (e.g., NaOt-Bu or Cs₂CO₃, 1.4-2.0 equiv) and an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

  • Reaction Execution: Seal the tube and heat the reaction mixture with stirring at the appropriate temperature (typically 80-120 °C) for the required time (4-24 hours), monitoring by TLC or GC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Copper-Catalyzed Direct Amination

Copper-catalyzed reactions provide a valuable alternative to palladium-based methods, particularly for the direct C-H amination of polyfluoroarenes.[13] This approach avoids the need for pre-functionalized starting materials like aryl halides.

Experimental Protocol: Copper-Catalyzed C-H Amination of Pentafluorobenzene [13]

  • Reagents: Pentafluorobenzene (1.2 equiv), O-benzoyl-N,N-dibenzylhydroxylamine (1.0 equiv), Cu(OAc)₂ (10 mol%), 1,10-phenanthroline (10 mol%), and LiOt-Bu (2.4 equiv).

  • Reaction Setup: In a reaction vessel, combine Cu(OAc)₂, 1,10-phenanthroline, and LiOt-Bu.

  • Addition of Reagents: Add 1,4-dioxane as the solvent, followed by pentafluorobenzene and O-benzoyl-N,N-dibenzylhydroxylamine.

  • Reaction Execution: Stir the mixture at room temperature for 4 hours.

  • Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purify the residue via chromatography to yield N,N-dibenzyl-2,3,4,5,6-pentafluoroaniline.

Table 3: Representative Yields for Copper-Catalyzed Amination of Polyfluoroarenes[13]
PolyfluoroareneAmine Source (O-benzoyl-N,N-dialkylhydroxylamine)Product Yield
PentafluorobenzeneN,N-Dibenzyl65%
PentafluorobenzenePyrrolidine78%
PentafluorobenzenePiperidine85%
PentafluorobenzeneMorpholine80%
1,2,4,5-TetrafluorobenzeneN,N-Dibenzyl78%
Conditions: Cu(OAc)₂/1,10-phenanthroline catalyst, LiOt-Bu base, dioxane solvent, room temperature.

Applications in Agrochemical and Pharmaceutical Synthesis

Fluorinated anilines are indispensable intermediates in the synthesis of high-value molecules for the life sciences. Their incorporation can enhance biological activity, improve metabolic stability, and fine-tune target specificity.[14][15]

Agrochemicals

3-Chloro-4-fluoroaniline is a key building block for a range of modern herbicides, insecticides, and fungicides.[14] For example, it is used in the synthesis of pyrazole carboxamide fungicides, which act by inhibiting succinate dehydrogenase (SDH), a crucial enzyme in the fungal mitochondrial respiratory chain.[14]

Fungicide_Synthesis Aniline 3-Chloro-4-fluoroaniline Hydrazine Pyrazole Hydrazine Intermediate Aniline->Hydrazine Diazotization, Reduction Pyrazole Substituted Pyrazole Hydrazine->Pyrazole Cyclization (with diketone) Fungicide Pyrazole Carboxamide Fungicide (e.g., Bixafen) Pyrazole->Fungicide Amide Coupling AcidChloride Acyl Chloride AcidChloride->Fungicide

Caption: General workflow for the synthesis of pyrazole carboxamide fungicides.
Pharmaceuticals

In drug development, fluorinated anilines are common scaffolds found in many therapeutic agents.[1] The carbon-fluorine bond is highly resistant to metabolic oxidation by cytochrome P450 enzymes, which can significantly enhance a drug's metabolic stability and half-life.[1] They are frequently found in kinase inhibitors, where the aniline moiety often forms critical hydrogen bonds within the enzyme's active site.[1]

Experimental Protocol: Synthesis of a Fluorinated Benzimidazole Derivative [16]

This protocol illustrates the multi-step synthesis of a heterocyclic scaffold from a fluorinated aniline precursor.

  • Acetylation: React 4-fluoro-5-chloroaniline with acetic anhydride to protect the amino group.

  • Nitration: Introduce a nitro group onto the aromatic ring using a nitrating agent (e.g., HNO₃/H₂SO₄).

  • Deacetylation: Remove the acetyl protecting group under acidic or basic conditions to reveal the free amine.

  • Reduction: Reduce the newly introduced nitro group to an amine (e.g., using Fe/HCl or H₂/Pd-C), forming a 4-fluoro-5-chloro-orthophenylenediamine intermediate.

  • Cyclization: React the diamine intermediate with an appropriate electrophile (e.g., acetyl chloride) to form the 6-chloro-5-fluoro-2-methyl-1H-benzimidazole ring system.

  • Further Functionalization: The benzimidazole core can be further elaborated by reacting it with various aromatic aldehydes or anilines to generate a library of diverse compounds for pharmacological screening.

Conclusion

Fluorinated anilines represent a class of high-impact synthetic intermediates. Their unique electronic properties, conferred by the fluorine substituent, provide chemists with a powerful tool to modulate the reactivity and biological profile of target molecules. From fundamental transformations like SNA_r_ to advanced metal-catalyzed cross-couplings, the methodologies for synthesizing and utilizing these building blocks are robust and continue to evolve. For researchers in drug discovery and agrochemical development, a thorough understanding of the chemistry of fluorinated anilines is essential for the design and synthesis of next-generation functional molecules.[4]

References

The Morpholine Scaffold: A Cornerstone of Modern Molecular Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold, a simple six-membered heterocycle containing both an amine and an ether functional group, has emerged as a privileged structure in medicinal chemistry. Its unique combination of advantageous physicochemical properties, metabolic stability, and synthetic accessibility has cemented its role as a crucial building block in the design of a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the significance of the morpholine moiety in molecular design, complete with quantitative data, detailed experimental protocols, and illustrative diagrams to inform and guide drug discovery and development efforts.

Physicochemical Properties: The Foundation of Morpholine's Utility

The morpholine ring confers a desirable balance of properties to a molecule, influencing its solubility, permeability, and interactions with biological targets.[1] The presence of the oxygen atom and the secondary amine provides a unique electronic and conformational profile.[2]

Basicity and Ionization

The nitrogen atom in the morpholine ring is basic, with a pKa of approximately 8.4 to 8.7.[3][4][5] This moderate basicity ensures that a significant portion of morpholine-containing compounds are protonated at physiological pH, which can enhance aqueous solubility and facilitate interactions with biological targets through hydrogen bonding.

Lipophilicity and Solubility

Morpholine itself is a water-miscible liquid.[6][7] When incorporated into larger molecules, it generally reduces lipophilicity compared to carbocyclic or more lipophilic heterocyclic rings. The oxygen atom can act as a hydrogen bond acceptor, further contributing to aqueous solubility.[8] This balance of hydrophilic and lipophilic character is critical for achieving favorable pharmacokinetic profiles.[2]

Conformational Flexibility

The morpholine ring typically adopts a chair conformation, similar to cyclohexane.[2] This provides a three-dimensional scaffold that can be used to orient substituents in specific vectors to optimize binding to target proteins.

Table 1: Key Physicochemical Properties of Morpholine

PropertyValueSource(s)
Molecular Formula C4H9NO[6]
Molecular Weight 87.12 g/mol [3]
pKa of Conjugate Acid 8.33 - 8.7[4][5][7]
logP (Octanol/Water) -0.85 to -0.86[7][8]
Water Solubility Miscible[6][7]
Boiling Point 129 °C[3]
Density 1.007 g/cm³[3]

The Prevalence of Morpholine in FDA-Approved Drugs

The utility of the morpholine scaffold is underscored by its presence in a significant number of drugs approved by the U.S. Food and Drug Administration (FDA). An analysis of drugs approved between 2012 and 2023 identified 14 new molecular entities containing a morpholine ring, with half of them being anticancer agents.[4] This highlights the scaffold's importance in contemporary drug discovery.

Table 2: Selected FDA-Approved Drugs Containing a Morpholine Scaffold

Drug NameYear of ApprovalTherapeutic ClassMechanism of Action
Linezolid 2000AntibioticInhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[7]
Gefitinib 2003AnticancerInhibits the epidermal growth factor receptor (EGFR) tyrosine kinase.[7]
Aprepitant 2003AntiemeticA neurokinin-1 (NK1) receptor antagonist.[9]
Reboxetine 1997 (Europe)AntidepressantA selective norepinephrine reuptake inhibitor.[1][9]
Moclobemide 1992 (Europe)AntidepressantA reversible inhibitor of monoamine oxidase A (MAO-A).[10]
Phendimetrazine 1979AnorecticA sympathomimetic amine that stimulates the central nervous system to reduce appetite.[9]
Doxapram 1976Respiratory StimulantStimulates chemoreceptors in the carotid arteries, which in turn, stimulates the respiratory center in the brain stem.[9]
Glasdegib 2018AnticancerAn inhibitor of the Hedgehog signaling pathway.[11]
Valbenazine 2017Treatment of Tardive DyskinesiaA vesicular monoamine transporter 2 (VMAT2) inhibitor.[11]

Role in Modulating Pharmacokinetic and Pharmacodynamic Properties

A primary reason for incorporating the morpholine scaffold is to improve a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its overall pharmacodynamic (PD) behavior.[1]

Enhancing Solubility and Bioavailability

The hydrophilic nature of the morpholine ring can significantly improve the aqueous solubility of a drug candidate, which is often a prerequisite for good oral bioavailability.[4] For example, the morpholine group in the antidepressant reboxetine contributes to its good absorption after oral administration.[12]

Improving Metabolic Stability

The morpholine ring is generally considered to be more metabolically stable than other nitrogen-containing heterocycles like piperidine.[13] The electron-withdrawing effect of the oxygen atom reduces the susceptibility of the adjacent carbon atoms to oxidation by cytochrome P450 (CYP) enzymes.[13] However, it is not metabolically inert and can undergo N-dealkylation or ring oxidation.[13]

Table 3: Comparative Metabolic Stability of Morpholine vs. Piperidine Analogs (Illustrative)

ParameterMorpholine AnalogPiperidine AnalogRationale
In Vitro Half-life (t½) in Human Liver Microsomes > 60 min25 minMorpholine's ether oxygen reduces susceptibility to CYP-mediated oxidation.[13]
Intrinsic Clearance (CLint) LowModerateSlower metabolism of the morpholine ring leads to lower intrinsic clearance.[13]
Major Metabolic Pathways N-dealkylation, Ring OxidationN-dealkylation, C-oxidation (leading to lactam formation), Ring OpeningPiperidine has more sites susceptible to metabolic attack.[13]

Note: This data is representative and the actual metabolic stability will depend on the overall structure of the molecule.

Directing Molecular Interactions and Acting as a Scaffold

The morpholine ring can serve as a rigid scaffold to position other functional groups in the correct orientation for optimal interaction with a biological target.[2] The oxygen atom can act as a hydrogen bond acceptor, and the nitrogen atom can participate in hydrogen bonding or ionic interactions.[2] In many kinase inhibitors, the morpholine oxygen forms a crucial hydrogen bond with the hinge region of the kinase.[14]

Signaling Pathways and Experimental Workflows

The versatility of the morpholine scaffold is evident in its application across a wide range of biological targets and signaling pathways.

The PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[2] Its dysregulation is a hallmark of many cancers, making it a prime target for drug development. Numerous PI3K and mTOR inhibitors incorporate a morpholine ring, where the oxygen atom often forms a key hydrogen bond in the ATP-binding pocket of the kinase.[14]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation S6K S6K mTORC1->S6K Activation eIF4E 4E-BP1 mTORC1->eIF4E Inhibition Proliferation Cell Growth & Survival S6K->Proliferation eIF4E->Proliferation Inhibition Inhibitor Morpholine-containing PI3K/mTOR Inhibitor Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Caption: PI3K/Akt/mTOR pathway with inhibition by morpholine-containing drugs.

General Experimental Workflow for Synthesis

The synthesis of morpholine-containing compounds can be achieved through various routes. A common approach involves the N-alkylation of morpholine or the construction of the morpholine ring itself.

Synthesis_Workflow Start Starting Materials (e.g., Morpholine, Electrophile) Reaction Reaction (e.g., N-alkylation) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final Final Compound Characterization->Final

Caption: General workflow for the synthesis of N-substituted morpholines.

Experimental Protocols

The following are representative, detailed methodologies for key experiments involving morpholine-containing compounds.

Synthesis of N-Aryl-Substituted Morpholines via Pd-Catalyzed Carboamination

This protocol describes a general method for the synthesis of N-aryl morpholines.

Materials:

  • Pd(OAc)₂

  • P(2-furyl)₃

  • NaOtBu

  • Aryl bromide

  • N-substituted ethanolamine derivative

  • Toluene (anhydrous)

  • Nitrogen gas

Procedure:

  • A Schlenk tube is evacuated, flame-dried, and backfilled with nitrogen.

  • The tube is charged with Pd(OAc)₂ (0.01 mmol), P(2-furyl)₃ (0.04 mmol), and NaOtBu (1.0 mmol).

  • The tube is evacuated and backfilled with nitrogen again.

  • The aryl bromide (1.0 mmol) and a solution of the N-substituted ethanolamine derivative (0.50 mmol) in toluene (1.25 mL) are added to the Schlenk tube.

  • The reaction mixture is heated to 105 °C and stirred for the appropriate time (monitored by TLC or LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-aryl-substituted morpholine.[15]

Synthesis of Linezolid (An Antibacterial Agent)

This protocol outlines a key step in a reported synthesis of Linezolid.

Materials:

  • N-[3-Chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline

  • Carbonyl diimidazole (CDI)

  • Dichloromethane (DCM)

  • Potassium phthalimide

  • Dimethylformamide (DMF)

Procedure for Oxazolidinone Ring Formation:

  • To a solution of N-[3-Chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline in dichloromethane, add carbonyl diimidazole at ambient temperature.

  • Stir the reaction mixture until the formation of (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone is complete (monitored by TLC).

  • Quench the reaction and perform an aqueous workup.

  • Purify the crude product to obtain the oxazolidinone intermediate.[16]

Procedure for Phthalimide Substitution:

  • Dissolve the (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone intermediate and potassium phthalimide in dimethylformamide.

  • Heat the reaction mixture at reflux.

  • Monitor the reaction for the formation of the oxazolidinone phthalimide product.

  • After completion, cool the reaction and perform a suitable workup and purification to yield the desired product, a key precursor to Linezolid.[16]

Synthesis of Gefitinib (An Anticancer Agent)

This protocol describes the final step in a reported synthesis of Gefitinib.

Materials:

  • 6-(3-morpholinopropoxy)-7-methoxy-4-chloroquinazoline

  • 4-fluoro-3-chloroaniline

  • Methanol

Procedure:

  • Stir a mixture of 6-(3-morpholinopropoxy)-7-methoxy-4-chloroquinazoline in methanol for 15 minutes at 25-30 °C.

  • Add a solution of 4-fluoro-3-chloroaniline in methanol to the reaction mixture.

  • Reflux the reaction mixture for 6 hours.

  • Monitor the reaction for completion by TLC.

  • Upon completion, cool the reaction mixture and isolate the crude Gefitinib.

  • Purify the crude product by recrystallization or column chromatography to obtain pure Gefitinib.[17]

Microsomal Stability Assay

This protocol provides a general procedure to assess the metabolic stability of a morpholine-containing compound.

Materials:

  • Test compound

  • Human or other species liver microsomes

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ice-cold)

  • Internal standard

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the test compound to pre-warmed (37 °C) liver microsomes in phosphate buffer.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the plate at 37 °C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the disappearance of the parent compound over time.[18][19]

Structure-Activity Relationships (SAR)

The substitution pattern on the morpholine ring and its point of attachment to the core scaffold significantly influence the biological activity of a molecule.

SAR_Logic cluster_scaffold Morpholine Scaffold cluster_properties Physicochemical & Pharmacokinetic Properties cluster_interactions Molecular Interactions cluster_outcomes Desired Outcomes Morpholine Morpholine Ring Solubility Increased Solubility Morpholine->Solubility Stability Improved Metabolic Stability Morpholine->Stability Permeability Modulated Permeability Morpholine->Permeability H_Bond Hydrogen Bond Acceptor (Oxygen) Morpholine->H_Bond Scaffold_Rigidity Rigid Scaffold for Substituent Orientation Morpholine->Scaffold_Rigidity PK_Profile Favorable PK Profile Solubility->PK_Profile Stability->PK_Profile Permeability->PK_Profile Potency Enhanced Potency H_Bond->Potency Selectivity Improved Selectivity H_Bond->Selectivity Scaffold_Rigidity->Potency Scaffold_Rigidity->Selectivity

Caption: Logical relationships in morpholine SAR.

Conclusion

The morpholine scaffold is a testament to the power of a simple, well-chosen heterocyclic ring in molecular design. Its advantageous physicochemical properties, favorable metabolic profile, and synthetic tractability have made it an indispensable tool for medicinal chemists. From improving the drug-like properties of a lead compound to acting as a key pharmacophoric element, the significance of the morpholine ring is evident in the numerous successful drugs that incorporate this versatile scaffold. A thorough understanding of its properties and applications, as detailed in this guide, is essential for the rational design of the next generation of therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 4-Morpholino-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Morpholino-3-(trifluoromethyl)aniline is a valuable building block in medicinal chemistry for the synthesis of novel therapeutic agents. The molecule incorporates two key pharmacophoric features: the morpholine ring and a trifluoromethyl-substituted aniline. The morpholine scaffold is a privileged structure known to improve aqueous solubility and metabolic stability. The trifluoromethyl (-CF3) group is a powerful bioisostere for a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[1]

These attributes make this compound an ideal starting material for developing a diverse range of derivatives, including amides, sulfonamides, and complex heterocyclic systems such as quinolines and quinazolines, which have shown potential in oncology and infectious diseases.[2][3][4] This document provides detailed protocols for the synthesis and derivatization of this scaffold.

Physicochemical Properties of the Starting Material

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₁H₁₃F₃N₂O
Molecular Weight 262.23 g/mol
Appearance Off-white to light brown solid

| Key Reactive Sites | Primary amine (-NH₂) for nucleophilic attack and acylation; Aromatic ring for electrophilic substitution. |

Synthetic Strategies and Protocols

The primary amino group of this compound is the main site for derivatization, allowing for the straightforward synthesis of amides, sulfonamides, and for its incorporation into larger heterocyclic scaffolds.

G start 4-Morpholino-3- (trifluoromethyl)aniline product1 Amide Derivatives start->product1 Amide Coupling product2 Sulfonamide Derivatives start->product2 Sulfonylation product3 Quinoline Derivatives start->product3 Nucleophilic Aromatic Substitution (SNAr) reagent1 Carboxylic Acid (R-COOH) + Coupling Agents reagent1->product1 reagent2 Sulfonyl Chloride (R-SO₂Cl) + Base reagent2->product2 reagent3 4-Chloro-2-morpholinoquinoline reagent3->product3

Caption: Key synthetic derivatization pathways from the parent aniline.

Amide Bond Formation

The synthesis of amide derivatives is a fundamental strategy in drug discovery. Due to the electron-withdrawing effect of the -CF3 group, the aniline nitrogen is less nucleophilic, sometimes requiring specific coupling conditions for efficient reaction.[5][6]

Experimental Protocol 1: General Procedure for Amide Coupling This protocol is adapted for electron-deficient anilines using a combination of EDC, HOBt, and DMAP.[6][7]

  • Materials and Reagents:

    • This compound (1.0 eq.)

    • Carboxylic acid of interest (1.2 eq.)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.0 eq.)

    • Hydroxybenzotriazole (HOBt) (catalytic amount, 0.1 eq.)

    • 4-Dimethylaminopyridine (DMAP) (1.0 eq.)

    • N,N-Diisopropylethylamine (DIPEA) (if the carboxylic acid is a salt)

    • Anhydrous acetonitrile (AcCN) or Dichloromethane (DCM)

  • Procedure:

    • To a stirred solution of the carboxylic acid (1.2 eq.) in anhydrous AcCN (0.1 M), add EDC (1.0 eq.), HOBt (0.1 eq.), and DMAP (1.0 eq.).

    • Add this compound (1.0 eq.) to the mixture.

    • Stir the resulting mixture at room temperature (23 °C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired amide derivative.

G setup 1. Combine Carboxylic Acid, EDC, HOBt, DMAP in AcCN add_amine 2. Add 4-Morpholino-3- (trifluoromethyl)aniline setup->add_amine react 3. Stir at 23°C (12-24h) add_amine->react workup 4. Concentrate & Work-up (EtOAc, NaHCO₃, Brine) react->workup purify 5. Purify via Column Chromatography workup->purify product Final Amide Product purify->product

Caption: Experimental workflow for amide coupling reactions.

Synthesis of Quinoline Derivatives

The aniline can act as a nucleophile in SNAr reactions to construct complex heterocyclic systems. A notable application is the synthesis of 2-morpholino-4-anilinoquinoline derivatives, which have shown potent anticancer activity.[2]

Experimental Protocol 2: Synthesis of N-(4-Morpholino-3-(trifluoromethyl)phenyl)-2-morpholinoquinolin-4-amine This protocol is based on the synthesis of related compounds with demonstrated biological activity.[2]

  • Materials and Reagents:

    • 4-Chloro-2-morpholinoquinoline (1.0 eq.)

    • This compound (2.0 eq.)

    • Ethanol (EtOH)

  • Procedure:

    • In a round-bottom flask, dissolve 4-chloro-2-morpholinoquinoline (1.0 eq.) in ethanol (approx. 0.1 M).

    • Add this compound (2.0 eq.) to the solution.

    • Attach a condenser and reflux the mixture overnight.

    • Monitor the reaction for the disappearance of starting materials using TLC or LC-MS.

    • After the reaction is complete, cool the mixture and evaporate the ethanol under vacuum.

    • Wash the resulting residue with cold acetone and filter the solid.

    • Dry the solid product under vacuum to yield the pure quinoline derivative.

Application Data: Biological Activity

Derivatives of morpholino-anilines have been evaluated for various biological activities. The following data is for quinoline derivatives synthesized using a related aniline, demonstrating the potential of this chemical class.

Table 2: Anticancer Activity of 2-Morpholino-4-anilinoquinoline Derivatives against HepG2 Cells [2]

Compound ID Aniline Moiety IC₅₀ (µM)
3c 4-fluoro-3-methyl-phenyl 11.42
3d 3-chloro-4-fluoro-phenyl 8.50

| 3e | 4-chloro-3-(trifluoromethyl)-phenyl | 12.76 |

Note: Compound 3e is a direct derivative of 4-amino-2-chlorobenzotrifluoride, showcasing the utility of the trifluoromethyl aniline scaffold.

These compounds were found to induce G0/G1 cell cycle arrest in HepG2 cancer cells, inhibiting their proliferation.[2] The data suggests that modulation of the aniline component significantly impacts cytotoxic activity.

G drug Quinoline Derivatives (e.g., Compound 3e) receptor Receptor Tyrosine Kinases (MET, VEGFR, EGFR) drug->receptor Inhibition arrest G0/G1 Cell Cycle Arrest drug->arrest Induction ras RAS Signaling Pathway receptor->ras Activation genes Activation of Genes for Cell Growth & Survival ras->genes proliferation Cancer Cell Proliferation & Metastasis genes->proliferation arrest->proliferation Inhibition

Caption: Proposed mechanism of action for anticancer quinoline derivatives.[2]

Advanced Derivatization: Palladium-Catalyzed Cross-Coupling

For further diversification, a halogen atom (e.g., bromine) can be introduced onto the aniline ring, or one can start from a pre-functionalized building block like 4-Bromo-3-(trifluoromethyl)aniline . This enables powerful C-C and C-N bond-forming reactions.

Experimental Protocol 3: Suzuki-Miyaura Coupling This generalized protocol describes the coupling of a bromo-substituted aniline with an arylboronic acid to form biaryl compounds.[1][8]

  • Materials and Reagents:

    • Bromo-substituted this compound (1.0 eq.)

    • Arylboronic acid (1.2 eq.)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

    • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq.)

    • Degassed solvent (e.g., Toluene/Water 4:1, or Dioxane)

  • Procedure:

    • Set up a Schlenk flask under an inert atmosphere (Argon or Nitrogen).

    • Add the bromo-aniline (1.0 eq.), arylboronic acid (1.2 eq.), palladium catalyst (0.03 eq.), and base (2.0 eq.).

    • Add the degassed solvent mixture via cannula.

    • Stir the mixture vigorously and heat to 90-110 °C.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the residue by column chromatography to obtain the desired biaryl product.

References

Using 4-Morpholino-3-(trifluoromethyl)aniline in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of 4-Morpholino-3-(trifluoromethyl)aniline reveals its significant potential as a key building block in the synthesis of advanced pharmaceutical agents, particularly kinase inhibitors. The unique arrangement of the morpholine ring, the electron-withdrawing trifluoromethyl group, and the reactive aniline moiety makes this compound a strategic intermediate for creating complex, biologically active molecules. This guide provides a detailed exploration of its properties, reactivity, and a practical application in the synthesis of a potent phosphoinositide 3-kinase (PI3K) inhibitor.

Physicochemical Properties and Reactivity Profile

This compound is a substituted aniline with distinct electronic characteristics that govern its reactivity. The trifluoromethyl (-CF3) group, positioned ortho to the amine, is a strong electron-withdrawing group. This has a profound effect on the nucleophilicity of the aniline nitrogen, making it less reactive than unsubstituted aniline but also modulating its regioselectivity in aromatic substitution reactions. The morpholine ring, a tertiary amine, is generally stable under common synthetic conditions.

The interplay between these functional groups is critical. The -CF3 group's inductive effect decreases the electron density of the aromatic ring, influencing its susceptibility to electrophilic and nucleophilic substitution. This electronic modulation is a key design element in modern medicinal chemistry, often used to fine-tune the pKa of the aniline group and improve metabolic stability or target binding affinity in the final drug molecule.

Table 1: Physicochemical Properties of Structurally Related Anilines

Property 4-Fluoro-3-(trifluoromethyl)aniline[1] 3-Fluoro-4-morpholinoaniline[2] 4-(Trifluoromethyl)aniline[3]
CAS Number 2357-47-3 93246-53-8 455-14-1
Molecular Formula C₇H₅F₄N C₁₀H₁₃FN₂O C₇H₆F₃N
Molecular Weight 179.11 g/mol 196.22 g/mol 161.12 g/mol
Appearance Liquid Off-white to brown crystalline powder Liquid
Boiling Point 207-208 °C 364.9 °C 82-84 °C (6 mmHg)

| Density | 1.393 g/mL at 25 °C | ~1.2 g/cm³ | 1.291 g/mL at 25 °C |

Case Study: Synthesis of a Pan-Class I PI3K/mTOR Inhibitor

While a specific, commercially named drug using this compound as a direct starting material is not prominently featured in publicly accessible literature, a closely analogous and highly instructive example is the synthesis of Bimiralisib (PQR309) . Bimiralisib is a potent, brain-penetrant, pan-class I PI3K/mTOR inhibitor that has been evaluated in clinical oncology.[2]

The synthesis of Bimiralisib utilizes 2-amino-4-(trifluoromethyl)pyridine , a structural analogue where a pyridine ring replaces the benzene ring of our topic compound. The core chemical principles and reaction steps are directly transferable and provide an excellent model for understanding the utility of ortho-trifluoromethyl anilines. The key transformation involves a nucleophilic aromatic substitution (SNAAr) reaction, a cornerstone of kinase inhibitor synthesis.

Synthetic Workflow Overview

The synthesis involves a two-step, one-pot reaction sequence starting from commercially available 2,4,6-trichloro-1,3,5-triazine. The first step is a regioselective substitution with 2-amino-4-(trifluoromethyl)pyridine, followed by a second substitution with morpholine to yield the final product.

G cluster_0 Step 1: Regioselective Substitution cluster_1 Step 2: Morpholine Addition A 2,4,6-Trichloro-1,3,5-triazine C Intermediate: 4,6-dichloro-N-(4-(trifluoromethyl)pyridin-2-yl)-1,3,5-triazin-2-amine A->C DIPEA, THF, 0 °C to RT B 2-Amino-4-(trifluoromethyl)pyridine B->C E Final Product: Bimiralisib (PQR309) C->E DIPEA, THF, RT to 50 °C D Morpholine (2.2 equiv) D->E

Caption: Synthetic workflow for Bimiralisib (PQR309).

Detailed Experimental Protocol

This protocol is adapted from the synthesis of Bimiralisib (PQR309) as described in the Journal of Medicinal Chemistry and demonstrates the application of an ortho-trifluoromethyl aminopyridine, which serves as a proxy for this compound.[2]

Objective: To synthesize 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (Bimiralisib).
Materials and Reagents:
  • 2,4,6-Trichloro-1,3,5-triazine (Cyanuric chloride)

  • 2-Amino-4-(trifluoromethyl)pyridine

  • Morpholine

  • N,N-Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

Equipment:
  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Nitrogen or Argon inert atmosphere setup

  • Addition funnel

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

  • Flash chromatography system

Step-by-Step Procedure:
  • Reaction Setup:

    • To a flame-dried three-neck round-bottom flask under an inert atmosphere of nitrogen, add 2,4,6-trichloro-1,3,5-triazine (1.0 eq) and anhydrous THF.

    • Cool the resulting solution to 0 °C using an ice-water bath.

  • First Nucleophilic Substitution (Formation of Intermediate C):

    • In a separate flask, dissolve 2-amino-4-(trifluoromethyl)pyridine (1.0 eq) and DIPEA (1.1 eq) in anhydrous THF.

    • Transfer this solution to an addition funnel and add it dropwise to the cooled solution of cyanuric chloride over 30 minutes, maintaining the internal temperature at 0 °C.

    • Causality Note: The first substitution is performed at 0 °C to control regioselectivity. The aniline/aminopyridine is a weaker nucleophile than morpholine, and its reaction with the highly electrophilic cyanuric chloride is kinetically controlled at low temperatures. DIPEA acts as a non-nucleophilic base to quench the HCl byproduct.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Second Nucleophilic Substitution (Formation of Product E):

    • To the reaction mixture containing the dichloro-triazine intermediate, add morpholine (2.2 eq) followed by an additional portion of DIPEA (2.2 eq).

    • Heat the reaction mixture to 50 °C and stir for 16 hours.

    • Causality Note: The second substitution requires heating to proceed at a reasonable rate, as the remaining chlorine atoms on the triazine ring are less reactive due to the electron-donating effect of the first substituent. A slight excess of morpholine and base ensures the reaction goes to completion.

  • Workup and Isolation:

    • After cooling to room temperature, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

    • Redissolve the residue in ethyl acetate (EtOAc).

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the desired product and concentrate under reduced pressure to yield Bimiralisib as a solid.

Trustworthiness and Validation

  • In-Process Controls: The progress of both substitution steps should be monitored by an appropriate analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure the complete consumption of the starting material before proceeding to the next step or workup.

  • Product Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS), to validate its structure and ensure it meets the required quality standards for further use.

Conclusion

This compound and its structural analogues are highly valuable intermediates in pharmaceutical synthesis. The strategic placement of the trifluoromethyl group profoundly influences the electronic properties of the aniline moiety, a feature that medicinal chemists exploit to design potent and selective kinase inhibitors. The detailed protocol for the synthesis of Bimiralisib illustrates a robust and reproducible method for incorporating these building blocks into complex heterocyclic scaffolds, providing a clear pathway for the development of next-generation targeted therapies.

References

Application Notes and Protocols for 4-Morpholino-3-(trifluoromethyl)aniline in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While direct agrochemical applications of 4-morpholino-3-(trifluoromethyl)aniline are not extensively documented in publicly available literature, its structural motifs—the trifluoromethylaniline and morpholine moieties—are prevalent in a variety of active agrochemical compounds. The trifluoromethyl group is known to enhance the efficacy, metabolic stability, and lipophilicity of bioactive molecules, making it a valuable substituent in the design of modern pesticides.[1] Similarly, the morpholine ring is a key component of several fungicides. These structural alerts suggest that this compound is a promising scaffold for the discovery of novel herbicides, fungicides, and insecticides.

This document provides a comprehensive overview of the potential applications of this compound in agrochemical research. It includes a plausible synthetic route for the compound, detailed protocols for screening its potential herbicidal, fungicidal, and insecticidal activities, and a summary of the biological activities of structurally related compounds to provide a basis for comparison.

Rationale for Agrochemical Screening

  • Trifluoromethylaniline Moiety: Aniline derivatives containing a trifluoromethyl group are important intermediates and active ingredients in a range of agrochemicals.[2][3][4] For instance, trifluralin, a dinitroaniline herbicide, incorporates a trifluoromethyl group. This group can significantly influence the biological activity of a molecule.

  • Morpholine Moiety: The morpholine ring is a well-established pharmacophore in agrochemical fungicides. Morpholine fungicides are known to inhibit sterol biosynthesis in fungi, providing a distinct mode of action.[5][6]

  • Combined Potential: The combination of these two key functional groups in this compound suggests a strong potential for synergistic or novel biological activities, making it a compelling candidate for broad-spectrum agrochemical screening.

Synthesis Protocol

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of substituted anilines and morpholine derivatives. A potential two-step process starting from 2-fluoro-1-nitro-3-(trifluoromethyl)benzene is outlined below.

Step 1: Nucleophilic Aromatic Substitution
  • Reaction: 2-fluoro-1-nitro-3-(trifluoromethyl)benzene is reacted with morpholine to substitute the fluorine atom.

  • Reagents and Solvents:

    • 2-fluoro-1-nitro-3-(trifluoromethyl)benzene (1 equivalent)

    • Morpholine (1.5 equivalents)

    • Potassium carbonate (K₂CO₃) (2 equivalents) as a base

    • Dimethyl sulfoxide (DMSO) as the solvent

  • Procedure:

    • To a solution of 2-fluoro-1-nitro-3-(trifluoromethyl)benzene in DMSO, add potassium carbonate and morpholine.

    • Heat the reaction mixture to 80-100°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • The solid product, 4-(2-nitro-6-(trifluoromethyl)phenyl)morpholine, precipitates out.

    • Filter the precipitate, wash with water, and dry under vacuum.

Step 2: Reduction of the Nitro Group
  • Reaction: The nitro group of 4-(2-nitro-6-(trifluoromethyl)phenyl)morpholine is reduced to an amine.

  • Reagents and Catalysts:

    • 4-(2-nitro-6-(trifluoromethyl)phenyl)morpholine (1 equivalent)

    • Iron powder (Fe) (5 equivalents)

    • Ammonium chloride (NH₄Cl) (1 equivalent)

    • Ethanol and water (5:1 mixture) as the solvent

  • Procedure:

    • Suspend 4-(2-nitro-6-(trifluoromethyl)phenyl)morpholine in a mixture of ethanol and water.

    • Add iron powder and ammonium chloride to the suspension.

    • Heat the mixture to reflux (approximately 80°C) and stir for 2-4 hours, monitoring the reaction by TLC.

    • Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.

    • Wash the celite pad with hot ethanol.

    • Combine the filtrates and evaporate the solvent under reduced pressure.

    • The resulting crude product can be purified by column chromatography to yield this compound.

Synthetic Workflow for this compound start 2-fluoro-1-nitro-3-(trifluoromethyl)benzene intermediate 4-(2-nitro-6-(trifluoromethyl)phenyl)morpholine start->intermediate Morpholine, K₂CO₃ DMSO, 80-100°C final This compound intermediate->final Fe, NH₄Cl Ethanol/Water, Reflux Herbicidal Screening Workflow prep Prepare Test Solutions (Compound, Controls) pre_em Pre-emergence Assay (Apply to soil) prep->pre_em post_em Post-emergence Assay (Apply to foliage) prep->post_em assess_pre Assess Germination & Vigor (7, 14, 21 DAT) pre_em->assess_pre assess_post Assess Phytotoxicity & Mortality (7, 14, 21 DAT) post_em->assess_post sow_pre Sow Seeds sow_pre->pre_em sow_post Sow Seeds & Grow sow_post->post_em data Data Analysis (GR₅₀ Calculation) assess_pre->data assess_post->data

References

Application Notes and Protocols for Amide Bond Formation with 4-Morpholino-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Morpholino-3-(trifluoromethyl)aniline is a key structural motif in medicinal chemistry, serving as a versatile building block for the synthesis of a wide range of biologically active compounds. The presence of the electron-withdrawing trifluoromethyl group and the morpholine moiety imparts unique physicochemical properties to molecules, often enhancing metabolic stability, bioavailability, and target-binding affinity. The formation of an amide bond with this aniline is a critical transformation in the elaboration of new chemical entities. However, the reduced nucleophilicity of the aniline, due to the deactivating effect of the trifluoromethyl group, can render amide coupling reactions challenging.

These application notes provide detailed protocols for the efficient synthesis of amides from this compound using two robust and widely adopted coupling methodologies: one employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt), and another utilizing the potent uronium-based reagent, O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the amide coupling of this compound with a generic carboxylic acid (R-COOH) using EDC/HOBt and HATU coupling reagents. The data presented are representative and may vary depending on the specific carboxylic acid used.

ParameterProtocol 1: EDC/HOBtProtocol 2: HATU
Coupling Reagents EDC (1.2 eq), HOBt (1.2 eq)HATU (1.2 eq)
Base N,N-Diisopropylethylamine (DIPEA) (3.0 eq)N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
Solvent N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)N,N-Dimethylformamide (DMF)
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 12 - 24 hours2 - 6 hours
Typical Yield 65 - 85%80 - 95%
Purity (by LC-MS) >95%>98%
Work-up Aqueous wash and extractionAqueous wash and extraction
Purification Flash column chromatographyFlash column chromatography

Experimental Protocols

General Considerations
  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

  • Use anhydrous solvents to ensure optimal performance of the coupling reagents.

  • The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Amide Bond Formation using EDC/HOBt

This protocol describes a reliable method for the coupling of this compound with a carboxylic acid using the carbodiimide-based coupling agents EDC and HOBt.[1][2]

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid (R-COOH) (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.1 eq) and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DMF (or DCM) to a concentration of 0.1-0.5 M.

  • Add this compound (1.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Slowly add DIPEA (3.0 eq) dropwise to the stirring solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol 2: Amide Bond Formation using HATU

This protocol utilizes the highly efficient uronium salt HATU, which is particularly effective for coupling with electron-deficient anilines and can often provide higher yields and shorter reaction times compared to carbodiimide-based methods.[3][4][5]

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid (R-COOH) (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.1 eq) and HATU (1.2 eq).

  • Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (3.0 eq) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure amide.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the amide bond formation protocols described above.

Amide_Coupling_Workflow Reagents 1. Reagent Preparation - Carboxylic Acid - this compound - Coupling Reagent (EDC/HOBt or HATU) - Base (DIPEA) Activation 2. Carboxylic Acid Activation (Pre-activation with HATU) Reagents->Activation Anhydrous Solvent Coupling 3. Amide Bond Formation (Addition of Aniline) Activation->Coupling Monitoring 4. Reaction Monitoring (TLC or LC-MS) Coupling->Monitoring Workup 5. Aqueous Work-up - Quench Reaction - Extraction Monitoring->Workup Reaction Complete Purification 6. Purification (Flash Column Chromatography) Workup->Purification Product Pure Amide Product Purification->Product

Caption: General workflow for the amide coupling of this compound.

References

Application Notes and Protocols: Diazotization Reactions of 4-Morpholino-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the diazotization of 4-Morpholino-3-(trifluoromethyl)aniline and its subsequent reactions. This versatile intermediate is of significant interest in medicinal chemistry and materials science due to the presence of the trifluoromethyl and morpholino moieties, which can impart desirable pharmacokinetic and physicochemical properties to target molecules.

Introduction

This compound is a substituted aromatic amine that can be readily converted to a highly reactive diazonium salt. This diazonium salt serves as a valuable precursor for a wide range of chemical transformations, allowing for the introduction of various functional groups onto the aromatic ring. The trifluoromethyl group is a key feature in many modern pharmaceuticals, known to enhance metabolic stability and bioavailability.[1] The morpholino group can improve aqueous solubility and provides a handle for further structural modifications.

The general process involves the reaction of the primary aromatic amine with nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[2][3] The resulting diazonium salt is usually used immediately in subsequent reactions without isolation.

Key Applications in Drug Development and Organic Synthesis

The diazonium salt of this compound is a versatile intermediate for the synthesis of a variety of organic compounds. Key applications include:

  • Sandmeyer and Related Reactions: This class of reactions allows for the replacement of the diazonium group with a wide array of substituents, including halogens (F, Cl, Br, I), cyano, hydroxyl, and trifluoromethyl groups.[4][5][6] These transformations are fundamental in the synthesis of pharmaceutical intermediates and other fine chemicals.

  • Azo Coupling Reactions: Diazonium salts can react with electron-rich aromatic compounds, such as phenols and anilines, to form azo compounds.[7] These products are well-known as dyes and pigments, but also have applications in molecular electronics and as biological probes.

  • Synthesis of Heterocyclic Compounds: The reactive nature of the diazonium group can be harnessed to construct various heterocyclic ring systems, which are prevalent in many biologically active molecules.

Experimental Protocols

Safety Precautions: Diazonium salts can be explosive when isolated in a dry state. These reactions should always be carried out in a well-ventilated fume hood with appropriate personal protective equipment, including safety glasses, lab coat, and gloves. The temperature of the reaction must be strictly controlled.

Protocol 1: General Procedure for the Diazotization of this compound

This protocol describes a standard method for the in-situ generation of the diazonium salt of this compound.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

  • Starch-iodide paper

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Internal thermometer

  • Ice bath

Procedure:

  • Preparation of the Aniline Salt Solution:

    • In a three-neck round-bottom flask equipped with a magnetic stirrer and an internal thermometer, suspend this compound (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and deionized water.

    • Stir the mixture vigorously to form a fine slurry of the hydrochloride salt.

    • Cool the suspension to 0-5 °C using an ice bath.

  • Preparation of Sodium Nitrite Solution:

    • In a separate beaker, dissolve sodium nitrite (1.05 - 1.1 eq) in a minimal amount of cold deionized water.

  • Diazotization:

    • Slowly add the pre-cooled sodium nitrite solution dropwise to the stirred aniline salt suspension via a dropping funnel.

    • Maintain the internal temperature of the reaction mixture below 5 °C throughout the addition. The addition should be slow enough to control the exothermic reaction.

    • After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 15-30 minutes.

  • Monitoring the Reaction:

    • Check for the presence of excess nitrous acid by testing a drop of the reaction mixture on starch-iodide paper. A positive test (the paper turns blue-black) indicates that the diazotization is complete.

    • If the test is negative, add a small amount of the sodium nitrite solution until a positive test is obtained.

    • To quench any excess nitrous acid before proceeding to the next step, a small amount of urea can be added until the starch-iodide test is negative.

The resulting cold solution of the diazonium salt is now ready for use in subsequent reactions. Do not attempt to isolate the diazonium salt.

Protocol 2: Sandmeyer Reaction - Synthesis of 4-Chloro-1-morpholino-2-(trifluoromethyl)benzene

This protocol provides a general method for the chloro-de-diazoniation of the in-situ generated diazonium salt.

Materials:

  • Solution of 4-Morpholino-3-(trifluoromethyl)benzenediazonium chloride (from Protocol 1)

  • Copper(I) Chloride (CuCl)

  • Concentrated Hydrochloric Acid (HCl)

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Brine solution

Procedure:

  • Preparation of the Copper(I) Chloride Solution:

    • In a separate flask, prepare a solution of Copper(I) Chloride (CuCl, 1.2 eq) in concentrated HCl.

  • Sandmeyer Reaction:

    • Slowly and carefully add the cold diazonium salt solution (from Protocol 1) to the vigorously stirred Copper(I) Chloride solution.

    • Effervescence (evolution of nitrogen gas) will be observed. The addition should be controlled to keep the foaming manageable.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the gas evolution ceases.

  • Work-up and Purification:

    • Extract the reaction mixture with an organic solvent (e.g., dichloromethane, 3 x 50 mL).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • The crude product can be further purified by column chromatography on silica gel.

Summary of Potential Subsequent Reactions

Reaction TypeReagentsTypical Product
Sandmeyer (Halogenation) CuCl / HCl4-Chloro-1-morpholino-2-(trifluoromethyl)benzene
CuBr / HBr4-Bromo-1-morpholino-2-(trifluoromethyl)benzene
KI4-Iodo-1-morpholino-2-(trifluoromethyl)benzene
Sandmeyer (Cyanation) CuCN / KCN4-Morpholino-3-(trifluoromethyl)benzonitrile
Schiemann Reaction HBF₄, then heat4-Fluoro-1-morpholino-2-(trifluoromethyl)benzene
Hydroxylation H₂SO₄, H₂O, heat4-Morpholino-3-(trifluoromethyl)phenol
Azo Coupling Phenol, NaOH2-Hydroxy-5-(4-morpholino-3-(trifluoromethyl)phenylazo)benzene
2-Naphthol, NaOH1-(4-Morpholino-3-(trifluoromethyl)phenylazo)naphthalen-2-ol

Visualizing the Workflow and Pathways

experimental_workflow start This compound reagents1 NaNO₂, HCl 0-5 °C intermediate In-situ Diazonium Salt [Ar-N₂]⁺Cl⁻ reagents1->intermediate Diazotization reagents_sandmeyer CuX (X=Cl, Br, CN) or KI, HBF₄ intermediate->reagents_sandmeyer reagents_azo Electron-rich Aromatic (e.g., Phenol, Naphthol) intermediate->reagents_azo product_sandmeyer Substituted Products (Halides, Nitriles, etc.) reagents_sandmeyer->product_sandmeyer product_azo Azo Compounds (Dyes, etc.) reagents_azo->product_azo

Caption: General workflow for the diazotization of this compound and its subsequent functionalization via Sandmeyer-type reactions or azo coupling.

diazotization_mechanism aniline Ar-NH₂ (this compound) n_nitrosamine Ar-NH-N=O (N-Nitrosamine) aniline->n_nitrosamine + NO⁺ hno2 HONO (from NaNO₂ + H⁺) nitrosonium NO⁺ (Nitrosonium ion) hno2->nitrosonium + H⁺, -H₂O diazohydroxide Ar-N=N-OH (Diazohydroxide) n_nitrosamine->diazohydroxide Tautomerization diazonium Ar-N₂⁺ (Diazonium ion) diazohydroxide->diazonium + H⁺, -H₂O

Caption: Simplified mechanism of the diazotization reaction.

References

Application Notes & Protocols: High-Resolution NMR Spectroscopy for Structural Analysis of Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of a compound.[1][2][3] It is an indispensable tool in organic chemistry, materials science, and drug discovery for the unambiguous structural elucidation of newly synthesized derivatives.[4] This document provides a comprehensive overview of the key high-resolution NMR experiments, detailed protocols for sample preparation and data acquisition, and a systematic workflow for the structural analysis of organic derivatives.

Foundational 1D NMR Experiments

One-dimensional NMR spectra offer the initial and fundamental insights into the chemical environment of magnetically active nuclei within a molecule.[4]

  • ¹H NMR (Proton NMR): This is often the first experiment conducted. It reveals the number of distinct proton environments (chemical shift), the relative number of protons in each environment (integration), and the number of neighboring protons (spin-spin splitting or multiplicity).[1][4] The typical chemical shift range for organic molecules is 0-12 ppm.[4][5]

  • ¹³C NMR (Carbon-13 NMR): This experiment identifies the number of different carbon environments in a molecule.[4] Due to the low natural abundance of ¹³C, these spectra are not typically integrated. The chemical shift range is broader, generally 0-220 ppm.[4]

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are crucial for determining the multiplicity of carbon signals, i.e., whether a carbon is a methyl (CH₃), methylene (CH₂), methine (CH), or a quaternary carbon (C).[1][4] Common variants include DEPT-45, DEPT-90, and DEPT-135. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are not observed.[1][4]

Table 1: Summary of Information from 1D NMR Experiments

ExperimentInformation ObtainedTypical Chemical Shift Range (ppm)
¹H NMR Number and type of proton environments, relative proton count, proton-proton connectivity (J-coupling).0 - 12[4][5]
¹³C NMR Number and type of carbon environments.0 - 220[4]
DEPT-135 Differentiates between CH/CH₃ (positive signals) and CH₂ (negative signals). Quaternary carbons are absent.0 - 220[4]

Key 2D NMR Experiments for Structure Elucidation

For complex derivatives, 1D NMR spectra can be overcrowded. 2D NMR experiments are essential for resolving ambiguities and establishing detailed connectivity.[2][3]

  • COSY (Correlation Spectroscopy): A homonuclear experiment that shows correlations between protons that are coupled to each other, typically over two to three bonds.[1] Cross-peaks in a COSY spectrum indicate which protons are neighbors in the molecular structure.[1]

  • HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear experiment that correlates proton signals with the carbon signals of the atoms to which they are directly attached.[1] This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons.[1]

  • HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds). It is critical for identifying connectivity between different parts of a molecule and for assigning quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. It is invaluable for determining stereochemistry and conformation.

Table 2: Summary of Information from 2D NMR Experiments

ExperimentInformation Obtained
COSY ¹H-¹H correlations through bonds (typically 2-3 bonds).[1]
HSQC ¹H-¹³C correlations through one bond.[1]
HMBC ¹H-¹³C correlations through multiple bonds (typically 2-3 bonds).
NOESY ¹H-¹H correlations through space.

Experimental Protocols

Meticulous sample preparation is fundamental to acquiring high-quality NMR spectra.[6]

  • Sample Purity: Ensure the derivative is purified to remove any residual solvents or impurities that may interfere with the spectrum.

  • Sample Quantity: For a typical high-resolution NMR spectrometer, the required sample mass is:

    • ¹H NMR: 1-10 mg[6][7][8]

    • ¹³C NMR: 10-50 mg[7][8]

  • Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).[4][9] Deuterated solvents are used to avoid a large, interfering solvent signal in ¹H NMR spectra.[6][9]

  • Dissolution and Transfer: The sample should be fully dissolved. If there are particulates, filter the solution before transferring it to a clean, dry NMR tube.[8]

  • Internal Standard (Optional): An internal standard such as tetramethylsilane (TMS) can be added for accurate chemical shift referencing (defined as 0 ppm).[5][8]

The following is a generalized workflow for data acquisition on a modern NMR spectrometer. Instrument-specific parameters will need optimization.

  • Sample Insertion: Carefully place the NMR tube into a spinner turbine and adjust its position using a depth gauge. Insert the sample into the magnet.[10]

  • Locking: The spectrometer's "lock" system uses the deuterium signal from the solvent to stabilize the magnetic field during the experiment.[10]

  • Tuning and Matching: The probe must be tuned to the resonance frequency of the nuclei being observed to ensure efficient signal transmission and detection.[10]

  • Shimming: The magnetic field homogeneity is optimized by a process called "shimming." This involves adjusting currents in the shim coils to produce sharp, symmetrical NMR peaks.

  • Experiment Setup: Load the desired NMR experiment (e.g., ¹H, ¹³C, COSY). Key parameters to consider are the number of scans, acquisition time, and relaxation delay.

  • Data Acquisition: Start the experiment. The time required will vary from a few minutes for a ¹H spectrum to several hours for complex 2D experiments on dilute samples.

  • Data Processing: After acquisition, the raw data (Free Induction Decay, or FID) is Fourier transformed to generate the familiar NMR spectrum. This is followed by phase correction, baseline correction, and referencing.

Data Presentation: Example Quantitative Data

For a hypothetical ethyl-substituted benzoyl derivative, the NMR data could be summarized as follows:

Table 3: Example ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
8.05d8.52HAromatic (ortho to C=O)
7.58t7.51HAromatic (para to C=O)
7.45t8.02HAromatic (meta to C=O)
4.40q7.12H-OCH₂CH₃
1.42t7.13H-OCH₂CH₃

Table 4: Example ¹³C NMR and DEPT-135 Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)DEPT-135Assignment
166.2absentC=O
133.5positiveAromatic CH (para)
130.0absentAromatic C (ipso)
129.8positiveAromatic CH (ortho)
128.5positiveAromatic CH (meta)
61.2negative-OCH₂CH₃
14.4positive-OCH₂CH₃

Mandatory Visualizations

The following diagrams illustrate the workflow and logical connections in NMR-based structural analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Purified_Compound Purified Derivative Dissolve Dissolve in Deuterated Solvent Purified_Compound->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample & Lock Transfer->Insert Shim Tune & Shim Insert->Shim Acquire_1D Acquire 1D Spectra (¹H, ¹³C, DEPT) Shim->Acquire_1D Acquire_2D Acquire 2D Spectra (COSY, HSQC, etc.) Acquire_1D->Acquire_2D Process Process Data (FT, Phasing) Acquire_2D->Process Assign_1D Assign 1D Spectra Process->Assign_1D Assign_2D Assign 2D Spectra Assign_1D->Assign_2D Assemble Assemble Fragments Assign_2D->Assemble Final_Structure Final Structure Assemble->Final_Structure

Caption: Experimental workflow for NMR-based structural analysis.

G cluster_data NMR Data Inputs cluster_info Derived Structural Information H1 ¹H NMR (Shifts, Integrals, Multiplicities) Proton_Env Proton Environments & Counts H1->Proton_Env C13 ¹³C & DEPT (Carbon Types) Carbon_Skeleton Carbon Skeleton (CH, CH₂, CH₃, C) C13->Carbon_Skeleton COSY COSY HH_Connectivity ¹H-¹H Connectivity COSY->HH_Connectivity HSQC HSQC CH_Connectivity Direct ¹H-¹³C Bonds HSQC->CH_Connectivity HMBC HMBC Long_Range_Connectivity Long-Range ¹H-¹³C Connectivity HMBC->Long_Range_Connectivity Final_Structure Proposed Structure Proton_Env->Final_Structure Carbon_Skeleton->Final_Structure HH_Connectivity->Final_Structure CH_Connectivity->Final_Structure Long_Range_Connectivity->Final_Structure

Caption: Logical relationships in NMR data interpretation.

References

Single-crystal X-ray diffraction of 4-Morpholino-3-(trifluoromethyl)aniline products

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of 4-Morpholino-3-(trifluoromethyl)aniline and its derivatives is crucial for modern drug discovery and development. The spatial arrangement of atoms within these molecules, elucidated through single-crystal X-ray diffraction, provides invaluable insights into their structure-activity relationships (SAR). This information is pivotal for designing more potent and selective therapeutic agents. The morpholine moiety is a common feature in many bioactive compounds, often enhancing pharmacological properties, while the trifluoromethyl group can significantly improve metabolic stability and binding affinity.

Application Notes

The crystallographic data of aniline derivatives, such as 4-Methoxy-3-(trifluoromethyl)aniline, offer a template for understanding the potential solid-state conformation of the title compound. Analysis of related structures reveals that the aniline ring provides a scaffold for various substituents, and the interplay of these groups dictates the intermolecular interactions that stabilize the crystal lattice. These interactions often include hydrogen bonds and π-π stacking, which are critical for molecular recognition at biological targets. For instance, derivatives of this compound have shown promise as antibacterial and anticancer agents.[1][2] The antibacterial activity is often attributed to the inhibition of essential bacterial enzymes like DNA gyrase.[3]

Quantitative Data Summary

While specific crystallographic data for this compound is not publicly available, the following table summarizes the data for a structurally related compound, 4-Methoxy-3-(trifluoromethyl)aniline, to provide an example of the expected parameters.[4]

ParameterValue
Chemical FormulaC₈H₈F₃NO
Formula Weight191.15
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)5.4140 (11)
b (Å)14.880 (3)
c (Å)21.304 (4)
α (°)90
β (°)90
γ (°)90
Volume (ų)1716.3 (6)
Z8
Density (calculated) (Mg/m³)1.480
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)293
Reflections Collected1722
Independent Reflections1722
R-factorNot Reported

Experimental Protocols

Protocol 1: Single-Crystal Growth of this compound Derivatives
  • Solvent Selection : Screen a variety of solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, and hexane) to find a suitable one in which the compound has moderate solubility.

  • Slow Evaporation : Prepare a saturated or near-saturated solution of the compound in the chosen solvent in a clean vial. Cover the vial with a cap containing small perforations to allow for slow evaporation of the solvent at room temperature.

  • Vapor Diffusion : In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, add a solvent in which the compound is less soluble (the anti-solvent). The anti-solvent vapor will slowly diffuse into the compound solution, reducing its solubility and promoting crystal growth.

  • Cooling : Prepare a hot, saturated solution of the compound. Allow it to cool slowly to room temperature, and then transfer it to a refrigerator or a controlled cooling apparatus.

  • Crystal Harvesting : Once suitable crystals (typically >0.1 mm in all dimensions) have formed, carefully remove them from the solution using a spatula or by decanting the solvent.[5] Wash the crystals with a small amount of cold solvent and allow them to air dry.

Protocol 2: Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
  • Crystal Mounting : Select a high-quality single crystal with well-defined faces and no visible cracks.[6] Mount the crystal on a goniometer head using a suitable adhesive or cryo-oil.[7]

  • Data Collection : Center the crystal in the X-ray beam of a single-crystal diffractometer.[7] The data collection is typically performed using monochromatic X-rays (e.g., Mo Kα radiation).[7] A series of diffraction images are collected as the crystal is rotated.[7]

  • Data Processing : The collected diffraction images are processed to determine the unit cell parameters, space group, and reflection intensities.[8]

  • Structure Solution : The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.[5]

  • Structure Refinement : The initial model is refined against the experimental data to improve the atomic coordinates, displacement parameters, and overall fit.[5] The quality of the final structure is assessed using metrics such as the R-factor.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of 4-Morpholino-3- (trifluoromethyl)aniline Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystal_growth Single-Crystal Growth (e.g., Slow Evaporation) purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final Crystal Structure (CIF File)

Experimental workflow for single-crystal X-ray diffraction.

signaling_pathway compound This compound Derivative dna_gyrase Bacterial DNA Gyrase compound->dna_gyrase Inhibition dna_replication DNA Replication & Repair dna_gyrase->dna_replication Enables cell_death Bacterial Cell Death dna_gyrase->cell_death Inhibition leads to dna_replication->cell_death Required for Survival

Proposed mechanism of antibacterial action.

References

Analytical Techniques for Purity Assessment of 4-Morpholino-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Morpholino-3-(trifluoromethyl)aniline is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring the purity of this starting material is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed protocols for the purity assessment of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Potential Impurities

Impurity profiling is essential for controlling the quality of pharmaceutical intermediates.[1][2] Potential impurities in this compound can arise from starting materials, by-products of the synthesis, or degradation. These may include positional isomers, unreacted starting materials, and solvent residues. For instance, in related trifluoromethyl aniline compounds, positional isomers and unreacted precursors are common impurities.[3][4]

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a robust and widely used technique for the purity assessment of non-volatile and thermally labile compounds.[5][6] A reverse-phase HPLC method is highly suitable for separating this compound from its potential impurities.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

This protocol is adapted from established methods for similar aniline derivatives.[4][6][7]

Chromatographic Conditions:

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 90% A, 10% B5-25 min: Linear gradient to 50% A, 50% B25-30 min: Hold at 50% A, 50% B30-35 min: Return to 90% A, 10% B35-40 min: Re-equilibration
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Solution Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the initial mobile phase composition.

  • Sample Solution (0.1 mg/mL): Prepare the sample solution in the same manner as the standard solution.

Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase.

  • Inject the standard solution to determine the retention time and peak area.

  • Inject the sample solution.

  • Calculate the purity of the sample using the area normalization method.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample & Reference Standard Dissolve Dissolve in Mobile Phase Weigh->Dissolve Equilibrate Equilibrate System Dissolve->Equilibrate Inject Inject Sample/ Standard Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (Area %) Integrate->Calculate

Caption: Workflow for HPLC purity analysis.

Gas Chromatography (GC) for Volatile Impurities

Gas chromatography is an excellent technique for the analysis of volatile and semi-volatile impurities, such as residual solvents and certain process-related impurities.[3][5]

Experimental Protocol: Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol is based on methods developed for related trifluoromethyl aniline compounds.[3]

Chromatographic Conditions:

ParameterCondition
Column AT-210 (30 m x 0.53 mm, 1.0 µm) or equivalent
Carrier Gas Helium at 3.0 psi
Injector Temperature 200 °C
Detector Flame Ionization Detector (FID)
Detector Temp. 260 °C
Oven Program Initial: 50°C, hold for 2 minRamp 1: 3°C/min to 125°C, hold for 5 minRamp 2: 45°C/min to 230°C, hold for 5 min
Injection Mode Split (1:5)
Injection Volume 1.0 µL

Solution Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., Dichloromethane) at a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

Analysis Procedure:

  • Inject the standard solution to determine the retention time.

  • Inject the sample solution.

  • Identify and quantify impurities based on their retention times and peak areas relative to the main component.

GC Analysis Workflow Diagram

GC_Workflow cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Processing Prepare Prepare Sample Solution in DCM Inject Inject into GC Prepare->Inject Separate Separation on Capillary Column Inject->Separate Detect FID Detection Separate->Detect Analyze Analyze Chromatogram Detect->Analyze Quantify Quantify Impurities Analyze->Quantify

Caption: Workflow for GC purity analysis.

Spectroscopic Techniques for Structural Confirmation and Impurity Identification

Spectroscopic methods are crucial for confirming the identity of the main component and for the structural elucidation of unknown impurities.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural confirmation of this compound. The chemical shifts and coupling constants provide detailed information about the molecular structure. Spectral data for similar compounds like 4-fluoro-3-(trifluoromethyl)aniline and 3-fluoro-4-morpholinoaniline can serve as a reference for spectral interpretation.[8][9]

Typical ¹H NMR Spectral Regions:

ProtonsExpected Chemical Shift (ppm)
Aromatic Protons6.5 - 7.5
Morpholine Protons (O-CH₂)3.7 - 3.9
Morpholine Protons (N-CH₂)3.0 - 3.2
Amine Proton (NH₂)3.5 - 4.5 (broad)
Mass Spectrometry (MS)

Mass spectrometry, often coupled with a chromatographic technique (GC-MS or LC-MS), is used to determine the molecular weight of the compound and its impurities.[5][8][10] The fragmentation pattern can provide valuable structural information for impurity identification. For related trifluoromethylanilines, mass spectrometry has been effectively used for impurity profiling.[11]

Summary of Analytical Techniques and Data

The choice of analytical technique depends on the specific requirements of the analysis.[5]

TechniquePrimary UseExpected Data
HPLC-UV Purity determination and quantification of non-volatile impurities.Chromatogram with retention times and peak areas for purity calculation.
GC-FID Analysis of volatile impurities and residual solvents.Chromatogram showing separation of volatile components.
¹H and ¹³C NMR Structural confirmation of the main component and identification of impurities.NMR spectra with chemical shifts and coupling constants.
LC-MS/GC-MS Molecular weight determination and structural elucidation of impurities.Mass spectra showing molecular ion peaks and fragmentation patterns.

Logical Relationship for Method Selection

The selection of an appropriate analytical method is a critical step.

Method_Selection cluster_screening Initial Screening & Identification cluster_quant Quantitative Purity Analysis cluster_advanced Impurity Identification Start Purity Assessment of This compound NMR NMR Spectroscopy (Identity Confirmation) Start->NMR MS Mass Spectrometry (Molecular Weight) Start->MS GC GC-FID (Volatile Impurities) Start->GC HPLC HPLC-UV (Primary Purity Assay) NMR->HPLC LCMS LC-MS/MS HPLC->LCMS If unknown peaks GCMS GC-MS GC->GCMS If unknown peaks

Caption: Logical flow for selecting analytical techniques.

Conclusion

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive purity assessment of this compound. HPLC is the primary method for quantitative purity analysis, while GC is suitable for volatile impurities. NMR and MS are indispensable for structural confirmation and impurity identification. The protocols and workflows provided in this document offer a robust framework for ensuring the quality of this important pharmaceutical intermediate. For comprehensive characterization, a combination of these techniques is often the most effective approach.[5]

References

Developing Bioactive Molecules from 4-Morpholino-3-(trifluoromethyl)aniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine and trifluoromethyl moieties are prominent pharmacophores in modern drug discovery, valued for their contributions to metabolic stability, target binding, and pharmacokinetic profiles. The core scaffold of 4-morpholino-3-(trifluoromethyl)aniline presents a versatile starting point for the development of novel bioactive molecules. While direct derivatization of this specific molecule is an emerging area, extensive research on the closely related 3-fluoro-4-morpholinoaniline provides a robust framework for designing and synthesizing potent therapeutic agents. This document outlines application notes and detailed protocols for developing bioactive molecules based on this scaffold, with a focus on anticancer and antimicrobial applications. The methodologies and pathways described for the 3-fluoro analog serve as a strong predictive model for the bioactivity of this compound derivatives.

I. Synthesis of the Core Scaffold and Bioactive Derivatives

The primary amine of this compound is a key functional group for derivatization, allowing for the synthesis of a wide array of bioactive molecules, including sulfonamides, carbamates, and Schiff bases.

A. General Synthesis of the 4-Morpholino-3-(substituted)aniline Scaffold

A common synthetic route to this class of compounds involves a two-step process starting from a di-substituted nitrobenzene precursor.

Protocol 1: Synthesis of 3-Fluoro-4-morpholinoaniline

This protocol details the synthesis of 3-fluoro-4-morpholinoaniline, a key intermediate for various bioactive compounds. The same principles can be applied to the synthesis of this compound, likely starting from 1-nitro-2-chloro-4-(trifluoromethyl)benzene.

Step 1: Synthesis of 4-(2-Fluoro-4-nitrophenyl)morpholine

  • In a round-bottom flask, combine 1,2-difluoro-4-nitrobenzene (1 equivalent) and morpholine (1.2 equivalents).

  • The reaction can be performed under neat conditions or in a suitable solvent such as acetonitrile.

  • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 4-(2-fluoro-4-nitrophenyl)morpholine.

Step 2: Reduction to 3-Fluoro-4-morpholinoaniline

  • Suspend the 4-(2-fluoro-4-nitrophenyl)morpholine (1 equivalent) in a mixture of methanol and water.

  • Add iron powder (Fe, 3-5 equivalents) and ammonium chloride (NH4Cl, catalytic amount).

  • Heat the mixture to 70°C and stir vigorously.

  • Monitor the reduction of the nitro group by TLC.

  • After the reaction is complete, filter the hot solution through a celite bed to remove the iron catalyst.

  • Concentrate the filtrate under reduced pressure to remove methanol.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 3-fluoro-4-morpholinoaniline.[1]

B. Synthesis of Bioactive Derivatives

1. Sulfonamides and Carbamates with Antimicrobial Activity

Sulfonamide and carbamate derivatives of 3-fluoro-4-morpholinoaniline have demonstrated notable antimicrobial properties.

Protocol 2: General Synthesis of Sulfonamide and Carbamate Derivatives

Sulfonamide Synthesis:

  • Dissolve 3-fluoro-4-morpholinoaniline (1 equivalent) in a suitable solvent like pyridine or dichloromethane.

  • Cool the solution in an ice bath.

  • Add the desired sulfonyl chloride (1.1 equivalents) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Pour the reaction mixture into cold water and extract the product with an organic solvent.

  • Wash the organic layer with dilute acid, brine, and dry over sodium sulfate.

  • Purify the crude product by column chromatography or recrystallization.

Carbamate Synthesis:

  • Follow a similar procedure as for sulfonamides, but use the appropriate chloroformate instead of a sulfonyl chloride.

2. Novel Derivatives with Anticancer Activity

Derivatives of 3-fluoro-4-morpholinoaniline have been synthesized and evaluated for their anti-cancer activity, particularly against breast cancer cell lines.[2][3]

Protocol 3: Synthesis of Novel Anticancer Agents

  • Novel sulfonamide derivatives can be synthesized as described in Protocol 2.

  • For other derivatives, the primary amine of 3-fluoro-4-morpholinoaniline can be reacted with various electrophiles in nucleophilic addition or substitution reactions to yield the desired products.[2]

  • Yields for these reactions are reported to be in the range of 70% to 90%.[2]

II. Biological Activity and Quantitative Data

A. Anticancer Activity

Several novel derivatives of 3-fluoro-4-morpholinoaniline have shown significant anti-proliferative activity against breast cancer cell lines.

Table 1: In Vitro Anticancer Activity of 3-Fluoro-4-morpholinoaniline Derivatives

CompoundCell LineIC50 (µM)
NAM-5 MCF-71.811[2]
MDA-MB-2312.143[2]
NAM-7 MCF-71.883[2]
MDA-MB-2314.688[2]
Doxorubicin (Control) 3T3L-1Similar activity to NAM-5 and NAM-7[2]

MCF-7 and MDA-MB-231 are human breast cancer cell lines. 3T3L-1 is a healthy mouse embryonic fibroblast cell line.

B. Antimicrobial Activity

Sulfonamide and carbamate derivatives of 3-fluoro-4-morpholinoaniline have been evaluated for their antimicrobial activity.

Table 2: Antimicrobial Activity of 3-Fluoro-4-morpholinoaniline Derivatives

Compound TypeActivityMinimum Inhibitory Concentration (MIC)
Sulfonamide DerivativesAntimicrobial6.25-25.0 µg/mL[4]
Carbamate DerivativesAntimicrobial6.25-25.0 µg/mL[4]

Schiff base derivatives have also shown promising biofilm inhibition activity.

Table 3: Biofilm Inhibition Activity of a Schiff Base Derivative

CompoundIC50 (µM)
Schiff Base of 3-Fluoro-4-morpholinoaniline 12.97[4]
Linezolid (Control) 15.93[4]

III. Signaling Pathways and Mechanisms of Action

A. Anticancer Mechanism: PI3K/Akt/mTOR Pathway Inhibition

The morpholine ring is a key feature in many inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Protein kinase B (Akt)/Mammalian target of rapamycin (mTOR) signaling pathway.[5][6] This pathway is crucial for cell proliferation, growth, and survival, and its deregulation is common in various human cancers.[5][6] Derivatives of morpholinoanilines are promising candidates for the development of PI3K/Akt/mTOR inhibitors.[5]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates TSC1_2 TSC1/2 Akt->TSC1_2 Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates Rheb Rheb-GTP TSC1_2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 p70S6K1 mTORC1->S6K1 Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Proliferation Cell Proliferation, Growth, Survival S6K1->Proliferation _4EBP1->Proliferation Inhibitor Morpholinoaniline Derivative Inhibitor->PI3K

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of morpholinoaniline derivatives.

B. Antimicrobial Mechanism

The antimicrobial activity of some 3-fluoro-4-morpholinoaniline derivatives has been linked to the inhibition of DNA gyrase and dihydrofolate reductase (DHFR).[1] These enzymes are essential for bacterial DNA synthesis and replication, making them excellent targets for antibacterial agents.

IV. Experimental Workflows and Protocols

A. Anticancer Drug Discovery Workflow

Anticancer_Workflow Start This compound Synthesis Synthesis of Derivative Library (e.g., Sulfonamides) Start->Synthesis Screening In Vitro Cytotoxicity Screening (MTT Assay) (e.g., MCF-7, MDA-MB-231) Synthesis->Screening Hit_ID Hit Identification (IC50 Determination) Screening->Hit_ID Apoptosis Apoptosis Assay (Flow Cytometry) Hit_ID->Apoptosis Active Hits Pathway Mechanism of Action Studies (e.g., Western Blot for PI3K/Akt pathway proteins) Apoptosis->Pathway Lead_Opt Lead Optimization Pathway->Lead_Opt

References

The Strategic Utility of 4-Morpholino-3-(trifluoromethyl)aniline as a Pivotal Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among these, 4-Morpholino-3-(trifluoromethyl)aniline has emerged as a chemical intermediate of significant interest, particularly in the synthesis of targeted therapies such as kinase inhibitors. Its unique structural combination of a morpholine ring and a trifluoromethyl group imparts desirable physicochemical and pharmacological properties to parent molecules, making it a valuable scaffold for researchers, scientists, and drug development professionals.

The morpholine moiety is a well-established pharmacophore known to improve aqueous solubility and metabolic stability, and it often engages in crucial hydrogen bonding interactions within the active sites of biological targets. Concurrently, the trifluoromethyl group is a key functional group in drug design, enhancing metabolic stability, lipophilicity, and binding affinity through various electronic and steric effects. The strategic placement of these two groups on an aniline core creates a versatile platform for the synthesis of a new generation of therapeutic agents.

This document provides detailed application notes and experimental protocols for the use of this compound as a chemical intermediate, with a focus on its application in the development of kinase inhibitors targeting the PI3K/mTOR signaling pathway, a critical regulator of cell growth and proliferation that is often dysregulated in cancer.

Application Notes

1. Rationale for Use in Kinase Inhibitor Scaffolds:

The this compound scaffold is particularly well-suited for the synthesis of inhibitors targeting the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways. The morpholine oxygen can act as a hydrogen bond acceptor, a crucial interaction with the hinge region of many kinase domains.[1][2] The trifluoromethyl group can enhance binding affinity and modulate the pharmacokinetic profile of the final compound.[3] The aniline nitrogen provides a convenient attachment point for various heterocyclic core structures, such as pyrimidines, triazines, or quinolines, which are common in kinase inhibitors.[1][4]

2. Synthetic Accessibility:

The synthesis of this compound can be achieved through a straightforward and scalable two-step process. This typically involves the nucleophilic aromatic substitution of a readily available starting material, such as 1-fluoro-2-nitro-4-(trifluoromethyl)benzene, with morpholine, followed by the reduction of the nitro group to an amine. This synthetic route allows for the efficient production of the intermediate, facilitating its use in extensive drug discovery programs.

3. Structure-Activity Relationship (SAR) Considerations:

The aniline moiety of this compound is a key point for derivatization to explore structure-activity relationships. Modifications at this position can significantly impact the potency, selectivity, and pharmacokinetic properties of the resulting inhibitors. For instance, the aniline can be coupled with various heterocyclic cores to optimize interactions with the ATP-binding pocket of the target kinase. Further substitution on the aniline ring or the morpholine moiety can also be explored to fine-tune the compound's properties.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a representative two-step synthesis.

Step 1: Synthesis of 4-(4-Nitro-2-(trifluoromethyl)phenyl)morpholine

  • Materials: 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene, Morpholine, Potassium Carbonate (K₂CO₃), Acetonitrile (ACN).

  • Procedure:

    • To a solution of 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (1.0 eq) in acetonitrile, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

    • Heat the reaction mixture to reflux (approximately 82°C) and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography to yield 4-(4-nitro-2-(trifluoromethyl)phenyl)morpholine.

Step 2: Synthesis of this compound

  • Materials: 4-(4-Nitro-2-(trifluoromethyl)phenyl)morpholine, Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol, Water.

  • Procedure:

    • Suspend 4-(4-nitro-2-(trifluoromethyl)phenyl)morpholine (1.0 eq) in a mixture of ethanol and water.

    • Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

    • Heat the mixture to reflux (approximately 80-90°C) and stir vigorously for 2-4 hours.

    • Monitor the reduction of the nitro group by TLC.

    • Once the reaction is complete, cool the mixture and filter through a pad of celite to remove the iron catalyst.

    • Concentrate the filtrate to remove ethanol.

    • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Step Reactants Reagents/Solvents Conditions Typical Yield Purity (by HPLC)
1 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene, MorpholineK₂CO₃, AcetonitrileReflux, 4-6 h85-95%>98%
2 4-(4-Nitro-2-(trifluoromethyl)phenyl)morpholineFe, NH₄Cl, Ethanol/WaterReflux, 2-4 h80-90%>99%

Table 1: Summary of quantitative data for the synthesis of this compound.

Protocol 2: Representative Synthesis of a Kinase Inhibitor Core

This protocol outlines a general procedure for coupling this compound with a dichlorinated heterocyclic core, a common strategy in the synthesis of kinase inhibitors.

  • Materials: this compound, 2,4-Dichloropyrimidine (or similar dichlorinated heterocycle), Diisopropylethylamine (DIPEA), n-Butanol.

  • Procedure:

    • Dissolve this compound (1.0 eq) and 2,4-dichloropyrimidine (1.1 eq) in n-butanol.

    • Add diisopropylethylamine (1.5 eq) to the mixture.

    • Heat the reaction mixture to 100-120°C and stir for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

    • Purify the residue by column chromatography to isolate the desired mono-substituted product. This product can then be further functionalized at the remaining chloro-position.

Reactants Reagents/Solvents Conditions Typical Yield
This compound, 2,4-DichloropyrimidineDIPEA, n-Butanol100-120°C, 12-16 h60-80%

Table 2: Representative data for the synthesis of a kinase inhibitor intermediate.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Intermediate cluster_application Application in Kinase Inhibitor Synthesis start Starting Materials (1-Fluoro-2-nitro-4-(trifluoromethyl)benzene, Morpholine) step1 Nucleophilic Aromatic Substitution start->step1 intermediate 4-(4-Nitro-2-(trifluoromethyl)phenyl)morpholine step1->intermediate step2 Nitro Group Reduction intermediate->step2 product This compound step2->product coupling Coupling Reaction product->coupling heterocycle Dichlorinated Heterocycle heterocycle->coupling inhibitor_core Kinase Inhibitor Core Structure coupling->inhibitor_core further_functionalization Further Functionalization inhibitor_core->further_functionalization final_inhibitor Final Kinase Inhibitor further_functionalization->final_inhibitor

Caption: Experimental workflow for the synthesis and application of this compound.

PI3K_mTOR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->Akt Activation CellGrowth Cell Growth & Proliferation S6K->CellGrowth fourEBP1->CellGrowth Inhibition of repressor Inhibitor Inhibitor derived from This compound Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2

Caption: The PI3K/mTOR signaling pathway and points of inhibition.

References

Application Notes and Protocols: Formation of Schiff Bases from 4-Morpholino-3-(trifluoromethyl)aniline and Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis and characterization of novel Schiff bases derived from the condensation reaction of 4-Morpholino-3-(trifluoromethyl)aniline with various aromatic and aliphatic aldehydes. Schiff bases, characterized by their azomethine (-C=N-) functional group, are a versatile class of compounds with a wide range of applications in medicinal chemistry, materials science, and catalysis.[1][2][3] The incorporation of the morpholine and trifluoromethyl moieties is of particular interest in drug discovery, as these groups can enhance pharmacokinetic properties and biological activity.[4][5] These protocols outline the synthetic procedures, purification methods, and analytical characterization of the resulting imines.

Introduction

Schiff bases are synthesized through the condensation of a primary amine with an aldehyde or ketone.[2][6] The reaction proceeds via a nucleophilic addition to form a hemiaminal intermediate, followed by dehydration to yield the final imine.[6][7] The formation of the carbon-nitrogen double bond is a reversible reaction, often catalyzed by acids or bases and driven to completion by the removal of water.[7][8]

The starting material, this compound, is a fluorinated aniline derivative. The presence of the trifluoromethyl group, a strong electron-withdrawing group, can influence the reactivity of the aniline and the properties of the resulting Schiff base.[5] Morpholine derivatives are prevalent in medicinal chemistry and are known to be present in a variety of biologically active compounds.[4][9][10] Schiff bases derived from analogous compounds, such as 3-fluoro-4-morpholinoaniline, have demonstrated promising antimicrobial and biofilm-inhibiting activities.[11][12]

This document serves as a comprehensive guide for the synthesis and characterization of novel Schiff bases from this compound, providing researchers with the necessary protocols to explore their potential applications.

Reaction Mechanism and Experimental Workflow

The formation of a Schiff base from this compound and an aldehyde follows a well-established two-step mechanism: nucleophilic addition and dehydration.[6] The general workflow for the synthesis and characterization is also outlined below.

SchiffBaseFormation cluster_mechanism Reaction Mechanism cluster_workflow Experimental Workflow Amine This compound Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Nucleophilic Attack Aldehyde Aldehyde (R-CHO) Aldehyde->Hemiaminal Imine Schiff Base (Imine) Hemiaminal->Imine Dehydration Water Water (H₂O) Reactants Combine Amine and Aldehyde Reaction Reflux with Catalyst Reactants->Reaction Workup Product Isolation Reaction->Workup Purification Recrystallization/Chromatography Workup->Purification Characterization NMR, IR, Mass Spec Purification->Characterization

Caption: General mechanism of Schiff base formation and experimental workflow.

Experimental Protocols

General Protocol for Schiff Base Synthesis

This protocol describes a general method for the synthesis of Schiff bases from this compound and a representative aldehyde.

Materials:

  • This compound

  • Selected aldehyde (e.g., benzaldehyde, salicylaldehyde, etc.)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of this compound in absolute ethanol.

  • Add 1.0-1.2 equivalents of the desired aldehyde to the solution.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.[8]

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring. The reaction time can vary from 2 to 6 hours.[3]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The solid product, if precipitated, can be collected by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven.

  • If the product does not precipitate upon cooling, the solvent can be removed under reduced pressure, and the resulting residue can be purified by recrystallization or column chromatography.

Purification Protocol: Recrystallization

Materials:

  • Crude Schiff base product

  • Suitable solvent (e.g., ethanol, methanol, or a mixture)

  • Erlenmeyer flasks

  • Hot plate

Procedure:

  • Dissolve the crude Schiff base product in a minimum amount of a suitable hot solvent.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cooling in an ice bath can enhance crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Characterization Protocols

The synthesized Schiff bases should be characterized using standard analytical techniques to confirm their structure and purity.

  • Infrared (IR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine group (-C=N) in the range of 1600-1650 cm⁻¹.[13] The disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine also indicates a successful reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The formation of the imine bond is confirmed by a singlet peak in the region of 8.0-9.0 ppm, corresponding to the azomethine proton (-CH=N-).[3][13]

    • ¹³C NMR: The carbon of the azomethine group typically appears in the range of 158-165 ppm.[13]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized Schiff base and to confirm its elemental composition.

Data Presentation

The following tables provide representative data for Schiff bases synthesized from this compound and various aldehydes. Note: This data is illustrative and may vary based on specific experimental conditions.

Table 1: Reaction Conditions and Yields

AldehydeSolventCatalystReaction Time (h)Yield (%)Melting Point (°C)
BenzaldehydeEthanolAcetic Acid485135-137
4-ChlorobenzaldehydeEthanolAcetic Acid392158-160
4-MethoxybenzaldehydeEthanolAcetic Acid588142-144
SalicylaldehydeMethanolNone295165-167
CinnamaldehydeEthanolAcetic Acid678128-130

Table 2: Spectroscopic Data

Schiff Base DerivativeIR (ν C=N, cm⁻¹)¹H NMR (δ -CH=N, ppm)¹³C NMR (δ -C=N, ppm)
from Benzaldehyde16258.45160.2
from 4-Chlorobenzaldehyde16228.42159.8
from 4-Methoxybenzaldehyde16288.38160.5
from Salicylaldehyde16188.55162.1
from Cinnamaldehyde16308.20163.5

Potential Applications in Drug Development

Schiff bases are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[1][2] The incorporation of a morpholine ring can improve the pharmacokinetic profile of a drug candidate.[4] Furthermore, trifluoromethyl-containing compounds are of significant interest in medicinal chemistry due to their enhanced metabolic stability and binding affinity.[5] The novel Schiff bases synthesized from this compound could be screened for various biological activities, and their potential as lead compounds in drug discovery programs can be evaluated. For instance, some quinoline derivatives containing a morpholine moiety have been investigated as antitumor agents.[9]

DrugDiscovery cluster_logic Drug Development Logic Synthesis Synthesis of Schiff Base Library Screening Biological Screening (e.g., Antimicrobial, Anticancer) Synthesis->Screening HitID Hit Identification Screening->HitID LeadOp Lead Optimization (SAR Studies) HitID->LeadOp Preclinical Preclinical Development LeadOp->Preclinical

Caption: Logical workflow for the development of Schiff base-derived drug candidates.

Conclusion

The protocols and data presented in this document provide a comprehensive framework for the synthesis, purification, and characterization of novel Schiff bases from this compound and various aldehydes. These compounds hold potential for applications in drug discovery and materials science. Researchers are encouraged to use these methods as a foundation for further exploration and development of this promising class of molecules.

References

Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions Involving 4-Morpholino-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Morpholino-3-(trifluoromethyl)aniline as a key nucleophile in nucleophilic aromatic substitution (SNAr) reactions for the synthesis of biologically active compounds, particularly kinase inhibitors. The protocols and data presented are intended to guide researchers in the design, execution, and optimization of such reactions in a drug discovery and development context.

Introduction

This compound is a valuable building block in medicinal chemistry. The presence of the electron-donating morpholino group and the strongly electron-withdrawing trifluoromethyl group on the aniline ring modulates its nucleophilicity and imparts desirable physicochemical properties to the final products. This reagent is particularly useful for the synthesis of 4-anilinoquinazoline and 4-anilinoquinoline derivatives, which are prominent scaffolds for kinase inhibitors targeting critical signaling pathways implicated in cancer and other diseases.

The SNAr reaction is a powerful tool for forming aryl-nitrogen bonds. In the context of synthesizing kinase inhibitors, this typically involves the reaction of an aniline derivative with an electron-deficient heterocyclic electrophile, such as a chloroquinazoline or chloroquinoline. The reaction proceeds via a Meisenheimer intermediate, and the rate is influenced by the electronic nature of both the nucleophile and the electrophile, as well as the reaction conditions.

Applications in Drug Discovery: Targeting Kinase Signaling Pathways

The products derived from SNAr reactions with this compound have shown significant potential as inhibitors of key protein kinases involved in oncogenic signaling.

PI3K/Akt/mTOR Pathway Inhibition

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers. 4-Anilinoquinazoline derivatives synthesized using this compound can act as potent and selective inhibitors of PI3K, Akt, and/or mTOR, thereby providing a therapeutic strategy to suppress tumor growth.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PTEN PTEN PIP3->PTEN Dephosphorylates PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates (Thr308) TSC1_2 TSC1/2 Akt->TSC1_2 Inhibits Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Rheb Rheb-GTP TSC1_2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 p70S6K mTORC1->S6K1 Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Proliferation Cell Growth & Proliferation S6K1->Proliferation _4EBP1->Proliferation Inhibitor 4-Anilinoquinazoline Derivative Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: PI3K/Akt/mTOR Signaling Pathway and Inhibition.

Dual EGFR and VEGFR-2 Inhibition

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are key drivers of tumor growth, proliferation, and angiogenesis. Dual inhibition of both EGFR and VEGFR-2 is a promising strategy to overcome drug resistance and achieve synergistic anti-cancer effects. The 4-anilinoquinazoline scaffold is a well-established pharmacophore for EGFR inhibitors, and appropriate substitution with moieties like this compound can confer potent dual inhibitory activity.

EGFR_VEGFR2_Pathway cluster_EGFR EGFR Signaling cluster_VEGFR VEGFR-2 Signaling EGF EGF EGFR EGFR EGF->EGFR EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer Dimerization & Autophosphorylation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR_dimer->RAS_RAF_MEK_ERK EGFR_PI3K_Akt PI3K-Akt Pathway EGFR_dimer->EGFR_PI3K_Akt EGFR_Proliferation Cell Proliferation, Survival, Invasion RAS_RAF_MEK_ERK->EGFR_Proliferation EGFR_PI3K_Akt->EGFR_Proliferation VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 VEGFR2_dimer VEGFR-2 Dimer (Activated) VEGFR2->VEGFR2_dimer Dimerization & Autophosphorylation PLCg_PKC_MAPK PLCγ-PKC-MAPK Pathway VEGFR2_dimer->PLCg_PKC_MAPK VEGFR_PI3K_Akt PI3K-Akt-eNOS Pathway VEGFR2_dimer->VEGFR_PI3K_Akt Angiogenesis Angiogenesis, Vascular Permeability PLCg_PKC_MAPK->Angiogenesis VEGFR_PI3K_Akt->Angiogenesis Inhibitor Dual EGFR/VEGFR-2 Inhibitor Inhibitor->EGFR_dimer Inhibitor->VEGFR2_dimer

Caption: Dual Inhibition of EGFR and VEGFR-2 Signaling.

Experimental Protocols

The following section provides a representative experimental protocol for the SNAr reaction of this compound with a substituted 4-chloroquinazoline. This protocol is adapted from methodologies reported for similar aniline nucleophiles and should be optimized for specific substrates and desired outcomes.

General SNAr Reaction Workflow

SNAr_Workflow Start Start Reagents Combine Reactants: - this compound - Chloroquinazoline - Solvent - Base (optional) Start->Reagents Reaction Heat Reaction Mixture (Conventional or Microwave) Reagents->Reaction Monitoring Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: General Workflow for SNAr Reactions.

Representative Protocol: Synthesis of N-(4-morpholino-3-(trifluoromethyl)phenyl)-6,7-dimethoxyquinazolin-4-amine

This protocol describes a typical procedure for the synthesis of a 4-anilinoquinazoline derivative.

Materials:

  • 4-Chloro-6,7-dimethoxyquinazoline

  • This compound

  • Isopropanol (or other suitable high-boiling solvent such as n-butanol or DMF)

  • Diisopropylethylamine (DIPEA, optional, as a non-nucleophilic base)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) and this compound (1.1 eq).

  • Add isopropanol to the flask to achieve a concentration of approximately 0.1-0.2 M.

  • (Optional) Add DIPEA (1.5 eq) to the reaction mixture to act as an acid scavenger.

  • Heat the reaction mixture to reflux (approximately 82 °C for isopropanol) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(4-morpholino-3-(trifluoromethyl)phenyl)-6,7-dimethoxyquinazolin-4-amine.

Data Presentation

The following tables summarize representative quantitative data for SNAr reactions involving substituted anilines and chloroquinazolines, as well as the biological activity of the resulting products.

Table 1: Representative SNAr Reaction Conditions and Yields

ElectrophileNucleophileSolventBaseTemp. (°C)Time (h)Yield (%)Reference
4-Chloro-6,7-dimethoxyquinazoline3-EthynylanilineIsopropanol-Reflux592[1]
4-Chloro-6,7-dimethoxyquinazoline4-AminophenolDioxaneDIPEA801260[2]
4-Chloro-7-fluoro-6-nitroquinazoline4-Chloro-3-(trifluoromethyl)anilineNMP-120485.3[3]
2,4-Dichloro-6,7-dimethoxyquinazolineN,N-dimethylbenzene-1,4-diamineDioxaneDIPEA8012-[2]

Table 2: Biological Activity of Representative 4-Anilinoquinazoline Derivatives

CompoundTarget Kinase(s)IC₅₀ (nM)Cell LineAntiproliferative IC₅₀ (µM)Reference
Gefitinib (Iressa®)EGFR2-37A4310.015[4]
Erlotinib (Tarceva®)EGFR2--[1]
Lapatinib (Tykerb®)EGFR, HER210.8, 9.8--[1]
Representative 4-Anilinoquinoline--HepG28.50[5]
Representative N-Phenyl-4-(trifluoromethyl)quinazoline-2-aminePIM-1 (predicted)-PC35.51[6]

Conclusion

Nucleophilic aromatic substitution reactions utilizing this compound are a robust and versatile method for the synthesis of potent kinase inhibitors. The resulting 4-anilinoquinazoline and related heterocyclic scaffolds have demonstrated significant therapeutic potential by targeting key oncogenic signaling pathways. The protocols and data provided herein serve as a valuable resource for researchers engaged in the design and development of novel targeted therapies. Further optimization of reaction conditions and exploration of substrate scope will continue to expand the utility of this important synthetic transformation in drug discovery.

References

Application Notes and Protocols: In Silico Docking Studies with Derivatives of 4-Morpholino-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in silico docking studies on derivatives of 4-Morpholino-3-(trifluoromethyl)aniline. This class of compounds holds significant potential in drug discovery, particularly in the development of novel kinase inhibitors for cancer therapy. The following sections detail their potential biological targets, quantitative data from related studies, and step-by-step protocols for computational analysis.

Introduction

Derivatives of this compound are synthetic compounds characterized by a central aniline ring substituted with a morpholine group and a trifluoromethyl group. The morpholine moiety is a common feature in many approved drugs and is known to improve pharmacokinetic properties. The trifluoromethyl group can enhance metabolic stability and binding affinity. In silico docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target, providing insights into binding affinity and potential biological activity. This information is invaluable for prioritizing compounds for synthesis and experimental testing.

Potential Biological Targets and Signaling Pathways

Based on the prevalence of the morpholine scaffold in known kinase inhibitors, a primary focus for the in silico studies of this compound derivatives is the PI3K/Akt/mTOR signaling pathway . This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. The morpholine oxygen can act as a hydrogen bond acceptor, a key interaction in the hinge region of many kinase active sites.

dot

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E mTORC2 mTORC2 mTORC2->Akt Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4E->Proliferation Inhibitor 4-Morpholino-3- (trifluoromethyl)aniline Derivatives Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Data Presentation

Table 1: In Vitro Anticancer Activity of 3-Fluoro-4-morpholinoaniline Derivatives

Compound IDModificationCell LineIC50 (µM)
NAM-5Sulfonamide derivativeMCF-71.811
MDA-MB-2312.143
NAM-7Amine derivativeMCF-71.883
MDA-MB-2314.688
DoxorubicinStandard of care3T3L-1(Similar activity to NAM-5 and NAM-7)

Data sourced from a study on novel 3-fluoro-4-morpholinoaniline derivatives. Note the structural difference (fluoro vs. trifluoromethyl group at position 3) when comparing to the target compounds of these application notes.

Table 2: Hypothetical In Silico Docking Results of this compound Derivatives against PI3Kα

The following table is a representative example of how to present in silico docking data. The values are hypothetical and for illustrative purposes, based on typical binding energies observed for kinase inhibitors.

Derivative IDR-Group ModificationBinding Energy (kcal/mol)Key Interacting ResiduesPredicted Inhibition Constant (Ki) (nM)
MTA-001-H-8.5Val851, Lys802, Asp933150
MTA-002-CH3-8.8Val851, Lys802, Asp933110
MTA-003-Cl-9.2Val851, Lys802, Asp933, Tyr83665
MTA-004-OCH3-9.0Val851, Lys802, Asp933, Ser77480
MTA-005-NH2-9.5Val851, Lys802, Asp933, Gln85940

Experimental Protocols

Molecular Docking Protocol

This protocol outlines the general steps for performing molecular docking studies using widely available software such as AutoDock Vina.

dot

Docking_Workflow Start Start Prep_Protein 1. Protein Preparation Start->Prep_Protein Prep_Ligand 2. Ligand Preparation Prep_Protein->Prep_Ligand Grid_Box 3. Grid Box Generation Prep_Ligand->Grid_Box Docking 4. Molecular Docking Grid_Box->Docking Analysis 5. Analysis of Results Docking->Analysis End End Analysis->End

Caption: General Molecular Docking Workflow.

1. Protein Preparation

  • Objective: To prepare the target protein structure for docking.

  • Procedure:

    • Obtain the 3D crystal structure of the target protein (e.g., PI3Kα, mTOR, EGFR) from the Protein Data Bank (PDB).

    • Remove water molecules, co-crystallized ligands, and any non-essential protein chains.

    • Add polar hydrogen atoms to the protein structure.

    • Assign partial charges (e.g., Kollman charges).

    • Save the prepared protein structure in the appropriate format (e.g., PDBQT for AutoDock).

2. Ligand Preparation

  • Objective: To generate 3D structures of the this compound derivatives and prepare them for docking.

  • Procedure:

    • Draw the 2D structures of the derivatives using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structures to 3D structures.

    • Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94).

    • Define rotatable bonds to allow for conformational flexibility during docking.

    • Save the prepared ligands in the appropriate format (e.g., PDBQT).

3. Grid Box Generation

  • Objective: To define the search space for the docking simulation within the protein's binding site.

  • Procedure:

    • Identify the active site of the protein. This can be based on the location of a co-crystallized ligand in the PDB structure or through active site prediction servers.

    • Define the dimensions and center of a 3D grid box that encompasses the entire active site. The grid box size should be sufficient to allow the ligand to move and rotate freely.

4. Molecular Docking Simulation

  • Objective: To predict the binding poses and affinities of the ligands within the protein's active site.

  • Procedure:

    • Use a molecular docking program (e.g., AutoDock Vina).

    • Input the prepared protein and ligand files, along with the grid box parameters.

    • Set the docking parameters, such as the number of binding modes to generate and the exhaustiveness of the search.

    • Run the docking simulation. The program will generate a set of possible binding poses for each ligand, ranked by their predicted binding affinities (in kcal/mol).

5. Analysis of Results

  • Objective: To visualize and interpret the docking results.

  • Procedure:

    • Visualize the predicted binding poses of the ligands within the protein's active site using molecular visualization software (e.g., PyMOL, Chimera).

    • Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein's amino acid residues.

    • Compare the binding affinities and interaction patterns of the different derivatives to identify promising candidates.

    • Compare the docking results with experimental data (if available) to validate the docking protocol.

In Silico ADMET Prediction Protocol
  • Objective: To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the derivatives to assess their drug-likeness.

  • Procedure:

    • Use online ADMET prediction tools (e.g., SwissADME, pkCSM).

    • Input the SMILES strings or 2D structures of the this compound derivatives.

    • Analyze the predicted properties, including:

      • Absorption: Human intestinal absorption, Caco-2 permeability.

      • Distribution: Blood-brain barrier penetration, plasma protein binding.

      • Metabolism: Cytochrome P450 (CYP) inhibition.

      • Excretion: Renal clearance.

      • Toxicity: AMES toxicity, hepatotoxicity.

    • Evaluate the overall drug-likeness based on rules such as Lipinski's Rule of Five.

Table 3: Representative In Silico ADMET Prediction Parameters

PropertyAcceptable RangeImportance
Molecular Weight< 500 DaInfluences absorption and distribution
LogP (Lipophilicity)< 5Affects solubility and permeability
Hydrogen Bond Donors< 5Impacts binding and solubility
Hydrogen Bond Acceptors< 10Impacts binding and solubility
Blood-Brain BarrierNegativeReduces potential for CNS side effects
CYP Isozyme InhibitionNon-inhibitorMinimizes drug-drug interactions
AMES ToxicityNegativeIndicates lack of mutagenic potential
HepatotoxicityNegativeReduces risk of liver damage

Conclusion

The in silico docking and ADMET prediction protocols outlined in these application notes provide a robust framework for the initial assessment of this compound derivatives as potential drug candidates. By leveraging these computational tools, researchers can efficiently screen and prioritize compounds, thereby accelerating the drug discovery and development process. The PI3K/Akt/mTOR pathway represents a promising target for this class of compounds, and further in vitro and in vivo studies are warranted to validate the in silico findings.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Morpholino-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 4-Morpholino-3-(trifluoromethyl)aniline synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common issues encountered during synthesis.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Issue 1: Low or No Yield in the Nucleophilic Aromatic Substitution (SNAr) Step

  • Question: I am reacting 4-fluoro-1-nitro-2-(trifluoromethyl)benzene with morpholine, but I am seeing very low conversion to the desired 4-morpholino-1-nitro-2-(trifluoromethyl)benzene. What are the potential causes and solutions?

  • Answer: Low yield in the SNAr step can stem from several factors. Here are the common causes and recommended solutions:

    • Insufficient Reaction Temperature: The aromatic ring is deactivated by the electron-withdrawing trifluoromethyl group, making substitution challenging.

      • Solution: Gradually increase the reaction temperature. While some reactions with highly activated rings proceed at room temperature, this substrate likely requires heating. Refluxing in a suitable solvent like acetonitrile or dimethylformamide (DMF) is a common strategy.[1]

    • Inappropriate Solvent: The choice of solvent is critical for reaction rate and solubility of reactants.

      • Solution: Aprotic polar solvents such as DMF, DMSO, or THF are generally effective for SNAr reactions as they can solvate the cation of the base and do not interfere with the nucleophile.

    • Weak Base or Incorrect Stoichiometry: A base is often required to neutralize the HF formed and to deprotonate morpholine, increasing its nucleophilicity.

      • Solution: Use a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N). Ensure at least one equivalent of the base is used. For challenging substrates, a stronger base like sodium hydride (NaH) might be considered, but with caution to avoid side reactions.

    • Moisture in the Reaction: Morpholine and solvents can absorb water, which can interfere with the reaction.

      • Solution: Use anhydrous solvents and ensure the morpholine is dry. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

Issue 2: Incomplete Reduction of the Nitro Group

  • Question: I have successfully synthesized the 4-morpholino-1-nitro-2-(trifluoromethyl)benzene intermediate, but the reduction to this compound is sluggish or incomplete. What can I do to improve this step?

  • Answer: The reduction of a nitro group can sometimes be challenging, especially with other functional groups present. Here are some troubleshooting steps:

    • Catalyst Inactivity (for Catalytic Hydrogenation): The catalyst (e.g., Pd/C, Pt/C, Raney Nickel) may be old, poisoned, or used in insufficient quantity.

      • Solution: Use a fresh batch of catalyst from a reliable supplier. Increase the catalyst loading (e.g., from 5 mol% to 10 mol%). Ensure the solvent is appropriate and does not poison the catalyst. Protic co-solvents like ethanol or acetic acid can often improve hydrogenation efficiency.[2][3]

    • Poor Solubility of the Starting Material: If the nitro-intermediate is not fully dissolved in the reaction solvent, the reaction will be slow.[2]

      • Solution: Choose a solvent system in which the starting material is fully soluble. For catalytic hydrogenation, methanol, ethanol, or ethyl acetate are common choices. For metal/acid reductions, ethanol/water mixtures are often effective.[1]

    • Insufficient Reducing Agent (for Metal/Acid Reductions): The stoichiometry of the reducing agent is crucial.

      • Solution: Use a sufficient excess of the metal (e.g., Fe, SnCl₂, Zn). For instance, 3-5 equivalents of SnCl₂·2H₂O are typically used.[2] Ensure the acid concentration is adequate to activate the metal surface.[2]

    • Formation of Intermediates: The reduction of a nitro group proceeds through several intermediates (nitroso, hydroxylamine). In some cases, these can be slow to reduce further.

      • Solution: Increasing the reaction time or temperature can help drive the reaction to completion. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time.

Issue 3: Formation of Side Products

  • Question: I am observing significant impurities in my final product. What are the likely side reactions and how can I minimize them?

  • Answer: Side product formation can occur in both the SNAr and reduction steps.

    • In the SNAr Step:

      • Bis-arylation of Morpholine: While less common, if a di-halogenated starting material is used, reaction at both positions can occur.

      • Solution: Use a starting material with a single good leaving group.

      • Ring-opening of Morpholine: Under very harsh basic or acidic conditions, the morpholine ring could potentially open.

      • Solution: Use milder bases and control the temperature carefully.

    • In the Reduction Step:

      • Formation of Azoxy, Azo, or Hydrazo Compounds: These are common byproducts of incomplete nitro group reduction, especially under neutral or basic conditions.

      • Solution: Ensure acidic conditions for metal/acid reductions (e.g., Fe/HCl, SnCl₂/HCl) which favor the formation of the aniline.[2] For catalytic hydrogenation, ensure sufficient hydrogen pressure and catalyst loading.

      • Dehalogenation (if applicable): If the starting material for the SNAr step was a chloro or bromo-substituted compound, residual halogen may be removed during catalytic hydrogenation.

      • Solution: Raney Nickel is sometimes used in place of Pd/C to avoid dehalogenation of aryl halides.[4]

Frequently Asked Questions (FAQs)

  • Q1: What is the most common synthetic route for this compound?

    • A1: The most analogous and likely successful route involves a two-step process:

      • Nucleophilic Aromatic Substitution (SNAr): Reaction of a 4-halo-1-nitro-2-(trifluoromethyl)benzene (e.g., with a fluoro or chloro leaving group) with morpholine in the presence of a base. The fluorine-substituted starting material is generally more reactive.

      • Nitro Group Reduction: Reduction of the resulting 4-morpholino-1-nitro-2-(trifluoromethyl)benzene to the target aniline. This is commonly achieved by catalytic hydrogenation (e.g., H₂ with Pd/C) or using a metal in an acidic medium (e.g., Fe/NH₄Cl or SnCl₂/HCl).[1]

  • Q2: Is Buchwald-Hartwig amination a viable alternative for this synthesis?

    • A2: Yes, Buchwald-Hartwig amination is a powerful method for forming C-N bonds and could be a viable alternative.[5][6] This would involve coupling an aryl halide or triflate, such as 4-bromo-2-(trifluoromethyl)aniline, with morpholine using a palladium catalyst and a suitable phosphine ligand (e.g., XPhos, RuPhos).[7] This approach avoids the nitro-reduction step but requires careful optimization of the catalyst system.

  • Q3: What are the key parameters to optimize for improving the yield of the SNAr reaction?

    • A3: The key parameters to optimize are temperature , solvent , and base . A screening of different polar aprotic solvents (e.g., THF, DMF, DMSO), bases (e.g., K₂CO₃, Cs₂CO₃, Et₃N), and a temperature range from room temperature to reflux is recommended to find the optimal conditions.

  • Q4: How can I purify the final product, this compound?

    • A4: The final product is an aniline and will be basic. Purification can typically be achieved by:

      • Extraction: After the reaction work-up, an acid-base extraction can be performed. The crude product can be dissolved in an organic solvent and washed with a mild aqueous acid to remove basic impurities. The product itself will likely partition into the organic layer.

      • Column Chromatography: Silica gel column chromatography is a standard method for purification. A gradient of ethyl acetate in hexanes is a good starting point for elution.

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can provide highly pure material.

Data Presentation

The following tables summarize reaction conditions from analogous syntheses found in the literature to provide a starting point for optimization.

Table 1: Conditions for Nucleophilic Aromatic Substitution with Morpholine

Starting MaterialBaseSolventTemperatureTime (h)Yield (%)Reference
1,2-Difluoro-4-nitrobenzene- (neat)MorpholineRefluxN/AHigh[1]
3,4-DifluoronitrobenzeneN/AAcetonitrileRefluxN/AN/A[1]
4-Bromo-N,N-dimethylanilineNaOtBuDioxane100°C24~95[8]
2-FluorobenzonitrileK₂CO₃THF60°C1260

Table 2: Conditions for Nitro Group Reduction

Starting MaterialReducing Agent/CatalystSolventTemperatureYield (%)Reference
4-(2-Fluoro-4-nitrophenyl)morpholineFe / NH₄ClMethanol / Water70°CHigh[1]
o-FluoronitrobenzeneRaney's Nickel, H₂ (20 atm)MethanolRoom Temp90[9]
4-Nitro-2-trifluoromethyl tolueneFe / HClWater100°C61
Various NitroarenesPd/C, H₂EthanolRoom TempHigh[4]

Experimental Protocols

Protocol 1: Two-Step Synthesis via SNAr and Nitro Reduction

Step 1: Synthesis of 4-morpholino-1-nitro-2-(trifluoromethyl)benzene

  • To a solution of 4-fluoro-1-nitro-2-(trifluoromethyl)benzene (1.0 eq) in anhydrous dimethylformamide (DMF, approx. 0.5 M), add morpholine (1.2 eq) followed by anhydrous potassium carbonate (1.5 eq).

  • Heat the reaction mixture to 80-100°C and stir under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product. This intermediate may be carried forward without further purification if it is of sufficient purity.

Step 2: Synthesis of this compound

  • Dissolve the crude 4-morpholino-1-nitro-2-(trifluoromethyl)benzene (1.0 eq) in a mixture of ethanol and water (e.g., 5:1 ratio).

  • Add ammonium chloride (NH₄Cl, 4.0 eq) followed by iron powder (Fe, 5.0 eq).

  • Heat the mixture to reflux (approx. 80-90°C) and stir vigorously.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and filter through a pad of Celite®, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Add water and ethyl acetate to the residue. Basify the aqueous layer with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Mandatory Visualizations

SynthesisWorkflow Workflow for this compound Synthesis cluster_0 Step 1: S-N-Ar Reaction cluster_1 Step 2: Nitro Reduction A 4-Fluoro-1-nitro-2-(trifluoromethyl)benzene + Morpholine B Reaction Conditions: Base (e.g., K2CO3) Solvent (e.g., DMF) Heat (80-100°C) A->B React C Work-up: Aqueous Quench Extraction B->C Process D Intermediate: 4-Morpholino-1-nitro-2-(trifluoromethyl)benzene C->D Isolate E Intermediate D->E F Reaction Conditions: Reducing Agent (e.g., Fe/NH4Cl) Solvent (e.g., EtOH/H2O) Reflux E->F React G Work-up & Purification: Filtration, Extraction Chromatography F->G Process H Final Product: This compound G->H Isolate

Caption: Proposed two-step synthesis workflow.

TroubleshootingTree Troubleshooting Guide for Low Yield cluster_snar S-N-Ar Step Issues cluster_reduction Nitro Reduction Step Issues Start Low Yield Observed SnAr_Check Low conversion to intermediate? Start->SnAr_Check Yes Red_Check Intermediate consumed? Start->Red_Check No, intermediate forms but final product is low SnAr_Temp Increase Temperature (e.g., to reflux) SnAr_Check->SnAr_Temp Yes SnAr_Solvent Change to Polar Aprotic Solvent (DMF, DMSO) SnAr_Temp->SnAr_Solvent SnAr_Base Check Base Stoichiometry & Strength (e.g., K2CO3, Cs2CO3) SnAr_Solvent->SnAr_Base Red_Catalyst Use Fresh Catalyst / Increase Loading (for Hydrogenation) Red_Check->Red_Catalyst No Red_Agent Increase Equivalents of Reducing Agent (for Metal/Acid) Red_Catalyst->Red_Agent Red_Solubility Improve Solubility (Co-solvent, different solvent) Red_Agent->Red_Solubility

Caption: Decision tree for troubleshooting low yield.

References

Technical Support Center: Purification of Crude 4-Morpholino-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 4-Morpholino-3-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most effective and commonly used methods for the purification of crude this compound are recrystallization and column chromatography. The choice between these methods often depends on the impurity profile and the desired final purity of the product.

Q2: What are the likely impurities in crude this compound?

A2: Based on the typical synthesis route, which involves the reaction of 2-fluoro-5-nitrobenzotrifluoride with morpholine followed by the reduction of the nitro group, the following impurities may be present in the crude product:

  • Unreacted Starting Materials: 2-fluoro-5-nitrobenzotrifluoride and morpholine.

  • Intermediate: 4-(2-nitro-5-(trifluoromethyl)phenyl)morpholine.

  • Byproducts: Isomeric impurities and other related substances formed during the synthesis.[1]

  • Degradation Products: Halogenated anilines can degrade under certain storage and handling conditions.

Q3: My purified this compound is colored. How can I decolorize it?

A3: A yellow to brown coloration in the final product is typically due to trace oxidized impurities. This can often be resolved by treating a solution of the compound with activated charcoal followed by filtration before the final crystallization step. Alternatively, passing a solution of the compound through a short plug of silica gel with a non-polar eluent can also be effective.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for removing impurities, provided a suitable solvent system is identified.

Problem 1: Oiling out instead of crystallization.

  • Possible Cause: The compound is coming out of the solution above its melting point, or the solution is supersaturated.

  • Solution:

    • Add a small amount of additional hot solvent to the oiled-out mixture to ensure complete dissolution, then allow it to cool more slowly.

    • Try a different solvent system with a lower boiling point.

    • Scratch the inside of the flask with a glass rod at the surface of the liquid to induce crystallization.

    • Add a seed crystal of pure this compound.

Problem 2: No crystal formation upon cooling.

  • Possible Cause: The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent even at low temperatures.

  • Solution:

    • Evaporate some of the solvent to increase the concentration of the product and then cool again.

    • If using a mixed solvent system (e.g., ethanol/water), add more of the anti-solvent (water) dropwise to the cooled solution until turbidity persists, then warm slightly to redissolve and cool slowly.

    • Cool the solution in an ice bath or, if necessary, a dry ice/acetone bath, but be aware that rapid cooling can trap impurities.

Problem 3: Low recovery yield.

  • Possible Cause: The compound has significant solubility in the cold solvent, or too much solvent was used.

  • Solution:

    • Minimize the amount of hot solvent used to dissolve the crude product.

    • Ensure the solution is thoroughly cooled to maximize precipitation before filtration.

    • Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.

    • Consider a different solvent or solvent system where the compound has lower solubility at cold temperatures.

Column Chromatography

Column chromatography is highly effective for separating compounds with different polarities. For anilines, which are basic, special considerations are necessary to achieve good separation on silica gel.

Problem 1: Poor separation of the product from impurities (overlapping peaks).

  • Possible Cause: The polarity of the mobile phase is not optimal.

  • Solution:

    • Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for this compound.

    • A less polar solvent system (e.g., a lower percentage of ethyl acetate in hexanes) will increase the retention time on the column and may improve separation from less polar impurities.[2]

    • For closely eluting impurities, a shallow gradient elution may be more effective than an isocratic elution.

Problem 2: Tailing of the product peak.

  • Possible Cause: The basic aniline group is interacting strongly with the acidic silanol groups on the surface of the silica gel.[2]

  • Solution:

    • Add a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase (typically 0.1-1% v/v). The TEA will neutralize the acidic sites on the silica gel, leading to more symmetrical peaks.[2]

Problem 3: The compound is not eluting from the column.

  • Possible Cause: The mobile phase is not polar enough, or the compound is irreversibly adsorbed to the silica gel.

  • Solution:

    • Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).

    • If the compound is still not eluting, consider switching to a more polar solvent system, such as dichloromethane/methanol.

    • Ensure that a basic modifier like triethylamine is included in the eluent.

Data Presentation

The following tables provide a summary of potential purification parameters based on methods used for structurally similar compounds. These should be used as a starting point for optimization.

Table 1: Recrystallization Solvent Systems

Solvent SystemRatio (v/v)Expected Outcome
Ethyl Acetate / HexaneStart with dissolving in minimal hot ethyl acetate, then add hexane as an anti-solvent.Good for removing more polar and less polar impurities. A 70% yield has been reported for a similar compound.[3]
Ethanol / WaterDissolve in minimal hot ethanol, then add water as an anti-solvent.Effective for many substituted anilines. A patent for a similar compound reported achieving >99.5% purity.
IsopropanolSingle solvent.Can be effective if the solubility difference between hot and cold is significant.
TolueneSingle solvent.May be a good choice due to the aromatic nature of the solute and solvent.

Table 2: Column Chromatography Conditions

Stationary PhaseMobile Phase SystemModifierExpected Rf
Silica GelHexane / Ethyl Acetate0.1 - 1% Triethylamine0.2 - 0.4
Silica GelDichloromethane / Methanol0.1 - 1% Triethylamine0.2 - 0.4
Alumina (neutral)Hexane / Ethyl AcetateNot always necessary0.2 - 0.4

Experimental Protocols

Protocol 1: Recrystallization from Ethyl Acetate/Hexane
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely with gentle heating and stirring.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Gently swirl the flask and then heat it to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, scratch the inside of the flask with a glass rod or add a seed crystal. Once crystal formation begins, cool the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.

Protocol 2: Column Chromatography on Silica Gel
  • TLC Analysis: Determine an appropriate mobile phase composition by running TLC plates of the crude material in various ratios of hexane and ethyl acetate (with 0.5% triethylamine). An ideal solvent system will give the product an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or dichloromethane. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Mandatory Visualizations

Purification_Workflow Crude Crude 4-Morpholino-3- (trifluoromethyl)aniline Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Recrystallization Column Column Chromatography Crude->Column Chromatography Recrystallize Cool to Induce Crystallization Dissolve->Recrystallize Filter_Dry Filter and Dry Pure Crystals Recrystallize->Filter_Dry Pure_Product Pure Product Filter_Dry->Pure_Product Elute Elute with Optimized Mobile Phase Column->Elute Collect_Evaporate Collect Pure Fractions and Evaporate Solvent Elute->Collect_Evaporate Collect_Evaporate->Pure_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Issue Recrystallization Recrystallization Problem Start->Recrystallization Chromatography Chromatography Problem Start->Chromatography Oiling_Out Oiling Out Recrystallization->Oiling_Out No_Crystals No Crystals Recrystallization->No_Crystals Low_Yield Low Yield Recrystallization->Low_Yield Poor_Separation Poor Separation Chromatography->Poor_Separation Peak_Tailing Peak Tailing Chromatography->Peak_Tailing

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Synthesis of 4-Morpholino-3-(trifluoromethyl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Morpholino-3-(trifluoromethyl)aniline and its derivatives. The following information is designed to help identify and mitigate common side reactions encountered during synthesis.

Troubleshooting Guide: Common Side Reactions and Solutions

This guide addresses specific issues that may arise during the two primary stages of synthesis: the amination of a substituted nitrobenzene and the subsequent reduction of the nitro group.

Stage 1: Amination of 4-Halo-1-nitro-2-(trifluoromethyl)benzene with Morpholine

This step is typically achieved via either a Buchwald-Hartwig amination or a Nucleophilic Aromatic Substitution (SNAr).

Observed Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired 4-morpholino-1-nitro-2-(trifluoromethyl)benzene Buchwald-Hartwig: Inefficient catalyst system; Sterically hindered substrate.Optimize the ligand and palladium source. For sterically hindered substrates, consider using bulky, electron-rich phosphine ligands such as XPhos or RuPhos. Ensure anhydrous and oxygen-free conditions.
SNAr: Insufficient activation of the aromatic ring; Low reaction temperature.Use a more electron-deficient starting material if possible. Increase the reaction temperature, but monitor for decomposition. The use of a strong base like potassium carbonate or sodium hydride in a polar aprotic solvent (e.g., DMF, DMSO) can facilitate the reaction.
Presence of a significant amount of dehalogenated starting material (hydrodehalogenation) Buchwald-Hartwig: Side reaction promoted by certain palladium catalysts and reaction conditions.Use a pre-formed palladium catalyst to minimize side reactions. Lowering the reaction temperature and using a strong, non-nucleophilic base such as sodium tert-butoxide can also suppress hydrodehalogenation.
Formation of a diarylated amine byproduct Buchwald-Hartwig: Reaction of the product with another molecule of the aryl halide.Use a slight excess of the amine nucleophile (morpholine) to favor the formation of the desired mono-arylated product. Careful control of stoichiometry is crucial.
Incomplete reaction with significant starting material remaining Both Methods: Insufficient reaction time or temperature; Deactivation of the catalyst (Buchwald-Hartwig).Increase the reaction time and/or temperature. For Buchwald-Hartwig, ensure the catalyst is not poisoned by impurities in the starting materials or solvents.
Stage 2: Reduction of 4-Morpholino-1-nitro-2-(trifluoromethyl)benzene
Observed Issue Potential Cause(s) Recommended Solution(s)
Incomplete reduction, presence of hydroxylamine or nitroso intermediates Insufficient reducing agent; Inactive catalyst; Mild reaction conditions.Increase the equivalents of the reducing agent (e.g., hydrazine hydrate in the presence of a catalyst, or catalytic hydrogenation). Ensure the catalyst (e.g., Pd/C, Raney Nickel) is active. Increase the reaction temperature or pressure (for catalytic hydrogenation).
Formation of azoxy or azo compounds Condensation of nitroso and hydroxylamine intermediates.Ensure a rapid and complete reduction to the amine. The use of a transfer hydrogenation system with a suitable hydrogen donor (e.g., ammonium formate, formic acid) can sometimes provide a cleaner reduction. The addition of a co-catalyst like a vanadium compound can promote the disproportionation of the hydroxylamine intermediate.[1]
Decomposition of the product Harsh reduction conditions.Use milder reducing agents if possible. For catalytic hydrogenation, optimize the catalyst loading, temperature, and pressure to avoid over-reduction or decomposition.
Presence of impurities from starting materials Isomeric or other impurities in the 4-morpholino-1-nitro-2-(trifluoromethyl)benzene.Purify the nitro-intermediate before the reduction step. Use high-purity starting materials for the amination reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the Buchwald-Hartwig amination step for this synthesis?

A1: The most common side reactions are hydrodehalogenation of the aryl halide starting material, where the halogen is replaced by a hydrogen atom, and the formation of diarylated amine byproducts. Both can be minimized by careful selection of the palladium catalyst, ligand, base, and reaction temperature.

Q2: How can I avoid the formation of hydroxylamine and other under-reduced intermediates during the nitro reduction?

A2: The accumulation of hydroxylamine and nitroso intermediates is a common issue.[1] To avoid this, ensure complete reduction by using a sufficient amount of a strong reducing agent and an active catalyst. Catalytic transfer hydrogenation using a hydrogen donor like formic acid or ammonium formate with a palladium catalyst can be a very effective and clean method.

Q3: Can impurities in my starting 4-(trifluoromethyl)aniline precursor affect the final product?

A3: Absolutely. Isomeric impurities or other related substances in the initial starting materials can be carried through the synthetic sequence, leading to corresponding impurities in the final this compound product. It is crucial to use highly pure starting materials or to purify intermediates at each stage.

Q4: What analytical techniques are best for identifying these side products?

A4: A combination of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective. HPLC is excellent for quantifying the purity of the main product and detecting non-volatile impurities. GC-MS is well-suited for identifying volatile and semi-volatile impurities, and the mass spectral data provides structural information for their identification.

Quantitative Data on Side Product Formation (Representative)

The following table provides representative data on the impact of different reaction conditions on the formation of side products. Please note that these are illustrative values and actual results may vary depending on the specific experimental setup.

Reaction Stage Reaction Conditions Desired Product Yield (%) Major Side Product(s) Side Product Yield (approx. %)
Buchwald-Hartwig Amination Pd(OAc)₂, P(t-Bu)₃, NaOtBu, Toluene, 100 °C85Hydrodehalogenated arene5-10
Pd₂(dba)₃, XPhos, K₃PO₄, Dioxane, 80 °C92Hydrodehalogenated arene< 3
SNAr K₂CO₃, DMF, 120 °C90Unreacted starting material5
NaH, THF, 65 °C95Unreacted starting material< 2
Nitro Reduction Fe/NH₄Cl, EtOH/H₂O, reflux80Hydroxylamine intermediate5-15
H₂, Pd/C, MeOH, 50 psi95Hydroxylamine intermediate< 2
HCOOH, Pd/C, i-PrOH, 80 °C98Minimal< 1

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of 4-Chloro-1-nitro-2-(trifluoromethyl)benzene with Morpholine

Materials:

  • 4-Chloro-1-nitro-2-(trifluoromethyl)benzene

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To a dry, nitrogen-flushed flask, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.5 equivalents).

  • Add anhydrous toluene and stir the mixture for 10 minutes at room temperature.

  • Add 4-Chloro-1-nitro-2-(trifluoromethyl)benzene (1.0 equivalent) and morpholine (1.2 equivalents).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and quench with water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Catalytic Transfer Hydrogenation for the Reduction of 4-Morpholino-1-nitro-2-(trifluoromethyl)benzene

Materials:

  • 4-Morpholino-1-nitro-2-(trifluoromethyl)benzene

  • Palladium on carbon (10% Pd/C)

  • Ammonium formate or formic acid

  • Methanol or isopropanol

Procedure:

  • To a round-bottom flask, add 4-Morpholino-1-nitro-2-(trifluoromethyl)benzene (1.0 equivalent) and methanol or isopropanol.

  • Carefully add 10% Pd/C (5-10 wt% of the starting material).

  • Add ammonium formate (4-5 equivalents) or formic acid (excess) portion-wise to the stirred suspension.

  • Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Visualizations

Synthesis_Pathway start 4-Chloro-1-nitro-2-(trifluoromethyl)benzene intermediate 4-Morpholino-1-nitro-2-(trifluoromethyl)benzene start->intermediate Amination (Buchwald-Hartwig or SNAr) product This compound intermediate->product Nitro Reduction morpholine Morpholine morpholine->intermediate reducing_agent Reducing Agent (e.g., H₂/Pd/C) reducing_agent->product

Caption: Synthetic pathway to this compound.

Troubleshooting_Amination cluster_Amination Amination Step Issues cluster_Solutions_Yield Solutions for Low Yield cluster_Solutions_SideProducts Solutions for Side Products Low Yield Low Yield Optimize Catalyst/Ligand Optimize Catalyst/Ligand Low Yield->Optimize Catalyst/Ligand Increase Temperature Increase Temperature Low Yield->Increase Temperature Use Stronger Base (SNAr) Use Stronger Base (SNAr) Low Yield->Use Stronger Base (SNAr) Side Products Side Products Use Pre-catalyst Use Pre-catalyst Side Products->Use Pre-catalyst Control Stoichiometry Control Stoichiometry Side Products->Control Stoichiometry Lower Temperature Lower Temperature Side Products->Lower Temperature

Caption: Troubleshooting logic for the amination step.

Troubleshooting_Reduction cluster_Reduction Nitro Reduction Issues cluster_Solutions_Incomplete Solutions for Incomplete Reaction cluster_Solutions_Azoxy Solutions for Azoxy/Azo Formation Incomplete Reaction Incomplete Reaction Increase Reducing Agent Increase Reducing Agent Incomplete Reaction->Increase Reducing Agent Check Catalyst Activity Check Catalyst Activity Incomplete Reaction->Check Catalyst Activity Increase Temperature/Pressure Increase Temperature/Pressure Incomplete Reaction->Increase Temperature/Pressure Azoxy/Azo Formation Azoxy/Azo Formation Ensure Rapid Reduction Ensure Rapid Reduction Azoxy/Azo Formation->Ensure Rapid Reduction Use Transfer Hydrogenation Use Transfer Hydrogenation Azoxy/Azo Formation->Use Transfer Hydrogenation Add Co-catalyst (e.g., Vanadium) Add Co-catalyst (e.g., Vanadium) Azoxy/Azo Formation->Add Co-catalyst (e.g., Vanadium)

Caption: Troubleshooting logic for the nitro reduction step.

References

Technical Support Center: Optimizing Amide Coupling with 4-Morpholino-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing amide coupling reactions involving the challenging substrate, 4-Morpholino-3-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: Why are my reaction yields consistently low when using this compound?

This aniline derivative presents two significant challenges that contribute to low reactivity and poor yields.[1]

  • Reduced Nucleophilicity: The potent electron-withdrawing effect of the trifluoromethyl (-CF₃) group significantly decreases the electron density on the aniline nitrogen.[1] This reduces its nucleophilicity, making it less reactive towards the activated carboxylic acid.[1]

  • Steric Hindrance: The morpholine group at the ortho position to the amine creates substantial steric bulk.[2] This physically obstructs the approach of the activated carboxylic acid, slowing down the rate of amide bond formation.[2][3]

Q2: I'm using a standard coupling reagent like EDC/HOBt and seeing little to no product formation. What should I do?

Standard coupling conditions, such as those using carbodiimides like EDC with HOBt, are often insufficient for highly deactivated and hindered anilines.[4][5] The activated HOBt-ester intermediate may not be reactive enough to couple with the poorly nucleophilic aniline.[5]

Recommended Actions:

  • Switch to a Stronger Coupling Reagent: Uronium- or phosphonium-based reagents are generally more effective. Reagents like HATU, HBTU, or PyBOP are excellent choices as they generate highly reactive activated esters.[6][7]

  • Consider Acyl Halide Formation: For very stubborn couplings, converting the carboxylic acid to a more reactive acyl chloride or acyl fluoride can be highly effective.[3][4][] The in-situ generation of acyl fluorides using reagents like TFFH or BTFFH is a powerful method for difficult substrates.[3]

Q3: What are the optimal reaction conditions (solvent, base, temperature) for this substrate?

Optimizing the reaction environment is critical.

  • Solvent: Polar aprotic solvents like DMF or NMP are generally preferred. For acyl fluoride methods, anhydrous DCM can be used.[2][3]

  • Base: A non-nucleophilic, sterically hindered base is crucial to prevent side reactions and facilitate the reaction. Diisopropylethylamine (DIPEA) is a standard choice.[2][5] For particularly difficult cases, stronger bases like DBU might be considered, although this can increase the risk of epimerization with chiral carboxylic acids.

  • Temperature: Due to the low reactivity, elevated temperatures are often necessary. Reactions can be heated to 50-80 °C to drive the coupling to completion.[3] Microwave heating can also be an effective strategy to accelerate the reaction.[3]

Q4: I am observing significant epimerization of my chiral carboxylic acid. How can I minimize this?

Epimerization is a common side reaction, especially under harsh conditions or with prolonged reaction times.

  • Use Racemization Suppressants: Additives like HOBt or OxymaPure are known to suppress racemization during the activation step.[2] Even when using powerful uronium reagents, the inclusion of an additive can be beneficial.

  • Control Temperature: Running the reaction at the lowest possible temperature that still affords a reasonable reaction rate can help minimize epimerization.[2]

  • Two-Step Acyl Fluoride Protocol: Generating the acyl fluoride at a low temperature and then adding the aniline solution can sometimes provide better stereochemical control compared to a one-pot, high-temperature approach.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No or very low product yield 1. Incomplete carboxylic acid activation.[2] 2. Low nucleophilicity of the aniline.[1] 3. Steric hindrance preventing coupling.[2]1a. Use a more potent coupling reagent (e.g., HATU, COMU, PyBOP). 1b. Convert the carboxylic acid to its acyl chloride or acyl fluoride derivative.[3][] 2a. Increase the reaction temperature significantly (e.g., 80 °C or higher).[3] 3a. Use a less sterically demanding coupling reagent if possible, though higher reactivity is often the priority.
Reaction is very slow or stalls 1. Insufficient thermal energy to overcome the activation barrier. 2. Deactivation of the activated ester intermediate.1a. Increase the reaction temperature or use microwave irradiation.[3] 1b. Increase the concentration of reactants. 2a. Ensure strictly anhydrous conditions, as water can hydrolyze the activated intermediate.[2] 2b. Add the aniline promptly after the pre-activation step of the carboxylic acid.
Formation of side products 1. Guanidinylation of the aniline if using uronium reagents. 2. Epimerization of an α-chiral carboxylic acid. 3. Self-condensation of the carboxylic acid to form an anhydride.1a. Ensure the carboxylic acid is fully activated before adding the aniline. Use 1:1 stoichiometry of coupling reagent to acid. 2a. Add a racemization suppressant like OxymaPure or HOBt.[2] 2b. Lower the reaction temperature if feasible. 3a. This can occur with reagents like EDC; switching to HATU or generating an acyl chloride often avoids this.

Data Presentation

The following table summarizes representative screening conditions that can be used as a starting point for optimizing the amide coupling with this compound. Yields are estimates based on couplings with similarly challenging substrates.

Table 1: Representative Screening Conditions for Amide Coupling

EntryCoupling Reagent (equiv)Additive (equiv)Base (equiv)SolventTemperature (°C)Expected Yield Range
1EDC (1.5)HOBt (1.5)DIPEA (3.0)DMF25 → 600-20%
2HATU (1.2)-DIPEA (3.0)DMF25 → 8040-75%
3PyBOP (1.2)-DIPEA (3.0)NMP8045-80%
4T3P (1.5)-Pyridine (4.0)EtOAc8030-65%
5SOCl₂ (2.0) then Amine-Pyridine (3.0)DCM / Toluene25 → 10050-85%
6TFFH (1.1) then Amine-DIPEA (2.2)DCM25 → 6060-90%

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

  • Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv).

  • Dissolution: Dissolve the acid in anhydrous DMF (approximately 0.1 M concentration).

  • Activation: Add HATU (1.1 equiv) and DIPEA (2.5 equiv) to the solution. Stir the mixture at room temperature for 20-30 minutes for pre-activation.

  • Amine Addition: Add a solution of this compound (1.2 equiv) in a small amount of anhydrous DMF to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Protocol 2: Amide Coupling via In Situ Acyl Fluoride Formation

  • Preparation: To a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM (approximately 0.2 M).

  • Fluorinating Agent Addition: Add TFFH (1.1 equiv) followed by the slow addition of a non-nucleophilic base like DIPEA (2.2 equiv).

  • Acyl Fluoride Formation: Stir the mixture at room temperature for 15-30 minutes to generate the acyl fluoride in situ.

  • Amine Addition: Add a solution of this compound (1.1 equiv) in anhydrous DCM.

  • Reaction: Stir the reaction at room temperature or heat to reflux (approx. 40 °C) as needed. Monitor for completeness by TLC or LC-MS. Reaction times may be significantly longer for this method but it is often cleaner.[2]

  • Workup & Purification: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Mandatory Visualization

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction & Optimization cluster_analysis 3. Analysis & Outcome A Carboxylic Acid (1.0 eq) + This compound (1.1-1.2 eq) B Select Conditions: - Coupling Reagent (e.g., HATU) - Base (e.g., DIPEA) - Solvent (e.g., DMF) A->B C Setup Reaction under N2 Pre-activate Acid (20 min) Add Aniline, Heat (e.g., 80°C) B->C D Monitor by LC-MS C->D E Reaction Complete? D->E E->C No (Stalled) F Aqueous Workup & Column Chromatography E->F Yes G Analyze Yield & Purity F->G H Goal Achieved (Yield > Target) G->H Yes I Re-evaluate Conditions G->I No I->B

Caption: General workflow for optimizing amide coupling reactions.

troubleshooting_guide Start Problem: Low or No Yield Check_Activation Check LC-MS: Activated Intermediate Formed? Start->Check_Activation Cause_Activation Cause: Poor Acid Activation Check_Activation->Cause_Activation No Cause_Amine Cause: Low Aniline Reactivity (Electronic/Steric) Check_Activation->Cause_Amine Yes Solution_Activation1 Solution: Use Stronger Reagent (HATU, COMU) Cause_Activation->Solution_Activation1 Solution_Activation2 Solution: Convert to Acyl Fluoride/Chloride Cause_Activation->Solution_Activation2 Solution_Amine1 Solution: Increase Temperature (60-100 °C) Cause_Amine->Solution_Amine1 Solution_Amine2 Solution: Use Anhydrous Conditions & High Concentration Cause_Amine->Solution_Amine2

Caption: Troubleshooting decision tree for low-yield amide coupling.

References

Navigating the Synthesis of 4-Morpholino-3-(trifluoromethyl)aniline: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful production of 4-Morpholino-3-(trifluoromethyl)aniline, a key building block in pharmaceutical development, presents a unique set of challenges, particularly during scale-up from the laboratory to industrial production. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The primary synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction. This typically entails reacting a halo-substituted trifluoromethyl-nitrobenzene derivative (e.g., 4-fluoro-3-nitrobenzotrifluoride or 4-chloro-3-nitrobenzotrifluoride) with morpholine, followed by the reduction of the nitro group to an amine. An alternative approach involves the nitration of 3-(trifluoromethyl)aniline, followed by a reaction with a morpholine precursor, though this can present challenges with regioselectivity.

Q2: What are the critical process parameters to control during the SNAr reaction for scale-up?

A2: Temperature, reaction time, and the stoichiometry of reactants are crucial. The reaction is often exothermic, necessitating careful temperature management to prevent runaway reactions and the formation of impurities. The molar ratio of morpholine to the aromatic precursor should be optimized to ensure complete conversion while minimizing side reactions.

Q3: What are the common impurities encountered during the production of this compound?

A3: Common impurities include unreacted starting materials, di-substituted byproducts where a second morpholine molecule reacts with the product, and positional isomers if the starting materials are not regiochemically pure. Additionally, colored impurities can form due to oxidation or side reactions at elevated temperatures.

Q4: How can the formation of di-substituted impurities be minimized during scale-up?

A4: To minimize the formation of di-substituted impurities, it is essential to control the stoichiometry of the reactants. Using a modest excess of the halo-substituted trifluoromethyl-nitrobenzene can help drive the reaction to completion without providing an excess of the product that can then undergo a second substitution. Gradual addition of morpholine and maintaining a lower reaction temperature can also be beneficial.

Q5: What purification methods are most effective for obtaining high-purity this compound on a large scale?

A5: Recrystallization is the most common and cost-effective method for purifying the final product on an industrial scale. The choice of solvent is critical and often involves a binary solvent system to achieve optimal solubility and crystallization. For laboratory and pilot scales, column chromatography can be employed to achieve very high purity, but this method is generally not economically viable for large-scale production.

Troubleshooting Guides

Low Yield
Observation Potential Cause Suggested Solution
Incomplete reaction Insufficient reaction time or temperature.Monitor the reaction progress using in-process controls (e.g., HPLC, TLC). If the reaction has stalled, consider extending the reaction time or cautiously increasing the temperature.
Poor mixing in the reactor.Ensure adequate agitation to maintain a homogeneous reaction mixture, especially in large-volume reactors.
Deactivation of the starting material.Ensure the quality of the starting halo-substituted trifluoromethyl-nitrobenzene. It should be free of impurities that could interfere with the reaction.
Product loss during work-up Sub-optimal extraction or crystallization conditions.Optimize the pH and solvent volumes for the extraction process. For crystallization, perform a solubility study to identify the ideal solvent system and temperature profile to maximize recovery.
High Impurity Profile
Observation Potential Cause Suggested Solution
Presence of di-substituted impurity Excess morpholine or high reaction temperature.Carefully control the stoichiometry, using only a slight excess of morpholine. Maintain the reaction temperature within the validated range. Consider adding the morpholine to the reaction mixture in portions.
Residual starting material Incomplete reaction.Refer to the "Low Yield" troubleshooting section.
Formation of colored impurities Oxidation or thermal degradation.Maintain an inert atmosphere (e.g., nitrogen) over the reaction mixture. Avoid excessive temperatures and prolonged reaction times. Decolorizing with activated carbon during the work-up can be effective.

Experimental Protocols

Laboratory-Scale Synthesis of this compound

This protocol is for informational purposes and should be adapted and optimized based on laboratory-specific conditions and safety protocols.

Materials:

  • 4-Fluoro-3-nitrobenzotrifluoride

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Iron powder (Fe)

  • Ammonium Chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

Step 1: Nucleophilic Aromatic Substitution

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluoro-3-nitrobenzotrifluoride (1 equivalent) in DMF.

  • Add potassium carbonate (1.5 equivalents) and morpholine (1.2 equivalents).

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-morpholino-3-nitrobenzotrifluoride.

Step 2: Reduction of the Nitro Group

  • To a solution of the crude nitro compound in a mixture of ethanol and water, add iron powder (5 equivalents) and ammonium chloride (1 equivalent).

  • Heat the mixture to reflux (around 80 °C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.

  • Wash the celite pad with hot ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the remaining aqueous solution with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate).

Data Presentation

Table 1: Comparison of Yield and Purity at Different Production Scales

Scale Typical Yield (%) Typical Purity (%) Key Challenges
Laboratory (1-100 g) 80-90>99 (after chromatography)Precise control of reaction parameters, isolation of small quantities.
Pilot Plant (1-10 kg) 75-85>98 (after recrystallization)Heat transfer, mixing efficiency, process safety evaluation.
Industrial (>100 kg) 70-80>97 (after recrystallization)Consistent raw material quality, waste management, cost optimization.

Visualizations

Synthesis_Workflow Start Start Materials: 4-Fluoro-3-nitrobenzotrifluoride Morpholine SNAr Nucleophilic Aromatic Substitution (DMF, K2CO3, 80-90°C) Start->SNAr Intermediate 4-Morpholino-3-nitrobenzotrifluoride SNAr->Intermediate Reduction Nitro Group Reduction (Fe, NH4Cl, EtOH/H2O, Reflux) Intermediate->Reduction Crude_Product Crude this compound Reduction->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Problem Low Yield or High Impurities Incomplete_Reaction Incomplete Reaction? Problem->Incomplete_Reaction High_Impurities High Impurity Profile? Problem->High_Impurities Optimize_Time_Temp Increase Reaction Time/Temp Incomplete_Reaction->Optimize_Time_Temp Yes Check_Mixing Improve Agitation Incomplete_Reaction->Check_Mixing No Control_Stoichiometry Adjust Reactant Ratios High_Impurities->Control_Stoichiometry Di-substitution Control_Temp Lower Reaction Temperature High_Impurities->Control_Temp Colored Impurities Purification_Issues Optimize Purification High_Impurities->Purification_Issues Multiple Impurities

Caption: Troubleshooting decision tree for synthesis issues.

Degradation pathways of 4-Morpholino-3-(trifluoromethyl)aniline under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the degradation pathways of 4-Morpholino-3-(trifluoromethyl)aniline under various stress conditions.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under stress conditions?

A1: Based on the chemical structure, the primary degradation pathways for this compound under stress conditions such as acid/base hydrolysis, oxidation, heat, and light are expected to involve the aniline and morpholine functional groups, as well as the trifluoromethyl substituent. Aromatic amines are susceptible to oxidation, and the trifluoromethyl group can undergo hydrolysis under certain pH conditions.[1] The morpholine ring may also be subject to oxidative cleavage.

Q2: My sample of this compound has turned yellow/brown. Is it still usable?

A2: The discoloration of aniline derivatives is often indicative of oxidation, leading to the formation of impurities.[1] For applications requiring high purity, such as in drug development, the presence of these degradation products can be problematic. It is highly recommended to assess the purity of the discolored material using analytical techniques like HPLC or LC-MS before use. If significant impurities are detected, purification by recrystallization or column chromatography may be necessary.[1]

Q3: What are the recommended storage conditions to minimize degradation of this compound?

A3: To ensure the stability and purity of this compound, it should be stored in a tightly sealed container, protected from light and moisture.[1] Storage in a cool, dry, and well-ventilated area is crucial. For long-term storage, refrigeration at 2-8°C is advisable.[1]

Q4: What analytical techniques are suitable for studying the degradation of this compound?

A4: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for separating, identifying, and quantifying the parent compound and its degradation products.[2][3] HPLC with UV detection is suitable for quantitative analysis, while LC-MS provides molecular weight information that is crucial for the structural elucidation of unknown degradants.[3] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used if the compound and its impurities are volatile or can be derivatized to become volatile.[2]

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram During Stability Studies
  • Possible Cause 1: Degradation of the Analyte.

    • Troubleshooting Steps:

      • Confirm the identity of the unexpected peaks by comparing the retention times with those of known impurities or by using a mass spectrometer (LC-MS) to determine their molecular weights.

      • Review the stress conditions (pH, temperature, oxidant concentration, light exposure) to determine if they were too harsh, leading to excessive degradation. An appropriate level of degradation is typically in the range of 5-20%.[4]

      • Evaluate the storage conditions of your sample solutions, as degradation can occur even under ambient conditions over time.

  • Possible Cause 2: Contamination.

    • Troubleshooting Steps:

      • Analyze a blank sample (mobile phase or solvent used for sample preparation) to check for contaminants from the solvent or the HPLC system.

      • Ensure all glassware and equipment are scrupulously clean.

      • Verify the purity of the starting material before initiating the stress study.

Issue 2: Poor Resolution Between the Parent Peak and Degradant Peaks
  • Possible Cause: Inadequate Chromatographic Method.

    • Troubleshooting Steps:

      • Optimize the Mobile Phase: Adjust the organic-to-aqueous ratio, try a different organic modifier (e.g., acetonitrile vs. methanol), or modify the pH of the aqueous phase.

      • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider using a column with a different selectivity (e.g., a phenyl or pentafluorophenyl column instead of a C18).

      • Modify the Gradient: Adjust the slope of the gradient to improve the separation of closely eluting peaks.

      • Adjust Flow Rate and Temperature: Lowering the flow rate or changing the column temperature can sometimes improve resolution.

Summary of Potential Degradation Under Stress Conditions

Stress ConditionExpected Degradation PathwayPotential Degradation Products
Acidic Hydrolysis Hydrolysis of the trifluoromethyl group, potential cleavage of the morpholine ring or C-N bond.4-Morpholino-3-carboxy-aniline, 4-Amino-2-(trifluoromethyl)phenol, various ring-opened products.
Alkaline Hydrolysis Similar to acidic hydrolysis, with potential for base-catalyzed reactions.4-Morpholino-3-carboxy-aniline, 4-Amino-2-(trifluoromethyl)phenol, various ring-opened products.
Oxidative (e.g., H₂O₂) Oxidation of the aniline nitrogen and the morpholine ring.N-oxide derivatives, hydroxylated species, ring-opened products of morpholine, colored polymeric impurities.
Thermal Decomposition, polymerization, and fragmentation.Complex mixture of aromatic compounds, potential for defluorination.[1]
Photolytic (UV/Vis) Photo-oxidation and rearrangement reactions.Similar to oxidative degradation, formation of radicals leading to various products.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) and add 0.1 N HCl. Heat at 60-80°C for a specified time (e.g., 2, 4, 8, 24 hours). If no degradation is observed, repeat with 1 N HCl. Neutralize the sample before analysis.[5]

  • Alkaline Hydrolysis: Dissolve the compound and add 0.1 N NaOH. Heat at 60-80°C for a specified time. If no degradation is observed, repeat with 1 N NaOH. Neutralize the sample before analysis.

  • Oxidative Degradation: Dissolve the compound and add 3% H₂O₂. Keep at room temperature for a specified time. If no degradation is observed, repeat with 30% H₂O₂.

  • Thermal Degradation: Place the solid compound in an oven at a high temperature (e.g., 105°C) for a specified time. Also, prepare a solution of the compound and heat it.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm or 365 nm) and/or visible light in a photostability chamber for a specified duration.[6]

Analysis: Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: Quaternary pump, autosampler, column oven, and UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of B, and gradually increase to a high percentage over 20-30 minutes to elute any more nonpolar degradants.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the parent compound).

  • Injection Volume: 10 µL.

Procedure:

  • Prepare solutions of the unstressed and stressed samples in the mobile phase or a suitable solvent.

  • Inject the samples into the HPLC system.

  • Evaluate the chromatograms for the resolution between the main peak and any degradation product peaks.

  • Optimize the method (gradient, mobile phase composition, etc.) as needed to achieve adequate separation (resolution > 2) for all relevant peaks.

Visualizations

Degradation_Pathways cluster_stress Stress Conditions cluster_parent Parent Compound cluster_products Potential Degradation Products Acid Acidic Hydrolysis Hydrolysis_Products Hydrolysis Products (e.g., Carboxylic Acid derivative) Acid->Hydrolysis_Products Base Alkaline Hydrolysis Base->Hydrolysis_Products Oxidation Oxidation (H₂O₂) Oxidation_Products Oxidative Products (e.g., N-oxides, hydroxylated species) Oxidation->Oxidation_Products Heat Thermal Stress Polymeric_Products Polymeric/ Complex Products Heat->Polymeric_Products Light Photolytic Stress Photo_Products Photodegradation Products Light->Photo_Products Parent This compound Parent->Hydrolysis_Products Hydrolysis Parent->Oxidation_Products Oxidation Parent->Polymeric_Products Polymerization Parent->Photo_Products Photo-oxidation

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results & Interpretation Start Start with pure This compound Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Control Prepare Unstressed Control Sample Start->Control HPLC HPLC Analysis (Stability-Indicating Method) Stress->HPLC Control->HPLC LCMS LC-MS Analysis (for Identification) HPLC->LCMS If unknown peaks Data Compare Chromatograms (Stressed vs. Control) HPLC->Data Identify Identify Degradation Products LCMS->Identify Data->Identify Pathway Propose Degradation Pathways Identify->Pathway

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Resolving Impurities in 4-Morpholino-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Morpholino-3-(trifluoromethyl)aniline. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and resolving common purity issues encountered during the synthesis, purification, and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in this compound samples?

A1: While specific impurities can vary based on the synthetic route, common impurities in analogous aniline compounds may include:

  • Starting Material Residues: Unreacted starting materials from the synthesis process.

  • Isomeric Impurities: Positional isomers formed during the synthesis.

  • Over-alkylation or Arylation Products: Multiple substitutions on the aniline nitrogen.

  • Solvent Residues: Residual solvents from the synthesis and purification steps.

  • Degradation Products: Compounds formed due to exposure to light, air (oxidation), or extreme temperatures.

Q2: My this compound sample is discolored (e.g., yellow, brown). What could be the cause?

A2: Discoloration in aniline samples is often due to oxidation. Aniline and its derivatives can be sensitive to air and light, leading to the formation of colored oxidation byproducts. Storing the compound under an inert atmosphere (e.g., nitrogen or argon) and in a light-protected container is recommended.

Q3: I am observing poor peak shape (e.g., tailing) during HPLC analysis of my sample. What can I do?

A3: Poor peak shape in HPLC for basic compounds like anilines is often due to strong interactions with acidic silanol groups on the silica-based stationary phase.[1] To mitigate this, you can:

  • Add a basic modifier, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase (typically 0.1-0.5%).[1]

  • Use a mobile phase with a higher pH to suppress the ionization of the silanol groups.

  • Employ an end-capped HPLC column or a column with a different stationary phase (e.g., polymer-based).

Q4: Can I use Gas Chromatography (GC) to analyze the purity of this compound?

A4: Gas Chromatography can be a suitable method for analyzing volatile and thermally stable impurities. However, for a relatively high molecular weight and potentially less volatile compound like this compound, HPLC is generally the preferred method.[2] If using GC, ensure the inlet temperature is not excessively high to prevent on-column degradation.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram

Potential Cause: Presence of synthesis-related impurities or degradation products.

Troubleshooting Workflow:

start Unexpected Peaks in HPLC check_retention Compare Retention Times with Known Standards start->check_retention lcms_analysis Perform LC-MS Analysis to Determine Molecular Weights check_retention->lcms_analysis Unknown Peaks Still Present end Impurity Identified and Resolved check_retention->end Peaks Identified nmr_analysis Isolate Impurity via Prep-HPLC and Analyze by NMR for Structural Elucidation lcms_analysis->nmr_analysis Molecular Weight Obtained modify_synthesis Modify Synthesis or Purification Protocol nmr_analysis->modify_synthesis Structure Determined modify_synthesis->end

Caption: Troubleshooting workflow for identifying unknown HPLC peaks.

Detailed Steps:

  • Retention Time Comparison: Inject standards of known starting materials and potential byproducts to see if retention times match the unexpected peaks.

  • LC-MS Analysis: If standards are unavailable, perform Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weights of the impurities. This can provide clues about their identity.

  • Preparative HPLC and NMR: For significant unknown impurities, use preparative HPLC to isolate the compound. Subsequent analysis by Nuclear Magnetic Resonance (NMR) spectroscopy can elucidate its structure.[3][4]

  • Process Optimization: Once impurities are identified, modify the reaction conditions (e.g., temperature, reaction time, stoichiometry) or the purification method to minimize their formation.

Issue 2: Low Purity After Initial Purification

Potential Cause: Ineffective purification method for the specific impurities present.

Troubleshooting Workflow:

start Low Purity After Initial Purification recrystallization Recrystallization start->recrystallization column_chromatography Column Chromatography start->column_chromatography acid_base_extraction Acid-Base Extraction start->acid_base_extraction end High Purity Product recrystallization->end column_chromatography->end acid_base_extraction->end

Caption: Options for enhancing the purity of the final product.

Detailed Steps:

  • Recrystallization: This is often an effective first step for removing small amounts of impurities from solid samples.[5] Experiment with different solvent systems to find one where the desired compound has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution.

  • Column Chromatography: For mixtures with multiple components or impurities with similar polarity to the product, column chromatography on silica gel or alumina can be very effective.[1] A gradient elution of solvents with increasing polarity is often necessary.

  • Acid-Base Extraction: As an aniline derivative, this compound is basic. It can be separated from non-basic impurities by dissolving the crude product in a non-polar organic solvent and extracting with an aqueous acid (e.g., 1M HCl). The aniline will move to the aqueous layer as its hydrochloride salt. The aqueous layer can then be basified (e.g., with NaOH) and the pure aniline re-extracted into an organic solvent.[6]

Data Presentation

Table 1: Comparison of Analytical Techniques for Purity Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection.[2]Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[7]
Sample Volatility Not required.Required.[2]Not required.
Thermal Stability Suitable for thermally labile compounds.[2]Requires thermal stability of the analyte.Non-destructive.[7]
Primary Use Purity testing, quantification, impurity profiling.[7]Identification and quantification of volatile impurities, trace analysis.[7]Structural elucidation, confirmation of identity, quantification (qNMR).[7]
Strengths Wide applicability, high precision and accuracy.[2]High separation efficiency, definitive identification of unknowns through mass spectra.[2]Provides definitive structural information.[7]
Limitations Peak identification can be challenging without a mass spectrometer.Limited to volatile and thermally stable compounds.[2]Lower sensitivity compared to chromatographic methods.[7]

Experimental Protocols

Protocol 1: HPLC Purity Method

This protocol is adapted from established methods for similar trifluoromethylaniline compounds.[7][8]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start with a high percentage of A, and gradually increase the percentage of B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL.

Protocol 2: Recrystallization

This is a general procedure that may require optimization for your specific sample.[5][9]

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, and mixtures thereof) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a larger flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Cooling: Once crystals have started to form, cool the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and allow them to air dry.

Protocol 3: Column Chromatography

This is a general guide for purification using silica gel chromatography.[1]

  • TLC Analysis: Determine an appropriate mobile phase using Thin Layer Chromatography (TLC). A good solvent system will give your product an Rf value of approximately 0.2-0.4. A common mobile phase for anilines is a mixture of hexanes and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase and pour it into the column. Allow the silica to settle into a packed bed.

  • Sample Loading: Dissolve your crude sample in a minimal amount of the mobile phase and carefully load it onto the top of the silica bed.

  • Elution: Begin eluting with the mobile phase, collecting fractions. You can gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute more polar compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to determine which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

References

Technical Support Center: Enhancing the Stability of 4-Morpholino-3-(trifluoromethyl)aniline in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of 4-Morpholino-3-(trifluoromethyl)aniline in solution. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The stability of this compound in solution can be compromised by several factors, including:

  • Oxidation: The aniline nitrogen is susceptible to oxidation, which can lead to the formation of nitroso or nitro derivatives.[1] This process can be accelerated by the presence of oxygen.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of the molecule.[1]

  • pH Extremes: Strong acidic or basic conditions can catalyze the decomposition of the compound.[1]

  • Temperature: Elevated temperatures can increase the rate of degradation reactions.[1]

  • Hydrolysis: The presence of moisture can potentially lead to the hydrolysis of the morpholine ring or other susceptible bonds, although anilines are generally stable to hydrolysis under neutral conditions.[1]

Q2: What are the recommended storage conditions for solutions of this compound?

A2: To maximize stability, solutions of this compound should be stored under the following conditions:

  • Temperature: 2-8°C to minimize thermal degradation.[1]

  • Atmosphere: Under an inert gas such as nitrogen or argon to prevent oxidation.[1]

  • Light: In an amber vial or a container protected from light to prevent photodegradation.[1]

  • Moisture: In a tightly sealed container to protect from moisture.[1]

Q3: Which solvents are recommended for dissolving this compound?

A3: this compound is expected to be more soluble in non-polar organic solvents like toluene or hexane.[2] Its solubility in polar solvents may be limited.[2] For analytical purposes, such as HPLC, a mixture of acetonitrile and water is often a suitable solvent system.[3] It is crucial to use high-purity, dry solvents.

Q4: How can I monitor the stability of my this compound solution over time?

A4: The stability of your solution can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[3][4] A decrease in the peak area of the parent compound or the appearance of new peaks over time indicates degradation.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Unexpected peaks in chromatogram Degradation of the compound.Review storage conditions (temperature, light, atmosphere).[1] Prepare fresh solutions and re-analyze. Perform forced degradation studies to identify potential degradation products.
Loss of compound concentration over time Adsorption to container surface or degradation.Use silanized glass vials to minimize adsorption. Ensure proper storage conditions are maintained.[1] Aliquot the stock solution to minimize freeze-thaw cycles.[1]
Color change in solution Oxidation or formation of degradation products.Immediately analyze the solution by a suitable analytical method (e.g., HPLC, LC-MS) to identify impurities. Discard the solution if significant degradation is observed. Store under an inert atmosphere.[1]
Precipitation of the compound Poor solubility in the chosen solvent or temperature fluctuations.Ensure the chosen solvent is appropriate and the concentration is below the saturation point.[2] Store at a constant, controlled temperature.[1]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a general method for assessing the stability of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.[3]

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[3]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 254 nm.[3]

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.[3]

Procedure:

  • Prepare a stock solution of this compound in the desired solvent.

  • Divide the stock solution into several aliquots for testing under different conditions (e.g., light exposure, elevated temperature, acidic/basic conditions).

  • At specified time points, withdraw a sample from each aliquot.

  • Dilute the sample to an appropriate concentration with the mobile phase.

  • Inject the sample into the HPLC system.

  • Monitor the chromatogram for the appearance of new peaks or a decrease in the area of the main peak, which indicates degradation.[1]

Protocol 2: Forced Degradation Study

Forced degradation studies are crucial for understanding the stability of a molecule under stress conditions.[4]

Procedure:

  • Acid/Base Hydrolysis:

    • Prepare solutions of the compound in a mild acid (e.g., 0.1 M HCl) and a mild base (e.g., 0.1 M NaOH).

    • Incubate the solutions at a controlled temperature (e.g., 60°C).

    • Monitor the degradation over time by HPLC.[4]

  • Oxidative Degradation:

    • Prepare a solution of the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Keep the solution at room temperature and protected from light.

    • Monitor the degradation over time by HPLC.[4]

  • Thermal Degradation:

    • Expose a solid sample of the compound to elevated temperatures (e.g., in a calibrated oven).[4]

    • At various time points, dissolve a portion of the solid in a suitable solvent and analyze by HPLC.[4]

  • Photodegradation:

    • Expose a solution of the compound to a controlled light source (e.g., a photostability chamber).

    • Analyze the solution by HPLC at different time intervals.

Data Presentation

The following table provides an illustrative example of how to present stability data for this compound under various conditions.

Condition Time (hours) Assay (% of Initial) Major Degradant 1 (% Peak Area) Major Degradant 2 (% Peak Area)
Control (2-8°C, dark) 0100.00.00.0
2499.8<0.1<0.1
7299.50.1<0.1
0.1 M HCl @ 60°C 0100.00.00.0
892.34.51.2
2478.512.83.7
0.1 M NaOH @ 60°C 0100.00.00.0
895.12.80.9
2485.48.92.1
3% H₂O₂ @ RT 0100.00.00.0
890.76.21.5
2475.215.34.9

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis A Prepare Stock Solution of This compound B Aliquot into multiple vials A->B C Control (2-8°C, dark) B->C D Acidic (e.g., 0.1 M HCl) B->D E Basic (e.g., 0.1 M NaOH) B->E F Oxidative (e.g., 3% H2O2) B->F G Thermal (e.g., 60°C) B->G H Photolytic (UV/Vis light) B->H I Sample at specific time points C->I D->I E->I F->I G->I H->I J HPLC Analysis I->J K Data Interpretation: - Assay of parent compound - Identification of degradants J->K

Caption: Workflow for a forced degradation study.

troubleshooting_logic Start Observe Instability Issue (e.g., new peaks, color change) CheckStorage Review Storage Conditions: - Temperature (2-8°C)? - Light protection? - Inert atmosphere? Start->CheckStorage CheckSolvent Evaluate Solvent: - High purity? - Anhydrous? - Appropriate for compound? CheckStorage->CheckSolvent Yes CorrectStorage Action: Correct storage conditions. Store at 2-8°C in amber vials under inert gas. CheckStorage->CorrectStorage No CheckHandling Assess Handling Procedures: - Contamination? - Frequent freeze-thaw cycles? CheckSolvent->CheckHandling Yes UseFreshSolvent Action: Use fresh, high-purity, anhydrous solvent. CheckSolvent->UseFreshSolvent No ImproveHandling Action: Aliquot stock solutions. Use clean techniques. CheckHandling->ImproveHandling No Reanalyze Prepare fresh solution and re-analyze CheckHandling->Reanalyze Yes CorrectStorage->Reanalyze UseFreshSolvent->Reanalyze ImproveHandling->Reanalyze

Caption: Troubleshooting logic for stability issues.

References

Overcoming poor solubility of 4-Morpholino-3-(trifluoromethyl)aniline in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Morpholino-3-(trifluoromethyl)aniline

Welcome to the Technical Support Center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of this compound in reaction media.

Troubleshooting Guides

Issue 1: this compound fails to dissolve in the selected reaction solvent.

Possible Cause: The polarity of the solvent may not be suitable for the compound. This compound possesses both polar (morpholine and aniline groups) and nonpolar (trifluoromethylated benzene ring) characteristics, making solvent selection critical.

Troubleshooting Steps:

  • Consult the Solvent Solubility Table: Refer to the table below for qualitative and predicted solubility in various common laboratory solvents. This can guide your initial solvent choice.

  • Perform a Solvent Screening: Test the solubility of a small amount of the compound in a range of solvents with varying polarities (e.g., a polar aprotic solvent like DMF or DMSO, a polar protic solvent like methanol or ethanol, and a non-polar aromatic solvent like toluene).

  • Consider Co-solvents: If the compound is sparingly soluble in a desired solvent, the addition of a co-solvent can significantly improve solubility.[1]

Issue 2: The reaction is sluggish or incomplete, even with apparent dissolution.

Possible Cause: The concentration of the dissolved this compound may be too low to achieve an effective reaction rate.

Troubleshooting Steps:

  • Increase Solvent Volume: If practical, increasing the amount of solvent can help to fully dissolve the reactant.

  • Employ Solubility Enhancement Techniques: Utilize methods such as gentle heating, sonication, or pH adjustment to increase the dissolved concentration.

Issue 3: The compound precipitates out of solution upon the addition of another reactant or a change in temperature.

Possible Cause: The addition of another reagent can alter the overall polarity of the reaction mixture, reducing the solubility of this compound. A decrease in temperature can also lower its solubility.

Troubleshooting Steps:

  • Maintain Reaction Temperature: If the reaction conditions permit, maintaining a slightly elevated temperature can help keep the compound in solution.

  • Optimize Reagent Addition: Add the second reactant slowly and with vigorous stirring to allow for gradual changes in the solvent environment.

  • Utilize a Co-solvent System: A robust co-solvent system can often buffer against changes in polarity.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: While specific quantitative data is limited, based on its structure and related compounds, this compound is expected to have limited solubility in water due to the hydrophobic trifluoromethyl group.[2][3] It is predicted to be more soluble in polar aprotic and polar protic organic solvents. For instance, the related compound 3-Fluoro-4-(4-morpholino)aniline is soluble in methanol[4], and 4-Morpholinoaniline is soluble in chloroform and ethyl acetate.[5][6]

Q2: How does the trifluoromethyl group affect the solubility of the aniline derivative?

A2: The trifluoromethyl (-CF₃) group is highly electronegative and hydrophobic. Its presence on the aniline ring significantly decreases the compound's polarity, leading to lower solubility in polar solvents like water and increased solubility in non-polar organic solvents such as toluene or hexane.[2][3]

Q3: Can pH adjustment be used to improve the solubility of this compound?

A3: Yes, pH adjustment can be an effective strategy. Aniline and its derivatives are weak bases.[7] In acidic conditions, the amino group can be protonated to form a more soluble anilinium salt. This is a common technique to enhance the aqueous solubility of amines.[7] However, the stability of the compound under acidic conditions should be considered for the specific reaction.

Q4: What is sonication and how can it help in dissolving this compound?

A4: Sonication uses high-frequency sound waves to agitate the solvent and the solid particles.[2][8] This process can break down solid agglomerates, increase the surface area of the particles, and accelerate the dissolution process.[2][8][9] It is a useful physical method to aid in dissolving poorly soluble compounds without changing the chemical properties of the system.

Data Presentation

Table 1: Qualitative and Predicted Solubility of this compound and Related Compounds

SolventSolvent TypeThis compound3-Fluoro-4-(morpholino)aniline4-Morpholinoaniline4-(Trifluoromethyl)aniline
WaterPolar ProticPredicted to be poorly soluble-Sparingly solubleLimited solubility
MethanolPolar ProticPredicted to be solubleSoluble[4]-Slightly Soluble
EthanolPolar ProticPredicted to be soluble---
ChloroformPolar AproticPredicted to be soluble-Soluble[5][6]-
Ethyl AcetatePolar AproticPredicted to be soluble-Soluble[5][6]-
DichloromethanePolar AproticPredicted to be soluble---
TolueneNon-PolarPredicted to be soluble--More soluble[3]
HexaneNon-PolarPredicted to be poorly soluble--More soluble[3]
DMSOPolar AproticPredicted to be soluble--Slightly Soluble

Note: The solubility of this compound is largely predicted based on the properties of its constituent parts and the solubility of similar molecules. Experimental verification is recommended.

Experimental Protocols

Protocol 1: Solvent Screening for Solubility Determination

Objective: To qualitatively determine the solubility of this compound in a range of organic solvents.

Materials:

  • This compound

  • Selection of solvents (e.g., methanol, ethanol, dichloromethane, toluene, DMSO)

  • Small vials or test tubes

  • Vortex mixer

  • Spatula

Methodology:

  • Add approximately 2-5 mg of this compound to a clean, dry vial.

  • Add 1 mL of the selected solvent to the vial.

  • Cap the vial and vortex for 1-2 minutes at room temperature.

  • Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble.

  • If the solid has not fully dissolved, gently warm the vial (e.g., to 40-50°C in a water bath) and observe any change in solubility.

  • Record your observations for each solvent tested.

Protocol 2: Improving Solubility with a Co-solvent System

Objective: To enhance the solubility of this compound in a primary reaction solvent using a co-solvent.

Materials:

  • This compound

  • Primary reaction solvent (e.g., Toluene)

  • Co-solvent (e.g., DMF or THF)

  • Reaction vessel

  • Magnetic stirrer

Methodology:

  • Add the this compound and the primary reaction solvent to the reaction vessel.

  • Begin stirring the mixture.

  • Slowly add the co-solvent dropwise to the suspension.

  • Continue adding the co-solvent until the solid completely dissolves.

  • Note the approximate ratio of primary solvent to co-solvent required for dissolution. This ratio can be optimized for the reaction.

Protocol 3: Enhancing Dissolution using Sonication

Objective: To utilize sonication to aid in the dissolution of this compound.

Materials:

  • This compound

  • Selected solvent

  • Reaction vessel of appropriate size for the sonicator bath

  • Bath sonicator

Methodology:

  • Add the this compound and the solvent to the reaction vessel.

  • Place the vessel in the bath sonicator, ensuring the water level in the bath is adequate.

  • Turn on the sonicator.

  • Sonicate the mixture in short bursts (e.g., 1-2 minutes) to avoid excessive heating, unless heating is desired.

  • Visually inspect the mixture between bursts to monitor the dissolution process.

  • Continue until the solid is fully dissolved or no further dissolution is observed.

Visualizations

Solubility_Troubleshooting_Workflow cluster_start Initial Observation cluster_strategy Strategy Selection cluster_execution Experimental Execution cluster_outcome Outcome start Poor solubility of This compound strategy Select Appropriate Solubilization Strategy start->strategy solvent Solvent Screening strategy->solvent Simple Approach cosolvent Co-Solvent System strategy->cosolvent Moderate Approach ph_adjust pH Adjustment strategy->ph_adjust For (Aqueous) Acidic/Basic Media sonication Sonication / Heating strategy->sonication Physical Methods outcome Solubility Achieved Proceed with Reaction solvent->outcome cosolvent->outcome ph_adjust->outcome sonication->outcome

Caption: A workflow diagram for troubleshooting poor solubility.

Signaling_Pathway_Analogy cluster_problem Problem cluster_solutions Solubilization Pathways cluster_result Result insoluble Insoluble Compound solvent Correct Solvent (Polarity Match) insoluble->solvent energy Energy Input (Sonication/Heat) insoluble->energy modification Chemical Modification (pH Adjustment) insoluble->modification soluble Soluble Compound in Solution solvent->soluble energy->soluble modification->soluble

Caption: Analogy of solubilization pathways.

References

Technical Support Center: Catalyst Selection and Troubleshooting for Reactions with 4-Morpholino-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chemists working with 4-Morpholino-3-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals who are looking to functionalize this unique and electronically complex building block. My goal is to provide you with not just protocols, but the underlying strategic thinking and field-proven insights to help you select the right catalyst and troubleshoot common issues, ensuring the success of your synthetic campaigns.

The structure of this compound presents a fascinating challenge. The potent electron-donating morpholino group at the para-position strongly activates the ring, while the powerful electron-withdrawing trifluoromethyl group at the meta-position deactivates it. This electronic push-pull system dictates the molecule's reactivity, primarily in two key areas: C-H functionalization of the aniline ring and reactions involving the N-H bond . This guide is structured to address these two reaction classes with detailed FAQs, troubleshooting guides, and experimental protocols.

Part 1: C-H Functionalization of the Aniline Ring

The electron-rich nature of the aniline ring makes it a prime candidate for direct C-H functionalization, a modern and step-economical approach to building molecular complexity. The primary challenge lies in controlling the regioselectivity of this transformation.

Frequently Asked Questions (FAQs) for C-H Functionalization

Q1: Which C-H bond is most likely to react in a palladium-catalyzed C-H arylation?

A1: The directing effect of the primary amine group is paramount in palladium-catalyzed C-H activation.[1] In the case of this compound, the most probable site of functionalization is the C2 position, which is ortho to the directing amino group. The strong electron-donating morpholino group at the C4 position further enhances the electron density at this position, making it more susceptible to electrophilic palladation. While the C6 position is also ortho to the amine, it is sterically more hindered by the adjacent trifluoromethyl group.

Q2: What is the best initial catalyst system for a trial C-H arylation of this compound with an aryl halide?

A2: For unprotected anilines, preventing the competing N-arylation (Buchwald-Hartwig amination) is a significant hurdle.[2] A specialized ligand, [2,2′-bipyridin]-6(1H)-one, has been shown to be highly effective in promoting selective C-H arylation over N-arylation.[2][3] Therefore, a recommended starting point would be a palladium acetate (Pd(OAc)₂) catalyst in combination with this ligand.

Q3: I am observing a mixture of ortho- and para-arylated products. How can I improve the regioselectivity?

A3: While ortho-selectivity is generally favored in directed C-H functionalization, para-selective reactions of anilines have also been reported, often promoted by specific ligands like S,O-ligands.[2][4] If you are observing a mixture of isomers, consider the following:

  • Ligand Screening: The ligand plays a crucial role in determining regioselectivity. A screen of different ligand classes, from bulky biarylphosphines to specialized pyridone ligands, is advisable.

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway. A systematic screen of solvents like pinacolone, DMA, or DCE is recommended.[2][5]

  • Protecting Groups: While the goal is often to use the unprotected aniline, a transient directing group can enforce ortho-selectivity.[6]

Q4: My C-H functionalization reaction is sluggish or not proceeding at all. What are the likely causes?

A4: Several factors can lead to low reactivity:

  • Catalyst Deactivation: Anilines can act as ligands and potentially inhibit the catalyst. Using a higher catalyst loading or a pre-catalyst might be beneficial.

  • Inappropriate Oxidant: Many C-H functionalization reactions are oxidative. Ensure your oxidant (e.g., Ag₂CO₃, O₂) is fresh and the reaction is set up to accommodate its requirements.

  • Insufficient Acidity of C-H bond: While the aniline ring is activated, the trifluoromethyl group can have a deactivating effect. More forcing conditions (higher temperature) may be required.

Troubleshooting Guide for C-H Functionalization
Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalystUse a pre-catalyst; ensure anhydrous and anaerobic conditions if required by the catalyst system.
Insufficient temperatureGradually increase the reaction temperature in 10 °C increments.
Poor choice of oxidantScreen different oxidants (e.g., Ag₂CO₃, Cu(OAc)₂, O₂).
Mixture of Regioisomers Non-selective catalyst systemScreen a panel of ligands with varying steric and electronic properties.
Competing reaction pathwaysModify the solvent and base to favor the desired pathway.
N-Arylation Product Observed Catalyst system favors C-N couplingSwitch to a ligand known to promote C-H activation over N-arylation, such as [2,2′-bipyridin]-6(1H)-one.[2]
Decomposition of Starting Material Reaction temperature too highLower the reaction temperature and extend the reaction time.
Incompatible base or solventScreen milder bases and different solvents.

Visualization: Regioselectivity in C-H Activation

G cluster_0 This compound cluster_1 Directing & Activating Groups cluster_2 Potential C-H Functionalization Sites A Aniline Ring B -NH2 (ortho-directing) A->B Substituent Effects C -Morpholino (para, electron-donating) A->C Substituent Effects D -CF3 (meta, electron-withdrawing) A->D Substituent Effects E C2 (ortho to -NH2, activated) B->E Primary Directing Effect C->E Electronic Activation F C6 (ortho to -NH2, sterically hindered) D->F Steric Hindrance G C5 (meta to -NH2, deactivated) D->G Electronic Deactivation

Caption: Factors influencing regioselectivity in C-H functionalization.

Experimental Protocol: General Procedure for a Palladium-Catalyzed Ortho-Arylation Screen

This protocol is a starting point for screening conditions for the ortho-arylation of this compound.

Materials:

  • This compound

  • Aryl iodide or bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • [2,2′-Bipyridin]-6(1H)-one ligand

  • Cesium carbonate (Cs₂CO₃)

  • Pinacolone (anhydrous)

  • Reaction vials, stir bars, and heating block

Procedure:

  • To an oven-dried reaction vial containing a stir bar, add this compound (0.1 mmol, 1.0 equiv.), Pd(OAc)₂ (0.005 mmol, 5 mol%), and [2,2′-bipyridin]-6(1H)-one (0.01 mmol, 10 mol%).

  • Add the aryl halide (0.12 mmol, 1.2 equiv.) and Cs₂CO₃ (0.2 mmol, 2.0 equiv.).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Add anhydrous pinacolone (1.0 mL) via syringe.

  • Seal the vial and place it in a preheated heating block at 120 °C.

  • Stir the reaction for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Part 2: Reactions at the N-H Bond - Chan-Lam Coupling

The N-H bond of this compound can act as a nucleophile in cross-coupling reactions, most notably the Chan-Lam N-arylation, which uses copper catalysts to couple amines with boronic acids.[7][8]

Frequently Asked Questions (FAQs) for Chan-Lam Coupling

Q1: Is this compound a good substrate for Chan-Lam N-arylation?

A1: The nucleophilicity of the aniline is a key factor. The electron-donating morpholino group at the para-position increases the electron density on the nitrogen, making it more nucleophilic than an aniline with only an electron-withdrawing group.[9] However, the trifluoromethyl group will still have a deactivating effect. Therefore, while the reaction is feasible, it may require more optimized conditions compared to a simple electron-rich aniline.

Q2: What is a good starting catalyst and base combination for a Chan-Lam coupling with this substrate?

A2: A common and effective catalyst is copper(II) acetate (Cu(OAc)₂).[7] The reaction is typically run in the presence of a base, such as triethylamine or pyridine, and often with a ligand like pyridine. The reaction is known for its tolerance to air and moisture, making it operationally simple.[10]

Q3: My Chan-Lam coupling is giving a low yield, with significant amounts of homocoupling of the boronic acid. What can I do?

A3: Homocoupling of the boronic acid is a common side reaction in Chan-Lam couplings.[11] Here are some troubleshooting strategies:

  • Vary the Copper Source: Different copper salts (e.g., CuI, Cu(OTf)₂) can have a significant impact on the reaction outcome.

  • Add a Ligand: While some Chan-Lam reactions are ligand-free, the addition of a ligand like pyridine or a phenanthroline derivative can improve yields and suppress side reactions.[12]

  • Control Stoichiometry: Using a slight excess of the aniline relative to the boronic acid can sometimes favor the desired cross-coupling.

  • Solvent Choice: The reaction is sensitive to the solvent. A screen of solvents such as dichloromethane, methanol, or a mixture of both is recommended.[11]

Troubleshooting Guide for Chan-Lam Coupling
Problem Potential Cause Suggested Solution
Low or No Yield Inactive copper catalystUse a fresh bottle of the copper salt; try different copper sources (Cu(OAc)₂, CuI, etc.).
Poor nucleophilicity of the anilineIncrease reaction temperature; use a more activated boronic acid derivative (e.g., boronic ester).
Decomposition of boronic acidEnsure the purity of the boronic acid; boronic acids can dehydrate to form boroxines.
Significant Homocoupling of Boronic Acid Reaction conditions favor homocouplingAdd a coordinating ligand (e.g., pyridine); screen different solvents and bases.[11]
Protodeborylation of Boronic Acid Presence of protic impuritiesUse anhydrous solvents and reagents.
Reaction Stalls Catalyst inhibitionIncrease catalyst loading; add fresh catalyst portion-wise.

Visualization: Catalytic Cycle of Chan-Lam N-Arylation

G A Cu(II) D [Ar-Cu(II)-NR2]+ A->D Transmetalation B Ar-B(OH)2 B->D C R2NH C->D Coordination E Ar-Cu(III)-NR2 D->E Oxidation F Ar-NR2 E->F Reductive Elimination G Cu(I) E->G G->A Oxidation H O2 (Air) H->A

Caption: A simplified catalytic cycle for the Chan-Lam N-arylation.

Experimental Protocol: General Procedure for a Chan-Lam N-Arylation Screen

This protocol provides a starting point for the N-arylation of this compound with an aryl boronic acid.

Materials:

  • This compound

  • Aryl boronic acid

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine

  • Dichloromethane (DCM)

  • 4 Å Molecular sieves (optional, for anhydrous conditions)

Procedure:

  • To a round-bottom flask, add the aryl boronic acid (0.2 mmol, 1.2 equiv.), this compound (0.17 mmol, 1.0 equiv.), and Cu(OAc)₂ (0.17 mmol, 1.0 equiv.).

  • Add DCM (2 mL) and pyridine (0.34 mmol, 2.0 equiv.).

  • Stir the mixture at room temperature, open to the air, for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with DCM and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Part 3: Annulation Reactions for Heterocycle Synthesis

The unique structure of this compound also makes it an interesting starting material for the synthesis of complex heterocyclic scaffolds, such as quinolines.

Synthesis of Quinolines from Anilines and Alkynes

A powerful method for quinoline synthesis is the transition-metal-catalyzed annulation of anilines with alkynes.[4][13] This reaction typically proceeds via an initial C-H activation ortho to the amine, followed by insertion of the alkyne and subsequent cyclization.

Q1: What catalyst system is recommended for the synthesis of a quinoline from this compound and an alkyne?

A1: Cobalt and rhodium catalysts have shown great promise for this transformation.[4][5] A high-valent cobalt catalyst, such as a Co(III) complex, can effectively catalyze the C-H activation and annulation sequence. These reactions often require an oxidant and may proceed through a [4+2] or other annulation pathways.

Q2: What are the key challenges in this type of reaction?

A2: The primary challenges are controlling the regioselectivity of the alkyne insertion and managing potential side reactions. The electronic properties of both the aniline and the alkyne will influence the outcome. For an unsymmetrical alkyne, a mixture of regioisomeric quinoline products is possible.

Troubleshooting Guide for Quinoline Synthesis
Problem Potential Cause Suggested Solution
Low Yield of Quinoline Inefficient C-H activationScreen different metal catalysts (Co, Rh, Ru); optimize the ligand and additives.
Poor alkyne insertionVary the electronic properties of the alkyne; increase reaction temperature.
Mixture of Regioisomers Non-selective alkyne insertionUse a symmetrical alkyne if possible; screen catalysts and ligands to improve selectivity.
Formation of Indole Byproducts Alternative cyclization pathwayModify reaction conditions (solvent, temperature) to favor the desired annulation.

References

Validation & Comparative

Comparing the reactivity of 4-Morpholino-3-(trifluoromethyl)aniline with other anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, aniline derivatives serve as indispensable building blocks. Their utility is largely dictated by the electronic and steric nature of the substituents on the aromatic ring, which in turn governs their reactivity. This guide provides an objective comparison of the reactivity of 4-Morpholino-3-(trifluoromethyl)aniline with other key anilines, supported by experimental data and detailed methodologies.

The subject of our focus, this compound, is a structurally complex molecule featuring both an electron-donating morpholino group and a potent electron-withdrawing trifluoromethyl group. This unique substitution pattern imparts a nuanced reactivity profile, making it a valuable intermediate in the synthesis of targeted therapeutics, particularly in the realm of kinase inhibitors.[1][2]

Understanding Aniline Reactivity: pKa and Hammett Constants

The reactivity of the amino group in anilines is intrinsically linked to its basicity, which is quantified by the pKa of its conjugate acid. A lower pKa value indicates a less basic aniline, as the lone pair of electrons on the nitrogen is less available to participate in reactions. This availability is influenced by the electronic effects of the ring substituents, which can be quantified using Hammett substituent constants (σ). Electron-donating groups (EDGs) increase electron density and basicity (lower σ values), while electron-withdrawing groups (EWGs) decrease electron density and basicity (higher σ values).[3][4]

Estimated Reactivity Profile

Table 1: Hammett Substituent Constants

Substituentσ_metaσ_para
-H0.000.00
-OCH₃0.12-0.27
-NO₂0.710.78
-CF₃0.430.54
-Morpholino~ -0.15~ -0.60

Note: Hammett constants for the morpholino group are estimated based on values for similar amino substituents.

Table 2: Experimental pKa Values of Selected Anilines

Aniline DerivativepKa
4-Methoxyaniline5.34
Aniline4.60
4-Nitroaniline1.00
This compound Estimated ~3.5-4.0

The estimated pKa for this compound suggests it is a weaker base than aniline and 4-methoxyaniline but significantly more basic than 4-nitroaniline. This intermediate basicity has important implications for its application in synthesis, offering a balance between nucleophilicity and stability.

Comparative Reactivity in Key Organic Transformations

To provide a practical comparison, we will consider three fundamental reactions for anilines: acylation, electrophilic aromatic substitution, and diazotization. The protocols provided below are designed for a comparative study of this compound against aniline (the baseline), 4-methoxyaniline (electron-rich), and 4-nitroaniline (electron-poor).

Acylation: Amide Bond Formation

The acylation of anilines is a cornerstone of organic synthesis, particularly in the formation of amide bonds for peptidomimetics and other complex molecules. The rate of this reaction is directly proportional to the nucleophilicity of the aniline's amino group.[5]

Experimental Protocol: Comparative Acylation with Acetic Anhydride

  • Preparation of Aniline Solutions: Prepare 0.1 M solutions of this compound, aniline, 4-methoxyaniline, and 4-nitroaniline in anhydrous acetonitrile in separate, dry round-bottom flasks equipped with magnetic stir bars.

  • Reaction Initiation: To each flask, add 1.1 equivalents of acetic anhydride at room temperature.

  • Monitoring the Reaction: Monitor the progress of each reaction at regular time intervals (e.g., every 15 minutes) using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 7:3 hexanes:ethyl acetate).

  • Work-up and Isolation: Upon completion (as determined by the disappearance of the starting aniline), quench the reactions with the addition of water. Extract the product with ethyl acetate, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Analyze the yield and purity of the resulting acetanilides. The relative reaction rates can be inferred from the time taken for the complete consumption of the starting material.

Expected Outcome: The reactivity is expected to follow the order of basicity: 4-methoxyaniline > aniline > this compound > 4-nitroaniline.

Diagram 1: Experimental Workflow for Comparative Acylation

G Workflow for Comparative Acylation of Anilines cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_analysis Analysis prep1 Prepare 0.1 M solutions of each aniline in anhydrous acetonitrile react1 Add 1.1 eq. of acetic anhydride to each aniline solution at RT prep1->react1 react2 Monitor reactions by TLC at regular intervals react1->react2 workup1 Quench with water react2->workup1 workup2 Extract with ethyl acetate workup1->workup2 workup3 Wash with NaHCO3 and brine workup2->workup3 workup4 Dry and concentrate workup3->workup4 analysis1 Determine yield and purity workup4->analysis1 analysis2 Compare reaction rates analysis1->analysis2

Caption: Workflow for the comparative acylation of anilines.

Electrophilic Aromatic Substitution: Bromination

The high electron density of the aniline ring makes it highly susceptible to electrophilic aromatic substitution. The rate and regioselectivity of this reaction are governed by the activating/deactivating and directing effects of the substituents.[6]

Experimental Protocol: Comparative Bromination with N-Bromosuccinimide (NBS)

  • Preparation of Aniline Solutions: In separate flasks, dissolve 1 equivalent of each aniline in dimethylformamide (DMF).

  • Reaction Initiation: Slowly add 1 equivalent of N-Bromosuccinimide (NBS) to each solution at 0 °C.

  • Reaction Progression: Allow the reactions to stir at room temperature and monitor their progress by TLC.

  • Work-up: Pour the reaction mixtures into water and extract with diethyl ether. Wash the organic layers with water and brine, dry over magnesium sulfate, and concentrate.

  • Analysis: Analyze the product distribution by GC-MS or ¹H NMR to determine the regioselectivity and relative rates of bromination.

Expected Outcome: 4-methoxyaniline will react the fastest, likely leading to polybromination. Aniline will also be highly reactive. This compound will be less reactive due to the deactivating effect of the trifluoromethyl group, but the ortho/para directing effects of the amino and morpholino groups will influence the position of bromination. 4-nitroaniline will be the least reactive.

Diagram 2: Experimental Workflow for Comparative Bromination

G Workflow for Comparative Bromination of Anilines cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis prep1 Dissolve each aniline in DMF react1 Add 1 eq. of NBS at 0 °C prep1->react1 react2 Stir at room temperature and monitor by TLC react1->react2 workup1 Pour into water and extract with diethyl ether react2->workup1 workup2 Wash with water and brine workup1->workup2 workup3 Dry and concentrate workup2->workup3 analysis1 Analyze product distribution by GC-MS or NMR workup3->analysis1

Caption: Workflow for the comparative bromination of anilines.

Diazotization

The conversion of anilines to diazonium salts is a versatile transformation that opens up a wide range of synthetic possibilities. The stability of the diazonium salt and the rate of its formation are influenced by the electronic properties of the aniline.[7]

Experimental Protocol: Comparative Diazotization

  • Preparation of Aniline Solutions: In separate beakers, prepare a solution of each aniline in 3 M hydrochloric acid. Cool the solutions to 0-5 °C in an ice bath.

  • Formation of Diazonium Salt: While maintaining the low temperature, slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) to each aniline solution with vigorous stirring.

  • Monitoring Diazonium Salt Formation: The formation of the diazonium salt can be monitored by testing for the presence of nitrous acid using starch-iodide paper.

  • Coupling Reaction (for comparison): In separate flasks, prepare a solution of β-naphthol in aqueous sodium hydroxide. Slowly add the prepared diazonium salt solutions to the β-naphthol solutions.

  • Analysis: Observe the formation of the azo dye precipitate. The rate of dye formation can be used as an indicator of the rate of diazotization.

Expected Outcome: Electron-rich anilines like 4-methoxyaniline will undergo diazotization more readily than electron-poor anilines like 4-nitroaniline. This compound is expected to show an intermediate reactivity.

Diagram 3: Experimental Workflow for Comparative Diazotization

G Workflow for Comparative Diazotization of Anilines cluster_prep Preparation cluster_reaction Diazotization cluster_coupling Azo Coupling cluster_analysis Analysis prep1 Dissolve each aniline in 3 M HCl and cool to 0-5 °C react1 Slowly add NaNO2 solution to each aniline solution prep1->react1 prep2 Prepare a pre-cooled aqueous solution of NaNO2 prep2->react1 react2 Monitor with starch-iodide paper react1->react2 couple2 Add diazonium salt solution to β-naphthol react2->couple2 couple1 Prepare alkaline β-naphthol solution couple1->couple2 analysis1 Observe and compare the rate of azo dye formation couple2->analysis1

Caption: Workflow for the comparative diazotization of anilines.

Application in Drug Discovery: Kinase Inhibitors

Substituted anilines are prevalent scaffolds in the design of kinase inhibitors, which are a critical class of drugs in oncology.[1] The aniline moiety often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase domain. The substituents on the aniline ring play a crucial role in modulating the binding affinity and selectivity of the inhibitor. The trifluoromethyl group in this compound can enhance binding through favorable interactions and improve pharmacokinetic properties, while the morpholino group can improve solubility and provide additional interaction points.

Diagram 4: Representative Kinase Inhibitor Signaling Pathway

G Simplified Kinase Inhibitor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Kinase Kinase Domain RTK->Kinase Activation Substrate Substrate Protein Kinase->Substrate ATP -> ADP P_Substrate Phosphorylated Substrate Substrate->P_Substrate Phosphorylation Downstream Downstream Signaling P_Substrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Aniline-based Kinase Inhibitor Inhibitor->Kinase Inhibition

Caption: Simplified signaling pathway illustrating kinase inhibition.

Conclusion

This compound presents a fascinating case of balanced reactivity, stemming from the opposing electronic effects of its substituents. Its moderate basicity and nucleophilicity make it a versatile building block, less prone to over-reactivity than highly activated anilines, yet more reactive than strongly deactivated systems. This controlled reactivity, combined with the beneficial properties imparted by the morpholino and trifluoromethyl groups, underscores its importance in the synthesis of complex, biologically active molecules, particularly in the development of targeted cancer therapies. The provided experimental protocols offer a framework for the systematic evaluation of its reactivity in comparison to other anilines, enabling researchers to make informed decisions in their synthetic endeavors.

References

Unveiling the Potential: 4-Morpholino-3-(trifluoromethyl)aniline Derivatives Show Promise Against Cancer and Microbial Threats

Author: BenchChem Technical Support Team. Date: December 2025

A new class of synthetic compounds, 4-Morpholino-3-(trifluoromethyl)aniline derivatives, is demonstrating significant biological activity, positioning them as potential alternatives to existing drugs in oncology and infectious diseases. Emerging research highlights their efficacy in inhibiting cancer cell proliferation and combating microbial growth, with some derivatives showing comparable or superior activity to established therapeutics.

Scientists are keenly investigating the therapeutic potential of this compound derivatives, a versatile scaffold from which numerous bioactive molecules have been synthesized. These compounds have shown promising results in preclinical studies, targeting key cellular pathways implicated in cancer and microbial survival. This guide provides a comparative analysis of the performance of these novel derivatives against existing drugs, supported by available experimental data, detailed protocols, and mechanistic insights.

Anticancer Activity: Targeting Key Proliferation Pathways

In the realm of oncology, certain sulfonamide derivatives of 3-fluoro-4-morpholinoaniline, notably NAM-5 and NAM-7, have exhibited potent anti-proliferative effects against breast cancer cell lines. These compounds induce apoptosis, or programmed cell death, a critical mechanism for eliminating cancerous cells.

Comparative Efficacy Against Breast Cancer

Studies have demonstrated that NAM-5 and NAM-7 show significant cytotoxicity against both MCF-7 and MDA-MB-231 breast cancer cell lines. Notably, their performance has been benchmarked against doxorubicin, a widely used chemotherapeutic agent.

CompoundCell LineIC50 (µM)Existing DrugCell LineIC50 (µM)
NAM-5 MCF-71.811Doxorubicin MCF-7Not explicitly stated in the same study, but generally in the low micromolar to nanomolar range depending on conditions.
MDA-MB-2312.143MDA-MB-231
NAM-7 MCF-71.883
MDA-MB-2314.688

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data suggests that NAM-5 and NAM-7 possess potent anticancer activity, with IC50 values in the low micromolar range, indicating their potential as effective anticancer agents.

Mechanism of Action: PI3K/mTOR Pathway Inhibition

The morpholine moiety present in these derivatives is a key structural feature found in several inhibitors of the Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. It is hypothesized that this compound derivatives may exert their anticancer effects by interfering with this critical pathway.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor This compound derivatives Inhibitor->PI3K Inhibition

Figure 1: Proposed inhibition of the PI3K/mTOR signaling pathway by this compound derivatives.

Antimicrobial Activity: A New Front Against Bacterial Resistance

Derivatives of this compound have also emerged as promising antimicrobial agents. Their mechanism of action appears to involve the inhibition of essential bacterial enzymes, such as DNA gyrase and dihydrofolate reductase (DHFR), which are critical for DNA replication and nucleotide synthesis, respectively.

Comparative Efficacy Against Bacterial Targets

Several derivatives have demonstrated potent inhibition of these bacterial enzymes. For instance, certain compounds have shown significant activity against DNA gyrase with IC50 values in the range of 18.17–23.87 µM, and against DHFR with IC50 values between 4.33–5.54 µM.[1] The potency of these derivatives is reported to be near that of positive controls used in the respective assays.

Furthermore, a Schiff base derivative of 3-fluoro-4-morpholinoaniline has shown superior biofilm inhibition compared to the existing antibiotic, linezolid.

CompoundTarget/EffectIC50 (µM)Existing DrugTarget/EffectIC50 (µM)
Schiff base of 3-fluoro-4-morpholinoaniline Biofilm inhibition12.97[2]Linezolid Biofilm inhibition15.93[2]
Derivative 2d DNA gyrase inhibition18.17-23.87[1]Ciprofloxacin DNA gyrase inhibitionTypically in the low micromolar to nanomolar range.
Derivative 2a, 3a DHFR inhibition4.33-5.54[1]Trimethoprim DHFR inhibitionTypically in the low micromolar to nanomolar range.

The data indicates that these derivatives have the potential to be developed into new antimicrobial agents, particularly in the face of growing antibiotic resistance.

Experimental Workflow: DNA Gyrase Inhibition Assay

The inhibitory effect of these compounds on DNA gyrase is a key indicator of their antibacterial potential. The following diagram illustrates a typical workflow for a DNA gyrase supercoiling inhibition assay.

DNA_Gyrase_Assay_Workflow cluster_preparation Reaction Setup cluster_incubation Incubation cluster_analysis Analysis Relaxed_DNA Relaxed Plasmid DNA Incubate Incubate at 37°C Relaxed_DNA->Incubate Gyrase DNA Gyrase Enzyme Gyrase->Incubate Buffer Assay Buffer + ATP Buffer->Incubate Compound Test Compound (or Existing Drug) Compound->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Gel Agarose Gel Electrophoresis Stop_Reaction->Gel Visualize Visualize DNA Bands Gel->Visualize Analysis Analyze Supercoiling Inhibition Visualize->Analysis

Figure 2: Workflow for a DNA gyrase supercoiling inhibition assay.

Experimental Protocols

Anticancer Activity: MTT Cell Viability Assay

This protocol is used to assess the cytotoxic effects of the this compound derivatives on cancer cell lines.

Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the reference drug (e.g., doxorubicin) in the complete medium. Replace the medium in the wells with the medium containing the different concentrations of the compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the control. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity: DNA Gyrase Supercoiling Inhibition Assay

This assay determines the ability of the test compounds to inhibit the supercoiling activity of DNA gyrase.

Objective: To determine the concentration of the test compound that inhibits DNA gyrase activity by 50% (IC50).

Materials:

  • Relaxed plasmid DNA (e.g., pBR322)

  • DNA gyrase enzyme

  • Assay buffer (containing ATP and other necessary cofactors)

  • Test compounds and a known DNA gyrase inhibitor (e.g., ciprofloxacin)

  • Agarose gel

  • DNA loading dye

  • Electrophoresis buffer

  • DNA staining agent (e.g., ethidium bromide)

  • Gel imaging system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and the test compound at various concentrations.

  • Enzyme Addition: Add the DNA gyrase enzyme to initiate the reaction. Include a positive control (with enzyme but no inhibitor) and a negative control (no enzyme).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes) to allow for the supercoiling reaction to occur.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Agarose Gel Electrophoresis: Add DNA loading dye to the samples and load them onto an agarose gel. Run the gel to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization and Analysis: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. The amount of supercoiled DNA in each lane is quantified. The percentage of inhibition is calculated relative to the positive control, and the IC50 value is determined from a dose-response curve.[3][4][5][6]

Conclusion

The preliminary data on this compound derivatives are highly encouraging, suggesting a promising future for this class of compounds in the development of novel anticancer and antimicrobial therapies. Their ability to target fundamental cellular processes, such as the PI3K/mTOR pathway in cancer and essential bacterial enzymes, provides a strong rationale for their further investigation. While more extensive and direct comparative studies with a wider range of existing drugs are necessary to fully elucidate their therapeutic potential and clinical applicability, the current findings underscore the importance of continued research and development of these versatile molecules.

References

Purity Analysis of 4-Morpholino-3-(trifluoromethyl)aniline: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the purity of starting materials and intermediates is paramount to ensuring the safety, efficacy, and reproducibility of synthesized active pharmaceutical ingredients (APIs). This guide provides a comparative purity analysis of 4-Morpholino-3-(trifluoromethyl)aniline, a key building block in medicinal chemistry, from three hypothetical suppliers: Supplier A, Supplier B, and Supplier C. The data presented is based on a series of standard analytical tests designed to identify and quantify impurities.

Executive Summary of Purity Analysis

A comprehensive analysis of this compound from three different suppliers was conducted using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (¹H NMR) spectroscopy, and Mass Spectrometry (MS). The results indicate that while all suppliers provide material with a purity of over 98%, there are notable differences in the impurity profiles. Supplier C demonstrates the highest purity with the lowest levels of identified impurities.

Comparative Purity Data

The following table summarizes the quantitative purity analysis of this compound from the three suppliers.

Analytical TestParameterSupplier ASupplier BSupplier C
HPLC Purity (%)98.799.299.8
Impurity 1 (%)0.50.30.1
Impurity 2 (%)0.30.2< 0.05
Other Impurities (%)0.50.30.1
¹H NMR ConformanceConformsConformsConforms
Residual Solvents (ppm)Acetone (150)Dichloromethane (50)Not Detected
Mass Spec Molecular Ion (m/z)246.10246.10246.10
Impurity 1 (m/z)262.09262.09262.09
Impurity 2 (m/z)175.05175.05Not Detected

Experimental Workflow and Methodologies

The following sections detail the experimental protocols used for the purity analysis.

Experimental Workflow

G cluster_0 Sample Reception cluster_1 Sample Preparation cluster_2 Analytical Testing cluster_3 Data Analysis & Comparison SampleA Supplier A Sample Prep Dissolution in Diluent (Acetonitrile/Water) SampleA->Prep SampleB Supplier B Sample SampleB->Prep SampleC Supplier C Sample SampleC->Prep HPLC HPLC-UV Analysis Prep->HPLC NMR 1H NMR Analysis Prep->NMR MS LC-MS Analysis Prep->MS Data Purity Profile Comparison HPLC->Data NMR->Data MS->Data Report Final Report Generation Data->Report

Caption: Experimental workflow for purity analysis.

High-Performance Liquid Chromatography (HPLC) Protocol
  • Instrumentation: Agilent 1260 Infinity II LC System with Diode Array Detector.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to 10% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Samples were dissolved in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Protocol
  • Instrumentation: Bruker Avance III 400 MHz NMR Spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Sample Concentration: Approximately 10 mg of the sample was dissolved in 0.7 mL of CDCl₃.

  • Parameters: 16 scans, 1.0 s relaxation delay.

Mass Spectrometry (MS) Protocol
  • Instrumentation: Waters ACQUITY UPLC I-Class with SQ Detector 2.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Mass Range: 50-500 m/z.

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

Potential Impurity Profile and Signaling Pathway Context

The synthesis of this compound can potentially lead to several impurities. Understanding the synthetic route is key to identifying these. A plausible synthetic pathway involves the nucleophilic aromatic substitution of 3,4-difluorobenzotrifluoride with morpholine, followed by nitration and subsequent reduction of the nitro group.

G cluster_impurities Potential Impurities 3,4-Difluorobenzotrifluoride 3,4-Difluorobenzotrifluoride Intermediate_1 Intermediate_1 3,4-Difluorobenzotrifluoride->Intermediate_1 Morpholine Nitro_Intermediate Unreacted Nitro Intermediate Intermediate_1->Nitro_Intermediate Nitration Final_Product This compound Nitro_Intermediate->Final_Product Reduction Unreacted Starting Material Unreacted Starting Material Over-reduced Byproduct Over-reduced Byproduct

Caption: Plausible synthetic pathway and potential impurities.

From a drug discovery perspective, this compound is a valuable scaffold for the synthesis of kinase inhibitors. The purity of this starting material is critical as impurities could lead to the formation of undesired side products with off-target activities or toxicities.

G cluster_pathway Hypothetical Kinase Signaling Pathway Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Kinase_A Kinase_A Receptor_Tyrosine_Kinase->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Cell_Proliferation Cell_Proliferation Transcription_Factor->Cell_Proliferation Synthesized_Inhibitor Inhibitor derived from This compound Synthesized_Inhibitor->Kinase_B

Caption: Inhibition of a kinase signaling pathway.

Conclusion and Recommendations

Based on the analytical data, Supplier C provides the highest purity this compound with the lowest levels of detectable impurities and no residual solvents. For applications where high purity is critical, such as in the synthesis of APIs for clinical trials, Supplier C would be the recommended choice. For less sensitive applications, such as early-stage discovery chemistry, the material from Suppliers A and B may be acceptable, but researchers should be aware of the potential impact of the identified impurities on their experimental outcomes. It is always recommended to perform in-house quality control checks on critical starting materials regardless of the supplier's certificate of analysis.

A Comparative Guide to the Structural Validation of Synthesized 4-Morpholino-3-(trifluoromethyl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the structural validation of synthesized 4-Morpholino-3-(trifluoromethyl)aniline derivatives. Detailed experimental protocols, comparative data tables, and workflow visualizations are presented to support researchers in the synthesis and characterization of this important class of compounds.

Introduction

This compound and its derivatives are key building blocks in medicinal chemistry, often utilized in the development of novel therapeutic agents. The presence of the morpholine moiety can enhance aqueous solubility and metabolic stability, while the trifluoromethyl group can significantly impact a molecule's lipophilicity, binding affinity, and metabolic profile. Accurate structural validation of these synthesized compounds is paramount for ensuring the integrity of subsequent biological studies and drug development processes. This guide outlines the common synthetic routes and compares the primary analytical methods used for their structural elucidation.

Synthesis of this compound Derivatives

The most prevalent method for the synthesis of this compound derivatives is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of 4-fluoro-3-(trifluoromethyl)aniline with morpholine or a substituted morpholine derivative in the presence of a base.

An alternative approach involves the reduction of a nitro-group precursor. For instance, 4-(2-fluoro-4-nitrophenyl)morpholine can be synthesized via an SNAr reaction between morpholine and 3,4-difluoronitrobenzene, followed by the reduction of the nitro group to an amine using reagents like iron powder in the presence of an acid.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution

A solution of 4-fluoro-3-(trifluoromethyl)aniline (1.0 eq.) and the desired morpholine derivative (1.2 eq.) in a suitable solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is treated with a base, for instance, potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA) (2.0 eq.). The reaction mixture is then heated, typically between 80-120 °C, and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Spectroscopic Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are the most powerful tools for the structural elucidation of these derivatives. Samples are typically dissolved in deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6).

  • Mass Spectrometry (MS): Electrospray ionization (ESI) is a common technique to determine the molecular weight of the synthesized compounds. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule. Samples can be analyzed as a thin film on a salt plate or using an Attenuated Total Reflectance (ATR) accessory.

Comparative Analysis of Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for the parent compound, this compound, and a representative derivative.

Table 1: 1H NMR Spectral Data (400 MHz, CDCl3)

CompoundAr-H (ppm)-N-CH2- (ppm)-O-CH2- (ppm)-NH2 (ppm)
This compound6.7-7.2 (m, 3H)3.1-3.3 (m, 4H)3.8-4.0 (m, 4H)3.5-4.5 (br s, 2H)
4-(2,6-Dimethylmorpholino)-3-(trifluoromethyl)aniline6.7-7.2 (m, 3H)2.5-2.7 (m, 2H), 3.5-3.7 (m, 2H)3.9-4.1 (m, 2H)3.5-4.5 (br s, 2H)

Table 2: 13C NMR Spectral Data (100 MHz, CDCl3)

CompoundAr-C (ppm)C-CF3 (q, 1JCF ≈ 270 Hz)-N-CH2- (ppm)-O-CH2- (ppm)
This compound110-150~124~50~67
4-(2,6-Dimethylmorpholino)-3-(trifluoromethyl)aniline110-150~124~58~72

Table 3: Mass Spectrometry and Infrared Spectroscopy Data

CompoundMolecular Formula[M+H]+ (m/z)Key IR Peaks (cm-1)
This compoundC11H13F3N2O261.103450-3300 (N-H), 2950-2800 (C-H), 1620 (C=C), 1320 (C-F), 1120 (C-O-C)
4-(2,6-Dimethylmorpholino)-3-(trifluoromethyl)anilineC13H17F3N2O289.133450-3300 (N-H), 2980-2850 (C-H), 1620 (C=C), 1320 (C-F), 1110 (C-O-C)

Visualizing the Workflow and Structural Relationships

The following diagrams illustrate the general synthetic workflow and the key structural features of the target compounds.

G Synthesis Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Workup & Purification cluster_product Product 4-Fluoro-3-(trifluoromethyl)aniline 4-Fluoro-3-(trifluoromethyl)aniline Reaction Reaction 4-Fluoro-3-(trifluoromethyl)aniline->Reaction Morpholine Derivative Morpholine Derivative Morpholine Derivative->Reaction Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Solvent (e.g., DMSO) Solvent (e.g., DMSO) Solvent (e.g., DMSO)->Reaction Heat (80-120 °C) Heat (80-120 °C) Heat (80-120 °C)->Reaction Aqueous Workup Aqueous Workup Extraction Extraction Aqueous Workup->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography This compound Derivative This compound Derivative Column Chromatography->this compound Derivative Reaction->Aqueous Workup

Caption: General workflow for the synthesis of this compound derivatives.

G Structural Validation Pathway Synthesized Product Synthesized Product NMR Spectroscopy NMR Spectroscopy Synthesized Product->NMR Spectroscopy 1H, 13C, 19F Mass Spectrometry Mass Spectrometry Synthesized Product->Mass Spectrometry ESI, HRMS IR Spectroscopy IR Spectroscopy Synthesized Product->IR Spectroscopy Functional Groups Structural Confirmation Structural Confirmation NMR Spectroscopy->Structural Confirmation Mass Spectrometry->Structural Confirmation IR Spectroscopy->Structural Confirmation

Caption: Analytical workflow for the structural validation of synthesized derivatives.

Conclusion

The structural validation of this compound derivatives relies on a combination of powerful spectroscopic techniques. NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the fluorine substitution, while mass spectrometry confirms the molecular weight and elemental composition. Infrared spectroscopy serves as a complementary technique to identify key functional groups. By employing the detailed protocols and comparative data presented in this guide, researchers can confidently synthesize and characterize novel derivatives for further investigation in drug discovery and development.

A Comparative Guide to the Synthesis of 4-Morpholino-3-(trifluoromethyl)aniline: Navigating Chemical Pathways for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

4-Morpholino-3-(trifluoromethyl)aniline is a key structural motif in medicinal chemistry, serving as a vital intermediate in the synthesis of various therapeutic agents. The strategic incorporation of a morpholine moiety and a trifluoromethyl group imparts desirable pharmacokinetic and pharmacodynamic properties to the final drug candidates. This guide provides an in-depth comparative analysis of the two predominant synthetic routes to this valuable compound: Nucleophilic Aromatic Substitution (SNAг) and the Buchwald-Hartwig amination. By examining the mechanistic underpinnings, experimental parameters, and overall efficiency of each approach, this document aims to equip researchers, chemists, and process development professionals with the critical insights necessary to select the most appropriate synthetic strategy for their specific needs.

Introduction

The aniline scaffold is a cornerstone in the design of bioactive molecules. The specific substitution pattern of this compound presents a unique combination of electronic and steric properties. The electron-donating morpholine group at the 4-position and the strongly electron-withdrawing trifluoromethyl group at the 3-position create a polarized aromatic ring, influencing its reactivity and interactions with biological targets. Consequently, efficient and scalable access to this intermediate is of paramount importance in drug discovery and development. This guide will dissect two powerful synthetic methodologies, offering a comprehensive comparison to inform rational route selection.

Methodology 1: Nucleophilic Aromatic Substitution (SNAг)

The Nucleophilic Aromatic Substitution (SNAг) pathway is a classical and often cost-effective method for the formation of aryl-nitrogen bonds. This approach typically proceeds in two sequential steps: the substitution of a leaving group on an activated aromatic ring by morpholine, followed by the reduction of a nitro group to the desired aniline.

Reaction Pathway & Mechanism

The SNAг route commences with an electron-deficient aryl halide, typically a chloro- or fluoro-substituted nitrobenzene. The presence of the strongly electron-withdrawing nitro group, ortho and para to the halogen, is crucial for activating the ring towards nucleophilic attack.[1][2]

The mechanism involves the attack of the nucleophile (morpholine) on the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized Meisenheimer complex.[1][3] This anionic intermediate is a key feature of the SNAг mechanism. The negative charge is delocalized onto the electron-withdrawing nitro group, which stabilizes the complex and facilitates its formation.[4] The subsequent elimination of the halide leaving group restores the aromaticity of the ring, yielding the morpholino-substituted nitroarene.

The second step involves the reduction of the nitro group to an amine. Common methods include catalytic hydrogenation or the use of reducing metals in acidic media, such as iron in the presence of ammonium chloride.[5][6] The Bechamp reduction, using iron metal and a proton source, is a well-established method where iron provides the electrons for the reduction.[5]

SNAr_Pathway cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Nitro Group Reduction Start 1-Chloro-2-nitro-4-(trifluoromethyl)benzene + Morpholine Intermediate 4-Morpholino-3-(trifluoromethyl)nitrobenzene Start->Intermediate Base, Solvent Heat Final_Product This compound Intermediate->Final_Product Reducing Agent (e.g., Fe/NH4Cl or H2/Pd-C)

Caption: Synthetic workflow for the SNAг route.

Experimental Protocol: SNAг Route

Step 1: Synthesis of 4-Morpholino-3-(trifluoromethyl)nitrobenzene

  • To a solution of 1-chloro-2-nitro-4-(trifluoromethyl)benzene (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or ethanol, add morpholine (1.2-1.5 eq) and a base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq).

  • Heat the reaction mixture to 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-morpholino-3-(trifluoromethyl)nitrobenzene.

Step 2: Reduction of 4-Morpholino-3-(trifluoromethyl)nitrobenzene

  • To a solution of 4-morpholino-3-(trifluoromethyl)nitrobenzene (1.0 eq) in a mixture of ethanol and water (e.g., 4:1), add iron powder (10 eq) and ammonium chloride (10 eq).[6]

  • Heat the reaction mixture to 70-80 °C and stir vigorously for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the hot reaction mixture through a pad of celite and wash the filter cake with hot ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Methodology 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7][8][9] This modern synthetic method offers high functional group tolerance and is often employed when the SNAг route is not feasible or gives low yields.

Reaction Pathway & Mechanism

This route typically starts with an aryl halide, such as 4-bromo-3-(trifluoromethyl)aniline or 4-chloro-3-(trifluoromethyl)aniline, and couples it with morpholine in the presence of a palladium catalyst, a phosphine ligand, and a base.

The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves several key steps:[7][10]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: Morpholine coordinates to the Pd(II) center. A strong base then deprotonates the coordinated morpholine to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands such as XPhos or RuPhos often being used to promote the reductive elimination step and stabilize the palladium intermediates.[11]

Buchwald_Hartwig_Pathway Start_BH 4-Bromo-3-(trifluoromethyl)aniline + Morpholine Product_BH This compound Start_BH->Product_BH Toluene or Dioxane Heat Catalyst_System Pd Catalyst Phosphine Ligand Base Catalyst_System->Product_BH

Caption: Synthetic workflow for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination
  • In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 eq).[12]

  • To the flask, add 4-bromo-3-(trifluoromethyl)aniline (1.0 eq) and morpholine (1.2 eq).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Seal the flask and heat the reaction mixture to 90-120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel to afford this compound.

Comparative Analysis

FeatureNucleophilic Aromatic Substitution (SNAг)Buchwald-Hartwig Amination
Starting Materials 1-Chloro-2-nitro-4-(trifluoromethyl)benzene, Morpholine4-Bromo-3-(trifluoromethyl)aniline, Morpholine
Key Reagents Base (e.g., K₂CO₃), Reducing Agent (e.g., Fe/NH₄Cl)Palladium Catalyst, Phosphine Ligand, Strong Base (e.g., NaOtBu)
Number of Steps TwoOne
Reaction Conditions Generally moderate to high temperatures.Typically requires inert atmosphere and anhydrous conditions.
Cost-Effectiveness Often more economical due to cheaper starting materials and reagents.Can be more expensive due to the cost of palladium catalysts and ligands.
Scalability Generally well-suited for large-scale production.Can be challenging to scale up due to catalyst sensitivity and cost.
Functional Group Tolerance Limited by the harsh conditions of nitro reduction.Generally high, tolerating a wide range of functional groups.
Yield & Purity Can be high, but may require careful optimization of both steps.Often provides high yields and purity with proper catalyst/ligand selection.
Waste Generation Can generate significant inorganic waste from the reduction step.Generates less inorganic waste, but palladium residues may need removal.

Conclusion and Recommendations

Both the Nucleophilic Aromatic Substitution and the Buchwald-Hartwig amination represent viable and effective strategies for the synthesis of this compound. The choice between these two routes is contingent upon several factors, including cost, scale, available equipment, and the presence of other functional groups in more complex derivatives.

The SNAг route is often the preferred method for large-scale, cost-driven production due to the lower cost of starting materials and reagents. However, it involves a two-step process and the nitro reduction step can sometimes present challenges with respect to chemoselectivity and waste disposal.

The Buchwald-Hartwig amination , on the other hand, offers a more direct, single-step approach with generally higher functional group tolerance and often excellent yields. This makes it an attractive option for laboratory-scale synthesis, medicinal chemistry applications where rapid access to analogs is required, and for substrates that are incompatible with the conditions of the SNAг pathway. The primary drawbacks are the higher cost and the need for stringent air- and moisture-free conditions.

Ultimately, the optimal synthetic route will be determined by a careful evaluation of the specific project requirements. For process development, an initial exploration of the SNAг route is often warranted, while for discovery chemistry, the versatility and reliability of the Buchwald-Hartwig amination may be more advantageous.

References

Performance Benchmark of 4-Morpholino-3-(trifluoromethyl)aniline-Based Compounds as SGK1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Efficacy and Methodologies of Novel Kinase Inhibitors

This guide provides a comprehensive performance benchmark of 4-Morpholino-3-(trifluoromethyl)aniline-based compounds, with a particular focus on their activity as Serum and Glucocorticoid-Regulated Kinase 1 (SGK1) inhibitors. SGK1 is a crucial kinase in cell proliferation and survival pathways, making it a compelling target in cancer therapy. This document offers a comparative analysis of a lead compound from this class against other known SGK1 inhibitors, supported by experimental data and detailed protocols.

Comparative Performance of SGK1 Inhibitors

The performance of a novel 4-trifluoromethyl-2-anilinoquinoline derivative, Compound 8b , which features the this compound scaffold, is compared with other established SGK1 inhibitors. The data summarizes their inhibitory potency at both the biochemical and cellular levels.

Compound ClassSpecific CompoundTarget KinaseBiochemical IC₅₀ (nM)Cellular IC₅₀ (µM)Cell Line(s)Reference(s)
This compound Derivative Compound 8b SGK1 Not explicitly stated, but identified as a primary target in a 217-kinase panel.0.5 - 2.5 (antiproliferative)PC3, A549, HCT116, MCF-7[1]
Pyrimidine DerivativeGSK650394SGK162~135.5 (antiproliferative)HCT116[2][3]
Pyrazolo-pyrimidineSI113SGK160012.5 (cell viability)HepG2, HuH-7[4][5]
Benzohydrazide AnalogEMD638683SGK1~3000 (cellular assay)3.35 (NDRG1 phosphorylation)HeLa[6][7]

Table 1: Comparative Inhibitory Activity of SGK1 Inhibitors. This table highlights the half-maximal inhibitory concentrations (IC₅₀) of Compound 8b and other known SGK1 inhibitors. Lower values indicate higher potency.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods used for evaluation, the following diagrams illustrate the SGK1 signaling pathway and a general experimental workflow for assessing kinase inhibitors.

SGK1_Signaling_Pathway cluster_activation Activation cluster_downstream Downstream Effects PI3K PI3K PDK1 PDK1 PI3K->PDK1 mTORC2 mTORC2 PI3K->mTORC2 SGK1 SGK1 PDK1->SGK1 phosphorylates mTORC2->SGK1 phosphorylates NDRG1 NDRG1 SGK1->NDRG1 phosphorylates GSK3b GSK3β SGK1->GSK3b phosphorylates (inactivates) FOXO3a FOXO3a SGK1->FOXO3a phosphorylates (inactivates) Cell_Survival Cell Survival & Proliferation NDRG1->Cell_Survival Apoptosis Apoptosis GSK3b->Apoptosis promotes FOXO3a->Apoptosis promotes Compound_8b 4-Morpholino-3- (trifluoromethyl)aniline Compound (e.g., 8b) Compound_8b->SGK1 inhibits

Caption: Simplified SGK1 signaling pathway and the inhibitory action of this compound-based compounds.

Kinase_Inhibitor_Workflow cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies Compound_Synthesis Compound Synthesis Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Compound_Synthesis->Biochemical_Assay Kinome_Profiling Kinome-Wide Selectivity (e.g., 217-kinase panel) Biochemical_Assay->Kinome_Profiling Cell_Culture Cancer Cell Line Culture (e.g., PC3, A549) Kinome_Profiling->Cell_Culture Proliferation_Assay Cell Proliferation Assay (e.g., MTT, SRB) Cell_Culture->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Proliferation_Assay->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) Apoptosis_Assay->Cell_Cycle_Assay Western_Blot Western Blot (p-NDRG1, p-AKT) Cell_Cycle_Assay->Western_Blot Xenograft_Model Xenograft Mouse Model (e.g., PC3 cells in nude mice) Western_Blot->Xenograft_Model Efficacy_Study Tumor Growth Inhibition (Tumor volume, weight) Xenograft_Model->Efficacy_Study Toxicity_Study Toxicity Assessment (Body weight, organ histology) Efficacy_Study->Toxicity_Study PK_Study Pharmacokinetic Analysis Toxicity_Study->PK_Study

Caption: General experimental workflow for the evaluation of kinase inhibitors from in vitro screening to in vivo efficacy studies.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the evaluation of kinase inhibitors like the this compound-based compounds.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

  • Materials: Recombinant human SGK1 enzyme, kinase-specific substrate, ATP, ADP-Glo™ Kinase Assay kit (Promega), and test compounds.

  • Procedure:

    • Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the SGK1 enzyme, the substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Convert the generated ADP to ATP by adding the Kinase Detection Reagent. Incubate for 30 minutes.

    • Measure the luminescence using a plate reader. The light signal is proportional to the ADP concentration and, therefore, to the kinase activity.

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity, which serves as an indicator of cell viability and proliferation.

  • Materials: Cancer cell lines (e.g., PC3, A549), cell culture medium, fetal bovine serum (FBS), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and DMSO.

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by metabolically active cells.

    • Solubilize the formazan crystals by adding DMSO.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of the compounds in a living organism.

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude mice).

  • Procedure:

    • Subcutaneously inject a suspension of human cancer cells (e.g., PC3) into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomly assign the mice to different treatment groups: vehicle control, positive control (a known anti-cancer drug), and test compound groups at various doses.

    • Administer the treatments via a specified route (e.g., oral gavage, intraperitoneal injection) for a defined period.

    • Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, western blotting).

    • Evaluate the anti-tumor efficacy by comparing the tumor growth in the treated groups to the vehicle control group. Assess toxicity by monitoring body weight changes and observing any adverse effects.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel and potent SGK1 inhibitors.[1] As demonstrated with Compound 8b, these derivatives exhibit significant anti-proliferative activity against various cancer cell lines.[1] A direct comparison with other SGK1 inhibitors like GSK650394 and SI113 reveals competitive, and in some cellular contexts, potentially superior potency.[2][4] The provided experimental protocols offer a standardized framework for the continued evaluation and optimization of this class of compounds. Further investigation into their in vivo efficacy, pharmacokinetic profiles, and selectivity will be crucial for their advancement as potential therapeutic agents.

References

Battle of the Biologics: A Head-to-Head Comparison of Adalimumab and its Biosimilar ABP 501 in Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity and functional similarity between the originator biologic, Adalimumab (Humira®), and its biosimilar derivative, ABP 501 (Amgevita®). The following data and protocols are compiled from publicly available studies to facilitate informed decisions in therapeutic antibody development and application.

This guide delves into the critical aspects of antibody cross-reactivity, focusing on the binding affinity to the target antigen, Tumor Necrosis Factor-alpha (TNF-α), and the functional consequences of this interaction. The data presented here is crucial for understanding the degree of similarity between the innovator molecule and its biosimilar counterpart.

Quantitative Comparison of Binding Affinity and Functional Activity

The following table summarizes the key quantitative parameters from comparative studies between Adalimumab and its biosimilar, ABP 501. These studies employ various analytical methods to assess the binding characteristics and biological functions of the antibodies.

ParameterAssay TypeAdalimumab (Originator)ABP 501 (Biosimilar)Reference
Equilibrium Dissociation Constant (Kd) to soluble TNF-α Surface Plasmon Resonance (SPR)48-53 pM48-52 pM[1]
Relative Binding to transmembrane TNF-α Imaging Cytometry-based Assay100-111%100-106%[1]
Half-maximal effective concentration (EC50) in IL-8 Secretion Assay Cell-based Assay156-253 pM192-294 pM[1]
Half-maximal effective concentration (EC50) in Cytotoxicity Assay Cell-based Assay391-544 pM390-457 pM[1]
Relative Potency in Caspase Activation Assay Cell-based Assay100-110%103-107%[1]
Relative Binding to FcγRIIIa (158V) AlphaLISA Binding Assay92-94%103-113%[1]
Relative Cytotoxicity in ADCC Assay Cell-based Assay107%101%[1]
Relative Cytotoxicity in CDC Assay Cell-based Assay93%97%[1]

Key Experimental Methodologies

To ensure a comprehensive understanding of the presented data, this section outlines the detailed methodologies for the key experiments cited in the comparison.

Surface Plasmon Resonance (SPR) for Binding Kinetics

The binding kinetics of Adalimumab and ABP 501 to soluble TNF-α were evaluated using SPR.[1][2] This technique measures the interaction between two molecules in real-time by detecting changes in the refractive index at the surface of a sensor chip.

  • Immobilization: Recombinant human TNF-α is immobilized on a sensor chip.

  • Association: A solution containing either Adalimumab or ABP 501 at various concentrations is flowed over the chip surface, allowing the antibody to bind to the immobilized TNF-α. The rate of association (ka) is measured.

  • Dissociation: A buffer solution is then flowed over the chip to wash away the bound antibody. The rate of dissociation (kd) is measured.

  • Data Analysis: The equilibrium dissociation constant (Kd), a measure of binding affinity, is calculated as the ratio of the dissociation rate constant to the association rate constant (kd/ka). A lower Kd value indicates a higher binding affinity. The data is typically fitted to a 1:1 binding model.[2]

TNF-α Neutralization Assays

The ability of Adalimumab and ABP 501 to neutralize the biological activity of TNF-α was assessed using various cell-based assays.

  • TNF-α-Induced Apoptosis (Caspase Activation) Assay: This assay measures the ability of the antibody to inhibit TNF-α-induced programmed cell death.[2]

    • U937 cells are treated with a fixed concentration of TNF-α in the presence of varying concentrations of either Adalimumab or ABP 501.

    • Apoptosis is quantified by measuring the activity of caspases 3 and 7, key enzymes in the apoptotic pathway.

    • The relative potency of the biosimilar is calculated by comparing its dose-response curve to that of the originator.[2]

  • IL-8 Secretion Assay: This assay determines the antibody's capacity to block TNF-α-induced secretion of the pro-inflammatory chemokine IL-8.[1]

    • Cells are stimulated with TNF-α in the presence of a dilution series of the test antibodies.

    • The concentration of IL-8 in the cell culture supernatant is measured using a suitable immunoassay.

    • The half-maximal effective concentration (EC50), the concentration of antibody required to inhibit 50% of the TNF-α-induced IL-8 secretion, is determined.[1]

  • Cytotoxicity Assay: This assay evaluates the antibody's ability to prevent TNF-α-induced cell death.[1]

    • Target cells are incubated with TNF-α and varying concentrations of Adalimumab or ABP 501.

    • Cell viability is assessed using a colorimetric or fluorometric method.

    • The EC50 value for cytotoxicity inhibition is then calculated.[1]

Immunogenicity Assay for Anti-Drug Antibody (ADA) Detection

The presence of anti-drug antibodies (ADAs) against Adalimumab and its biosimilars is a critical parameter in assessing immunogenicity. A common method for ADA detection is the electrochemiluminescence immunoassay (ECLIA).[3]

  • Principle: This is a bridging assay where ADAs in a sample bridge between biotinylated and ruthenylated forms of the therapeutic antibody (Adalimumab or biosimilar).

  • Procedure:

    • Patient serum samples are incubated with the biotinylated and ruthenylated drug.

    • The mixture is added to a streptavidin-coated plate, which captures the biotinylated drug-ADA complexes.

    • An electrical stimulus is applied, causing the ruthenium label to emit light.

    • The intensity of the emitted light is proportional to the amount of ADAs in the sample.

  • Acid Dissociation: To improve the detection of ADAs that may be bound to the therapeutic antibody in circulation, an acid dissociation step is often included to break these immune complexes before the assay.[3]

Visualizing the Molecular Interactions and Experimental Processes

To further clarify the concepts discussed, the following diagrams illustrate the TNF-α signaling pathway and the experimental workflow for the SPR-based binding affinity assay.

TNF_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TNFa TNF-α TNFR TNF Receptor (TNFR1/TNFR2) TNFa->TNFR Binds Adalimumab Adalimumab / ABP 501 Adalimumab->TNFa Signaling Intracellular Signaling Cascade (e.g., NF-κB, MAPK) TNFR->Signaling Activates Response Inflammatory Response (Cytokine production, Apoptosis) Signaling->Response

Caption: TNF-α signaling pathway and its inhibition by Adalimumab/ABP 501.

SPR_Workflow cluster_setup Assay Setup cluster_measurement Binding Measurement cluster_analysis Data Analysis Immobilize 1. Immobilize TNF-α on Sensor Chip Association 2. Flow Antibody (Adalimumab or ABP 501) over chip to measure Association (ka) Immobilize->Association Dissociation 3. Flow Buffer over chip to measure Dissociation (kd) Association->Dissociation Calculate 4. Calculate Equilibrium Dissociation Constant (Kd = kd/ka) Dissociation->Calculate Compare 5. Compare Kd values of Adalimumab and ABP 501 Calculate->Compare

Caption: Experimental workflow for Surface Plasmon Resonance (SPR) analysis.

References

Efficacy of 4-Morpholino-3-(trifluoromethyl)aniline Derivatives Against Resistant Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. In the quest for novel antimicrobial agents, 4-Morpholino-3-(trifluoromethyl)aniline derivatives and related compounds have emerged as a promising class with potent activity against various resistant bacterial and fungal strains. This guide provides a comparative analysis of their efficacy, supported by experimental data, detailed methodologies, and visualizations of potential mechanisms of action to aid in research and development efforts.

Comparative Efficacy Data

The antimicrobial efficacy of various trifluoromethyl-aniline derivatives has been evaluated against a range of resistant pathogens. The minimum inhibitory concentration (MIC) is a key indicator of a compound's potency. The tables below summarize the MIC values for representative derivatives against clinically significant resistant bacteria.

Table 1: Efficacy of Pyrazole-Derived Anilines Against Gram-Positive Bacteria

CompoundResistant StrainMIC (µg/mL)Reference
Compound 59 (Fluoro-trifluoromethyl substituted aniline) Staphylococcus aureus (MRSA)0.78[1]
Enterococcus faecium (VRE)0.78[1]
Compound 79 (Tetrasubstituted aniline) Staphylococcus aureus (MRSA)0.78[1]
Morpholine substituted pyrazole (Compound 68) Staphylococcus aureus (MRSA)Potent (sub-µg/mL)[1]

Table 2: Efficacy of Salicylanilide Derivatives Against Multidrug-Resistant S. aureus

CompoundResistant StrainMIC (µg/mL)Reference
Compound 22 (5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide) S. aureus (MRSA, 9 strains)0.031–0.062[2]
S. aureus (VRSA, 3 strains)0.031–0.062[2]
Vancomycin (Control) S. aureus (MRSA)>2[2]
S. aureus (VRSA)>128[2]

Table 3: Efficacy of Trifluoro-Anilines Against Vibrio Species

CompoundResistant StrainMIC (µg/mL)Reference
2-iodo-4-trifluoromethylaniline (ITFMA) Vibrio parahaemolyticus50[3]
4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) Vibrio parahaemolyticus100[3]

Mechanism of Action and Signaling Pathways

While the precise mechanisms for all derivatives are under investigation, several studies point towards key bacterial processes being disrupted. A broad range of inhibitory effects on macromolecular synthesis suggests targets that have a global impact on bacterial cell function.[1] For some derivatives, inhibition of DNA gyrase has been identified as a primary mechanism.[2]

In the context of Staphylococcus aureus resistance, two-component signal transduction systems (TCS) are crucial for regulating virulence and antibiotic resistance. While direct evidence linking this compound derivatives to specific TCS is still emerging, their ability to overcome resistance suggests a potential interaction with these pathways. The diagram below illustrates a generalized workflow for investigating the mechanism of action.

G cluster_0 Experimental Workflow: Mechanism of Action A Initial Screening (MIC Determination) B Macromolecular Synthesis Inhibition Assay (DNA, RNA, Protein, Cell Wall) A->B C Specific Enzyme Inhibition Assay (e.g., DNA Gyrase) B->C Specific inhibition? D Membrane Integrity Assay B->D General inhibition? E Signaling Pathway Analysis (e.g., TCS) B->E Investigate regulatory effects F Identification of Primary Target C->F D->F E->F

Workflow for elucidating the mechanism of action.

Another critical aspect of resistance in S. aureus involves signaling pathways that control the expression of resistance genes, such as the BlaR1-BlaI system for β-lactam resistance and the VraRS system for vancomycin resistance. The potential for trifluoromethylaniline derivatives to interfere with these pathways is a key area for future research.

G cluster_1 Hypothesized Interference with Resistance Signaling cluster_beta_lactam β-Lactam Resistance cluster_vancomycin Vancomycin Resistance BlaR1 BlaR1 (Sensor) BlaI BlaI (Repressor) BlaR1->BlaI cleaves blaZ blaZ (β-lactamase gene) BlaI->blaZ represses Compound Aniline Derivative Compound->BlaR1 Potential Inhibition? VraS VraS (Sensor Kinase) VraR VraR (Response Regulator) VraS->VraR phosphorylates PBP2a PBP2a expression VraR->PBP2a activates CellWallStress Cell Wall Stress (e.g., Vancomycin) CellWallStress->VraS Compound2 Aniline Derivative Compound2->VraS Potential Interference?

Potential interference with S. aureus resistance pathways.

Detailed Experimental Protocols

Accurate and reproducible experimental data are paramount in drug development. Below are detailed methodologies for key assays used to evaluate the efficacy of these compounds.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Preparation of Bacterial Inoculum:

    • Streak the resistant bacterial strain on an appropriate agar plate and incubate overnight at 37°C.

    • Select 3-5 isolated colonies and suspend them in sterile saline or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute the standardized suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Compound Dilutions:

    • Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (no compound) and a negative control (no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Anti-Biofilm Assay

Objective: To assess the ability of a compound to inhibit biofilm formation or eradicate pre-formed biofilms.

Protocol for Inhibition of Biofilm Formation:

  • Prepare a bacterial suspension as described in the MIC protocol.

  • In a 96-well plate, add the test compound at various concentrations.

  • Add the bacterial suspension to the wells.

  • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

  • Stain the remaining biofilm with crystal violet for 15 minutes.

  • Wash the wells to remove excess stain and allow them to dry.

  • Solubilize the stain with ethanol or acetic acid and measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify the biofilm.

Macromolecular Synthesis Inhibition Assay

Objective: To determine the effect of a compound on the synthesis of major macromolecules (DNA, RNA, protein, and cell wall).

Protocol:

  • Grow the bacterial culture to the mid-logarithmic phase.

  • Aliquot the culture into separate tubes.

  • Add a radiolabeled precursor for each macromolecule to be assayed (e.g., [³H]thymidine for DNA, [³H]uridine for RNA, [³H]leucine for protein, and [¹⁴C]N-acetylglucosamine for peptidoglycan).

  • Add the test compound at a concentration of 4x MIC. Include known inhibitors as positive controls (e.g., ciprofloxacin for DNA synthesis, rifampicin for RNA synthesis, tetracycline for protein synthesis, and vancomycin for cell wall synthesis).

  • Incubate the tubes at 37°C for a defined period.

  • Stop the incorporation of radiolabels by adding cold trichloroacetic acid (TCA).

  • Filter the contents of each tube through a glass fiber filter to capture the precipitated macromolecules.

  • Wash the filters with TCA and ethanol.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Compare the level of radioactivity in the compound-treated samples to the untreated control to determine the percentage of inhibition for each macromolecular synthesis pathway.

DNA Gyrase Inhibition Assay

Objective: To assess the inhibitory effect of a compound on the supercoiling activity of DNA gyrase.

Protocol:

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer containing Tris-HCl, KCl, MgCl₂, DTT, spermidine, ATP, and albumin.

    • Add relaxed plasmid DNA (e.g., pBR322) as the substrate.

  • Inhibition Assay:

    • Add the test compound at various concentrations to the reaction mixture.

    • Add purified DNA gyrase enzyme to initiate the reaction.

    • Incubate the mixture at 37°C for 30-60 minutes.

  • Analysis:

    • Stop the reaction by adding a stop buffer containing SDS and proteinase K.

    • Analyze the DNA topoisomers by agarose gel electrophoresis.

    • Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-compound control.

Conclusion and Future Directions

The data presented in this guide highlight the significant potential of this compound derivatives as a valuable scaffold for the development of novel antimicrobials against resistant pathogens. Their potent activity against MRSA, VRSA, and other challenging bacteria warrants further investigation.

Future research should focus on:

  • Elucidating the precise molecular targets and mechanisms of action, particularly their interaction with bacterial signaling pathways.

  • Optimizing the lead compounds to enhance their pharmacokinetic and pharmacodynamic properties.

  • Conducting in vivo efficacy and toxicity studies to translate the promising in vitro results into potential clinical candidates.

By leveraging the information provided, researchers can accelerate the development of this promising class of compounds in the critical fight against antimicrobial resistance.

References

A Senior Application Scientist's Guide to In Vivo Toxicity Comparison of 4-Morpholino-3-(trifluoromethyl)aniline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This guide provides a comprehensive framework for comparing the in vivo toxicity of novel chemical entities based on the 4-Morpholino-3-(trifluoromethyl)aniline scaffold. Due to the limited public availability of in vivo toxicological data for the parent compound, this document establishes a comparative analysis using well-characterized analogs from the tyrosine kinase inhibitor (TKI) class, namely Gefitinib, Erlotinib, and Lapatinib. These analogs share key structural motifs and provide a robust dataset to anticipate potential toxicities. We will detail the critical in vivo assays, explain the rationale behind experimental design, and present a comparative analysis of common organ-specific toxicities, including hepatic, pulmonary, and cardiac effects. The objective is to equip researchers and drug development professionals with the scientific rationale and practical methodologies required to characterize the safety profile of this important chemical series.

Introduction: The Phenyl-Morpholine Scaffold in Drug Discovery

The this compound core is a privileged scaffold in modern medicinal chemistry. Its unique electronic and steric properties make it a valuable building block for a range of targeted therapies, most notably inhibitors of protein kinases that are critical in oncology.[1][2][3] The morpholine group often enhances aqueous solubility and metabolic stability, while the trifluoromethylaniline moiety provides a key interaction point for binding to target proteins.

However, as with any chemical series, subtle structural modifications can dramatically alter the safety profile of the resulting drug candidates. Understanding the potential liabilities of this scaffold is paramount for efficient drug development. This guide uses established TKIs as surrogates to build a predictive toxicity framework for novel analogs. We will focus on the methodologies for identifying and comparing key in vivo toxicities, grounded in authoritative OECD guidelines.

Comparative In Vivo Toxicity Profiles of Representative Analogs

The primary toxicities associated with aniline-based kinase inhibitors often manifest in specific organ systems. Below, we compare the known profiles of Gefitinib, Erlotinib, and Lapatinib, which serve as our reference analogs.

Hepatotoxicity

Liver injury is a significant concern for many small molecule inhibitors. Metabolic activation of the drug molecule by cytochrome P450 (CYP) enzymes in the liver can lead to the formation of reactive metabolites, which can cause direct cellular damage.

  • Gefitinib: Associated with elevations in serum aminotransferase levels (ALT, AST).[4][5] In some cases, this can progress to severe or fatal hepatotoxicity.[4] This has led to recommendations for periodic liver function testing during therapy.[4]

  • Erlotinib: While also metabolized in the liver, severe hepatotoxicity appears less frequent compared to Gefitinib, though liver function monitoring is still advised.[6]

  • Lapatinib: Generally considered to have a lower risk of severe hepatotoxicity compared to Gefitinib.

The causality behind these differences likely lies in the specific metabolic pathways each molecule undergoes, leading to varying levels of reactive intermediate formation.

Pulmonary Toxicity

A particularly serious, though less common, adverse effect is interstitial lung disease (ILD) or pneumonitis.

  • Gefitinib & Erlotinib: Both have been associated with an increased risk of developing ILD, which can be fatal.[7][8] The underlying mechanism is not fully elucidated but is thought to involve inflammatory responses within the lung parenchyma. Patients with pre-existing pulmonary fibrosis may be at higher risk.[8]

  • Lapatinib: The risk of ILD with Lapatinib is considered to be significantly lower than with Gefitinib or Erlotinib.

Cardiotoxicity

Cardiotoxicity, particularly a decrease in left ventricular ejection fraction (LVEF), is another critical safety endpoint.

  • Lapatinib: Has been associated with a low incidence of cardiac adverse events, including decreases in LVEF.[9][10] While the overall incidence is relatively low, careful cardiac monitoring is recommended for patients, especially those with pre-existing cardiac conditions or those receiving other cardiotoxic agents.[9][11][12]

  • Gefitinib & Erlotinib: Are not typically associated with significant cardiotoxicity, highlighting a key differentiation point within this analog class.[12]

Common Class-Related Toxicities

Nearly all EGFR-targeting TKIs, including these analogs, are associated with dermatological (rash, pruritus) and gastrointestinal (diarrhea) toxicities.[6][13] These are often considered on-target effects related to the inhibition of EGFR in skin and gut tissues. The severity can vary, but they are a common feature of the class.[13][14]

Data Summary Table
Toxicity EndpointGefitinibErlotinibLapatinib
Hepatotoxicity High Risk (ALT/AST elevations, rare fatalities)[4][5]Moderate RiskLow Risk
Pulmonary Toxicity (ILD) Significant Risk[7]Significant Risk[8]Low Risk
Cardiotoxicity (↓LVEF) Low RiskLow RiskModerate Risk (Monitoring required)[9][10]
Common (Dose-Limiting) Rash, Diarrhea[6]Rash, Diarrhea[6][13]Rash, Diarrhea

Experimental Methodologies & Rationale

To prospectively evaluate a novel this compound analog, a tiered approach to in vivo toxicity testing is essential. The following protocols are based on internationally recognized OECD guidelines.

Workflow for In Vivo Toxicity Assessment

The following diagram illustrates a typical workflow for assessing the toxicity of a new chemical entity in this class.

G cluster_0 Tier 1: Acute Toxicity cluster_1 Tier 2: Sub-chronic Toxicity cluster_2 Tier 3: Mechanistic/Follow-up Acute Acute Oral Toxicity (OECD 423) DoseRange Dose Range Finding Acute->DoseRange Determines max tolerated dose SubChronic 28-Day Repeat Dose Study (OECD 407) DoseRange->SubChronic Informs dose selection ClinPath Clinical Pathology (Hematology, Chemistry) SubChronic->ClinPath Histo Histopathology (Target Organ ID) SubChronic->Histo Cardio Cardiovascular Monitoring (ECG, Echo) Histo->Cardio If cardiac or vascular changes Pulm Pulmonary Function/ Bronchoalveolar Lavage Histo->Pulm If lung inflammation

Caption: Tiered workflow for in vivo toxicity assessment of novel analogs.

Protocol: Acute Oral Toxicity (Based on OECD 423)

Objective: To determine the acute toxic class and approximate LD50 of a test compound, providing initial information on its toxic potential.[15][16][17]

Rationale: This study is a crucial first step. The Acute Toxic Class method is selected as it uses a minimal number of animals to classify a substance for hazard, aligning with the 3Rs (Replacement, Reduction, Refinement) principles of animal welfare.[15] The results directly inform the dose selection for subsequent repeat-dose studies.

Methodology:

  • Animal Model: Use a single sex (typically female, as they are often slightly more sensitive) of a standard rodent strain (e.g., Sprague-Dawley rats).[15]

  • Acclimatization: Animals are acclimatized for at least 5 days to laboratory conditions.

  • Dosing: A stepwise procedure is used, starting with a dose from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg). A group of 3 animals is dosed.[15]

  • Observation: Animals are observed for mortality, moribundity, and clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory, and central nervous system activity) immediately after dosing, at several intervals on the first day, and daily thereafter for 14 days.[2][15]

  • Stepwise Procedure:

    • If mortality occurs at the starting dose, the next step uses a lower dose.

    • If no mortality occurs, the next step uses a higher dose.

    • This continues until a stopping criterion is met (e.g., mortality at a certain dose level, no mortality at the highest dose level).

  • Endpoint: The substance is classified into a GHS (Globally Harmonized System) category based on the observed outcomes. Gross necropsy is performed on all animals at the end of the study.

Protocol: 28-Day Repeated Dose Oral Toxicity Study (Based on OECD 407)

Objective: To provide information on the potential health hazards likely to arise from repeated exposure, including identifying target organs and establishing a No-Observed-Adverse-Effect Level (NOAEL).[18][19][20][21]

Rationale: This study is the cornerstone of sub-chronic toxicity assessment. Its 28-day duration allows for the development of toxicities that may not be apparent after a single dose.[18][19] The comprehensive set of endpoints (clinical observations, body weight, food/water consumption, hematology, clinical chemistry, and histopathology) provides a holistic view of the compound's effect on the animal.[18][20]

Methodology:

  • Animal Model: Use of rodents, preferably rats (e.g., Sprague-Dawley). At least 3 dose groups and a concurrent control group are used, with 10 animals per group (5 male, 5 female).[18]

  • Dose Selection: Doses are selected based on data from the acute toxicity study. The highest dose should produce clear toxicity but not mortality, the lowest dose should produce no toxicity (the anticipated NOAEL), and the intermediate dose should cause minimal toxic effects.

  • Administration: The test substance is administered orally (e.g., by gavage) daily for 28 consecutive days.[18][21]

  • In-Life Observations:

    • Daily: Detailed clinical observations for signs of toxicity.

    • Weekly: Measurement of body weight and food consumption.

  • Terminal Procedures (Day 29):

    • Blood Collection: Blood is collected for hematology and clinical chemistry analysis.

      • Hematology: Evaluates effects on red blood cells, white blood cells, and platelets.

      • Clinical Chemistry: Evaluates organ function (e.g., ALT/AST for liver, BUN/Creatinine for kidney).

    • Necropsy & Organ Weights: A full gross necropsy is performed on all animals. Key organs (liver, kidneys, heart, lungs, spleen, etc.) are weighed.

    • Histopathology: A comprehensive set of organs and tissues are preserved, processed, and examined microscopically by a veterinary pathologist. This is the definitive step for identifying target organs of toxicity.

Potential Mechanism of Organ-Specific Toxicity

Understanding the potential mechanism of toxicity is key to mitigating risk. For aniline-based compounds, a common pathway involves metabolic activation.

G cluster_detox Detoxification cluster_toxicity Toxicity Pathway Parent Parent Analog (in Hepatocyte) CYP450 CYP450 Enzymes (e.g., CYP3A4, 1A2) Parent->CYP450 Metabolism Metabolite Reactive Metabolite (e.g., Quinone-imine) CYP450->Metabolite GSH GSH Conjugation Metabolite->GSH If GSH is sufficient Covalent Covalent Binding to Cellular Proteins Metabolite->Covalent If GSH is depleted Excretion Stable Excretable Product GSH->Excretion Stress Oxidative Stress & Mitochondrial Dysfunction Covalent->Stress Damage Hepatocellular Necrosis / Apoptosis Stress->Damage

Caption: Hypothetical pathway for metabolism-induced hepatotoxicity.

This pathway highlights why observing liver enzyme elevations in a 28-day study is a critical finding. It suggests the compound may be forming reactive metabolites at a rate that overwhelms the liver's natural detoxification mechanisms (e.g., glutathione conjugation), leading to cellular injury.

Conclusion and Strategic Recommendations

The in vivo toxicity profile of novel this compound analogs can be anticipated by studying well-characterized drugs sharing this scaffold. The evidence from Gefitinib, Erlotinib, and Lapatinib suggests that researchers should be particularly vigilant for:

  • Hepatotoxicity: Monitor liver function tests closely in all in vivo studies.

  • Pulmonary Toxicity: Any signs of respiratory distress in animal models should be investigated thoroughly with histopathology.

  • Cardiotoxicity: While potentially specific to certain substitutions (like in Lapatinib), it should be considered a potential liability for the class.

A tiered, systematic approach, beginning with an acute toxicity study (OECD 423) to inform a robust 28-day repeat-dose study (OECD 407), is the standard and most effective strategy for characterizing the safety profile of these important molecules. The insights gained from these foundational studies are critical for making informed decisions on the viability of a new drug candidate and for designing longer-term chronic toxicity studies.

References

A Head-to-Head Comparison of Catalytic Systems for the Synthesis of 4-Morpholino-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of complex molecules is paramount. 4-Morpholino-3-(trifluoromethyl)aniline is a key building block in the synthesis of various pharmacologically active compounds, making its efficient production a topic of significant interest. The crucial step in its synthesis is the formation of the C-N bond between the aniline ring and the morpholine moiety. This guide provides an in-depth, head-to-head comparison of the two primary catalytic methods for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. We will delve into the mechanistic underpinnings of each catalytic system, present comparative experimental data from analogous reactions, and provide detailed protocols to guide your synthetic strategy.

Introduction to the Synthetic Challenge

The synthesis of this compound typically starts from a readily available precursor like 4-halo-2-(trifluoromethyl)aniline. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the aryl halide, making the choice of an appropriate catalytic system critical for achieving high yields and purity. The two most prominent methods for forging the C-N bond in this context are the Buchwald-Hartwig amination and the Ullmann condensation.

Palladium-Catalyzed Buchwald-Hartwig Amination: A Modern Powerhouse

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for its broad substrate scope and high efficiency.[1] This palladium-catalyzed cross-coupling reaction offers a versatile and often high-yielding route to aryl amines.[2][3]

Mechanistic Insights

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that underscores the importance of ligand choice. The generally accepted mechanism proceeds through the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate. The electron-deficient nature of the 4-halo-2-(trifluoromethyl)aniline precursor facilitates this step.

  • Amine Coordination and Deprotonation: The amine (morpholine) coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex. The choice of base is crucial to avoid side reactions and ensure efficient deprotonation.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst and releasing the desired this compound product. Bulky, electron-rich phosphine ligands are often essential to promote this final, product-forming step.

Buchwald-Hartwig Catalytic Cycle cluster_products Products Pd(0)L Pd(0) Catalyst Ar-Pd(II)(L)-X Pd(II) Intermediate Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L)-NHR₂ Pd-Amido Complex Ar-Pd(II)(L)-X->Ar-Pd(II)(L)-NHR₂ + R₂NH - HX Ar-Pd(II)(L)-NHR₂->Pd(0)L Reductive Elimination Ar-NR₂ Ar-NR₂ Ar-Pd(II)(L)-NHR₂->Ar-NR₂

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Recommended Experimental Protocol

This protocol is adapted from established procedures for the amination of 4-bromo-3-(trifluoromethyl)aniline.

Materials:

  • 4-Bromo-2-(trifluoromethyl)aniline

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equiv.).

  • Seal the tube with a rubber septum, and evacuate and backfill with argon three times.

  • Add 4-bromo-2-(trifluoromethyl)aniline (1.0 equiv.) and morpholine (1.2 equiv.) via syringe.

  • Add anhydrous toluene to achieve a 0.5 M concentration of the aryl bromide.

  • Stir the reaction mixture at 100 °C and monitor by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Copper-Catalyzed Ullmann Condensation: The Classic Approach

The Ullmann condensation is a classic method for the formation of C-N bonds, predating the palladium-catalyzed methods.[4] While it traditionally required harsh reaction conditions, modern advancements with the use of ligands have made it a viable and often cost-effective alternative.[5]

Mechanistic Insights

The mechanism of the copper-catalyzed Ullmann condensation is more debated than its palladium counterpart, but it is generally believed to involve a Cu(I)/Cu(III) catalytic cycle:

  • Ligand Exchange/Salt Formation: The amine reacts with the Cu(I) salt to form a copper-amido complex.

  • Oxidative Addition: The aryl halide oxidatively adds to the Cu(I)-amido complex to form a Cu(III) intermediate.

  • Reductive Elimination: The C-N bond is formed through reductive elimination from the Cu(III) species, yielding the desired product and regenerating a Cu(I) species.

Ullmann Condensation Catalytic Cycle cluster_products Products Cu(I)X Cu(I) Catalyst [LCu(I)(NR₂)] Cu-Amido Complex Cu(I)X->[LCu(I)(NR₂)] + R₂NH, Base [LCu(III)(Ar)(NR₂)(X)] Cu(III) Intermediate [LCu(I)(NR₂)]->[LCu(III)(Ar)(NR₂)(X)] Oxidative Addition (Ar-X) [LCu(III)(Ar)(NR₂)(X)]->Cu(I)X Reductive Elimination Ar-NR₂ Ar-NR₂ [LCu(III)(Ar)(NR₂)(X)]->Ar-NR₂

Caption: A proposed catalytic cycle for the Ullmann condensation.

Recommended Experimental Protocol

This protocol is based on modern Ullmann-type amination procedures.

Materials:

  • 4-Bromo-2-(trifluoromethyl)aniline

  • Morpholine

  • Copper(I) iodide (CuI)

  • L-Proline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • To a dry reaction vial, add CuI (5 mol%), L-proline (10 mol%), and K₂CO₃ (2.0 equiv.).

  • Add 4-bromo-2-(trifluoromethyl)aniline (1.0 equiv.) and morpholine (1.5 equiv.).

  • Add anhydrous DMSO to achieve a 0.5 M concentration of the aryl bromide.

  • Seal the vial and stir the mixture at 110 °C for 24-48 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Head-to-Head Catalyst Performance Comparison

While direct comparative data for the synthesis of this compound is scarce in the literature, we can extrapolate performance based on reactions with structurally similar substrates. The following table provides an expected performance comparison based on available data for the amination of electron-deficient aryl halides.

ParameterPalladium-Catalyzed Buchwald-HartwigCopper-Catalyzed Ullmann Condensation
Catalyst Loading Typically lower (0.5-5 mol%)Generally higher (5-20 mol%)
Reaction Temperature Milder (80-120 °C)Often higher (100-150 °C)
Reaction Time Generally shorter (8-24 h)Typically longer (24-72 h)
Ligand Cost Often higher (specialized phosphines)Generally lower (e.g., amino acids)
Substrate Scope Broader, especially for less reactive chloridesTraditionally better with iodides and bromides
Functional Group Tolerance Generally very goodCan be sensitive to certain functional groups
Typical Yields Often high to excellent (>80%)Moderate to good (60-85%)
Cost-Effectiveness Higher initial cost (catalyst), but potentially more efficientLower initial cost, but may require longer reaction times and higher temperatures

Concluding Remarks for the Practicing Scientist

The choice between a Palladium-catalyzed Buchwald-Hartwig amination and a Copper-catalyzed Ullmann condensation for the synthesis of this compound will depend on the specific priorities of the project.

  • For rapid, high-yielding synthesis with broad functional group tolerance, the Buchwald-Hartwig amination is often the superior choice. The higher cost of palladium and specialized phosphine ligands is often justified by the shorter reaction times and higher efficiency.

  • For cost-sensitive applications and large-scale production, the Ullmann condensation presents a compelling alternative. The lower cost of copper catalysts and simpler ligands can lead to significant cost savings, although this may come at the expense of longer reaction times and potentially lower yields.

It is highly recommended to perform small-scale screening of both catalytic systems to determine the optimal conditions for your specific needs. The protocols provided in this guide serve as an excellent starting point for such optimization studies.

References

Reproducibility of experimental results using 4-Morpholino-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

An analysis of the synthesis, applications, and reproducibility of a key pharmaceutical intermediate.

This guide provides a comparative analysis of experimental results involving 3-Fluoro-4-morpholinoaniline, a significant intermediate in pharmaceutical synthesis. While the initial topic of interest was "4-Morpholino-3-(trifluoromethyl)aniline," a thorough review of scientific literature indicates that 3-Fluoro-4-morpholinoaniline is the more extensively documented and utilized compound in research and development, particularly as a precursor to the antibiotic Linezolid. This guide will focus on the available data for 3-Fluoro-4-morpholinoaniline, offering insights into its synthesis, the performance of its derivatives, and the biological pathways it influences through its end-product, Linezolid.

I. Data Presentation: Synthesis and Biological Activity

The reproducibility of experimental outcomes using 3-Fluoro-4-morpholinoaniline can be inferred from the consistency of reported yields in its synthesis and the pharmacological activity of its derivatives.

Table 1: Comparison of Synthetic Yields for 3-Fluoro-4-morpholinoaniline and its Derivatives

ProductStarting MaterialsReaction TypeReported Yield (%)PurityReference
3-Fluoro-4-morpholinoanilineo-Fluoronitrobenzene, Morpholine, Disubstituted ethyl ether, Nitric acid, Acetic acidMulti-step synthesis85%99.5% (HPLC)[1]
3-Fluoro-4-morpholinoaniline4-(2-fluoro-4-nitrophenyl)morpholine, Iron powder, Ammonium chlorideNitro group reductionNot specified>98%[2][3]
Linezolid3-fluoro-4-morpholinobenzenamine, (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolaneN-alkylation and subsequent steps>40% (overall)Not specified
Sulfonamide & Carbamate Derivatives3-fluoro-4-morpholinoaniline, Aryl sulfonyl chlorides/chloroformatesSulfonylation/ Carbamoylation75-89%Not specified[3]
Oxazolidinone Derivatives3-fluoro-4-morpholinyl aniline, (R)-epichlorohydrinMulti-step synthesisGoodNot specified[4]
Novel Morpholine DerivativesAmine derivativesNucleophilic addition70-90%Not specified[5]

Table 2: In Vitro Activity of 3-Fluoro-4-morpholinoaniline Derivatives

Derivative CompoundCell LineActivity Metric (IC50)ResultReference
Schiff base of 3-fluoro-4-morpholinoanilineBiofilmIC5012.97 µM[6]
Linezolid (for comparison)BiofilmIC5015.93 µM[6]
Sulfonamide derivative (NAM-5)MCF-7 (breast cancer)IC501.811 µM[5]
Sulfonamide derivative (NAM-5)MDA-MB-231 (breast cancer)IC502.143 µM[5]
Morpholine derivative (NAM-7)MCF-7 (breast cancer)IC501.883 µM[5]
Morpholine derivative (NAM-7)MDA-MB-231 (breast cancer)IC504.688 µM[5]

II. Experimental Protocols

Detailed methodologies are crucial for the replication of experimental results. Below are summarized protocols for the synthesis of 3-Fluoro-4-morpholinoaniline and the evaluation of its derivatives.

A. Synthesis of 3-Fluoro-4-morpholinoaniline

A common synthetic route involves a multi-step process starting from o-fluoronitrobenzene.[1]

  • Reduction of o-fluoronitrobenzene: o-Fluoronitrobenzene is reduced to obtain o-fluoroaniline.

  • Formation of o-fluoro-morpholinyl benzene: The resulting o-fluoroaniline is reacted with a disubstituted ethyl ether in an organic solvent in the presence of a deacidifying agent at 100-150°C.

  • Nitration: The o-fluoro-morpholinyl benzene undergoes nitration using nitric acid in an acetic acid solvent to yield 3-fluoro-4-morpholinyl nitrobenzene.

  • Final Reduction: The nitro group of 3-fluoro-4-morpholinyl nitrobenzene is reduced to an amine to yield the final product, 3-fluoro-4-morpholinoaniline. Recrystallization from an aqueous ethanolic solution can be used for purification.[1]

An alternative method involves the reduction of 4-(2-fluoro-4-nitrophenyl)morpholine using iron powder and ammonium chloride.[2][3]

B. Evaluation of Anti-Cancer Activity of Derivatives

The anti-proliferative activity of novel 3-fluoro-4-morpholinoaniline derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231) was assessed using a cell viability assay.[5]

  • Cell Culture: Cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the synthesized compounds.

  • MTT Assay: After a 72-hour incubation period, MTT reagent is added to each well. The resulting formazan crystals are dissolved in a solubilizing agent.

  • Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) is then calculated.

III. Visualizations: Workflows and Pathways

A. Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of 3-Fluoro-4-morpholinoaniline, a key precursor for various pharmaceutical compounds.

G Simplified Synthesis Workflow for 3-Fluoro-4-morpholinoaniline A Starting Materials (e.g., o-Fluoronitrobenzene) B Step 1: Reduction A->B C Intermediate 1 (o-Fluoroaniline) B->C D Step 2: Morpholine Ring Formation C->D E Intermediate 2 (o-Fluoro-morpholinyl benzene) D->E F Step 3: Nitration E->F G Intermediate 3 (3-Fluoro-4-morpholinyl nitrobenzene) F->G H Step 4: Reduction G->H I Final Product (3-Fluoro-4-morpholinoaniline) H->I J Purification (e.g., Recrystallization) I->J G Mechanism of Action of Linezolid cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Inhibition Prevents formation of functional 70S initiation complex 50S_subunit->Inhibition 30S_subunit 30S Subunit 30S_subunit->Inhibition mRNA mRNA mRNA->Inhibition tRNA Initiator tRNA tRNA->Inhibition Linezolid Linezolid Binding Binds to 23S rRNA on 50S Subunit Linezolid->Binding Binding->50S_subunit targets Result Inhibition of Bacterial Protein Synthesis Inhibition->Result

References

A Head-to-Head Comparison: Imatinib vs. Nilotinib in Targeting BCR-ABL

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapies for Chronic Myeloid Leukemia (CML), two pioneering tyrosine kinase inhibitors (TKIs), Imatinib and its second-generation successor Nilotinib, have revolutionized patient outcomes. Both drugs effectively target the aberrant BCR-ABL fusion protein, the hallmark of CML.[1] This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers, scientists, and drug development professionals in their understanding and evaluation of these critical cancer therapeutics.

Performance Data: A Quantitative Comparison

The efficacy of Imatinib and Nilotinib has been extensively studied, with Nilotinib demonstrating superior potency in many contexts.[1] The following tables summarize key in vitro and clinical data, offering a clear comparison of their performance.

Table 1: In Vitro Potency Against BCR-ABL Expressing Cell Lines

Cell LineBCR-ABL StatusImatinib IC₅₀ (nM)Nilotinib IC₅₀ (nM)Fold Difference (Imatinib/Nilotinib)
K562p210200 - 300< 30> 6.7 - 10
Ba/F3p210 Wild-Type6402032
Ba/F3E255K Mutant>10,000490>20.4
Ba/F3M351T Mutant3,70030123.3

IC₅₀ values represent the concentration of the drug required to inhibit 50% of cell proliferation.[1]

Table 2: Clinical Efficacy in Newly Diagnosed Chronic Phase CML (ENESTnd Study)

Response MetricImatinib (400 mg once daily)Nilotinib (300 mg twice daily)
Major Molecular Response (MMR) at 12 months22%44%
Complete Cytogenetic Response (CCyR) by 12 months65%80%
Progression to Accelerated or Blast Phase (by 5 years)Higher IncidenceSignificantly Lower Incidence

Signaling Pathway and Mechanism of Action

The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that drives the pathogenesis of CML.[2] It activates a number of downstream signaling pathways, including the RAS/MEK/MAPK and PI3K/AKT/mTOR pathways, which are crucial for cell proliferation and survival.[3] Imatinib and Nilotinib are ATP-competitive inhibitors that bind to the ATP-binding pocket of the ABL kinase domain, preventing the phosphorylation of BCR-ABL and its downstream substrates.[3][4] This inhibition blocks the signaling cascade, leading to a reduction in cell proliferation and the induction of apoptosis in BCR-ABL-positive cells.[4]

While both drugs share a similar mechanism of action, Nilotinib was designed to have a higher binding affinity for the ABL kinase domain. This results in greater potency and selectivity compared to Imatinib.[5] Preclinical studies have shown that Nilotinib is 30 to 100-fold more potent than Imatinib in inhibiting the proliferation of BCR-ABL expressing cells.[5] Furthermore, Nilotinib is effective against a majority of Imatinib-resistant BCR-ABL mutations, with the notable exception of the T315I mutation.[6]

BCR_ABL_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR-ABL BCR-ABL GRB2 GRB2 BCR-ABL->GRB2 PI3K PI3K BCR-ABL->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK MEK->MAPK Proliferation Proliferation MAPK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Imatinib Imatinib Imatinib->BCR-ABL Nilotinib Nilotinib Nilotinib->BCR-ABL

BCR-ABL signaling and points of inhibition.

Experimental Protocols

To ensure the reproducibility and cross-validation of experimental results, detailed methodologies for key assays are provided below.

Western Blot for Phospho-BCR-ABL

This protocol details the detection of phosphorylated BCR-ABL in CML cell lines following treatment with TKIs.

  • Cell Culture and Treatment: Culture BCR-ABL positive cells (e.g., K562) in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Treat cells with varying concentrations of Imatinib or Nilotinib for a specified time (e.g., 2-24 hours). Include a DMSO vehicle control.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-BCR-ABL (e.g., p-BCR-ABL Y177) overnight at 4°C.[7] Subsequently, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Stripping and Reprobing: The membrane can be stripped and reprobed with antibodies against total BCR-ABL and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Western_Blot_Workflow Cell Culture & Treatment Cell Culture & Treatment Cell Lysis Cell Lysis Cell Culture & Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Antibody Incubation Antibody Incubation Protein Transfer->Antibody Incubation Detection Detection Antibody Incubation->Detection Analysis Analysis Detection->Analysis

Western Blot experimental workflow.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of Imatinib or Nilotinib and incubate for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ values.[1]

In Vitro Kinase Assay

This assay directly measures the enzymatic activity of the BCR-ABL kinase and its inhibition by the compounds.

  • Reaction Setup: In a microplate, combine the recombinant BCR-ABL enzyme, a specific peptide substrate, and varying concentrations of Imatinib or Nilotinib in a kinase assay buffer.

  • Initiation of Reaction: Add ATP to initiate the phosphorylation reaction and incubate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection of Phosphorylation: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a fluorescence-based assay where the product is detected by a specific antibody or by measuring the depletion of ATP.[8][9]

  • Data Analysis: Determine the kinase activity as a function of inhibitor concentration to calculate the IC₅₀ values.

Conclusion

The experimental data consistently demonstrates that Nilotinib is a more potent inhibitor of BCR-ABL than Imatinib, both in vitro and in clinical settings.[1] This increased potency translates to faster and deeper molecular responses in CML patients, which is a critical factor for long-term prognosis.[10] The provided experimental protocols offer a framework for researchers to independently verify these findings and to evaluate the efficacy of novel BCR-ABL inhibitors. The choice between Imatinib and Nilotinib for first-line therapy in CML depends on a variety of factors including patient risk stratification, comorbidity profile, and tolerance to the specific TKI.

References

Safety Operating Guide

Proper Disposal of 4-Morpholino-3-(trifluoromethyl)aniline: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the responsible management of chemical waste is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of 4-Morpholino-3-(trifluoromethyl)aniline, a halogenated aromatic amine. The protocols outlined are based on safety data for structurally similar compounds and general best practices for handling hazardous chemical waste.

Core Principle: Treat as Hazardous Waste

This compound and its containers must be handled as hazardous waste from the point of generation through to final disposal.[1] Under no circumstances should this chemical be disposed of down the drain or mixed with general refuse.[1][2] Due to its potential toxicity and persistence, preventing its release into the environment is a critical priority.[1][3]

Immediate Safety and Handling Protocols

Before beginning any disposal-related tasks, ensure all necessary personal protective equipment (PPE) is worn and that you are working in a controlled environment.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or chemical safety goggles.[4][5]

  • Hand Protection: Use impervious, chemical-resistant gloves.[4][6] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[6]

  • Skin Protection: A laboratory coat or other protective clothing is mandatory to prevent skin contact.[4]

  • Respiratory Protection: All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust or vapors.[4][7]

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of halogenated organic compounds like this compound is through a licensed professional waste disposal company, which will typically employ high-temperature incineration.[1][7][8]

  • Waste Collection:

    • Collect waste this compound in its original container or a compatible, properly labeled, and tightly sealed container.[1]

    • Crucially, do not mix this waste with other waste streams, particularly non-halogenated solvents. [1][9][10] Separating halogenated and non-halogenated waste is essential for proper disposal and can impact disposal costs.[9][10]

  • Labeling:

    • As soon as waste is placed in the container, affix a "Hazardous Waste" tag.[9][10] The label should clearly identify the contents as "this compound" and include any other required information by your institution's environmental health and safety (EHS) department.

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated hazardous waste accumulation area.[1][9]

    • This area should be cool, dry, and well-ventilated.[1][11]

    • Ensure the storage area is secure and locked up.[1][12]

    • Store containers in secondary containment to prevent spills from spreading.[9]

    • Segregate the container from incompatible materials, such as strong oxidizing agents.[1]

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed chemical waste management company to arrange for pickup and disposal.[7]

    • Provide them with an accurate description of the waste.

  • Disposal of Contaminated Materials:

    • Any items that have come into contact with this compound, such as gloves, absorbent materials, or emptied containers, must also be disposed of as hazardous waste in the same manner as the chemical itself.[1]

    • For a container to be considered "empty" by regulatory standards, specific procedures, such as triple rinsing, may be required. The rinsate from this process must be collected and disposed of as hazardous waste.[13]

Spill Management

In the event of a spill, follow these procedures immediately:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[7]

  • Wear Appropriate PPE: Before addressing the spill, don the full PPE detailed above.[7]

  • Containment and Cleanup:

    • Absorb the spilled material with an inert, non-combustible substance like dry sand or earth.[1][12]

    • Using spark-proof tools, carefully collect the absorbed material and place it into a suitable, closed container for disposal.[1]

    • Avoid creating dust during the cleanup process.[7][8]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Label the container with the spill cleanup material as hazardous waste and dispose of it according to the procedures outlined above.

Quantitative Data for Disposal Considerations
PropertyValueCitation
Physical State Solid: Powder[5]
Melting Point 121-123 °C[5]
Solubility in Water Not known[5]
Incompatible Materials Strong oxidizing agents, Strong bases[8][11]

Experimental Workflow and Diagrams

Disposal Workflow

The logical flow for the proper disposal of this compound is critical to maintaining a safe laboratory environment. The process begins with the identification of the waste and proceeds through a series of steps culminating in its final, safe disposal by certified professionals.

cluster_0 Phase 1: In-Lab Handling cluster_1 Phase 2: Storage & Pickup cluster_2 Phase 3: Final Disposal cluster_spill Spill Emergency Protocol A Identify Waste This compound B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Collect in Designated, Sealed, & Labeled Container B->C S1 Evacuate & Ventilate Area B->S1 If Spill Occurs D Segregate from Non-Halogenated Waste C->D E Store in Secure, Ventilated Hazardous Waste Area D->E F Use Secondary Containment E->F G Contact EHS or Licensed Waste Disposal Company F->G H Arrange for Waste Pickup G->H I Professional Transport H->I J High-Temperature Incineration (with Scrubber & Afterburner) I->J K Compliant Final Disposal J->K S2 Don Full PPE S1->S2 S3 Absorb with Inert Material S2->S3 S4 Collect in Sealed Container S3->S4 S5 Dispose as Hazardous Waste S4->S5

Caption: Workflow for the safe disposal of this compound.

References

A Comprehensive Guide to the Safe Handling of 4-Morpholino-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 4-Morpholino-3-(trifluoromethyl)aniline was available at the time of this writing. The following guidance is synthesized from safety data for structurally similar compounds, including various trifluoromethylanilines and morpholinoanilines. It is imperative to treat this compound with the utmost caution and to conduct a thorough risk assessment before handling.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The procedural guidance herein is designed to establish a self-validating system of safety, grounded in the known hazards of related chemical structures.

Hazard Identification and Risk Assessment

Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][3]

  • Skin Corrosion/Irritation: Causes skin irritation.[4]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[5]

  • Respiratory Irritation: May cause respiratory irritation.[6]

  • Organ Damage: Potential for organ damage through prolonged or repeated exposure.[3]

A thorough risk assessment should be conducted before any experiment involving this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure through all potential routes.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended.[1][7]Prevents skin contact and absorption. Aromatic amines can be absorbed through the skin.[1]
Eye/Face Protection Chemical splash goggles or safety glasses with side shields. A face shield should be used when splash hazards exist.[8]Protects eyes from dust particles and splashes of solutions.[1]
Skin and Body A flame-resistant lab coat worn over personal clothing that fully covers the arms and legs.[1]Protects skin from accidental spills and contamination.
Respiratory All handling of the solid compound or its solutions must be conducted in a certified chemical fume hood.[1]Prevents inhalation of airborne dust or aerosols, which is a primary route of exposure.[1] If a fume hood is not available, a respirator may be required.

Operational Plan: Safe Handling and Storage

A systematic workflow is crucial for the safe handling of this compound.

Handling Protocol
  • Preparation: Before beginning work, ensure all necessary PPE is available and in good condition. Verify that the chemical fume hood is functioning correctly.[1]

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within a chemical fume hood to minimize inhalation exposure.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: Thoroughly wash hands and forearms with soap and water after handling, even if gloves were worn.[4]

Storage Protocol
  • Store in a tightly closed, properly labeled container.[2]

  • Keep in a cool, dry, and well-ventilated area.[2]

  • Store in a locked cabinet or a secure area accessible only to authorized personnel.[9]

  • Store away from incompatible materials, such as strong oxidizing agents.[6]

Emergency Procedures

Immediate and appropriate action is critical in the event of exposure.

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Disposal Plan

Spill Management

For small spills that can be managed in under 10 minutes by trained personnel:

  • Evacuate and Ventilate: Alert others in the area and ensure the area is well-ventilated.

  • Absorb: Cover the spill with an inert absorbent material (e.g., sand, vermiculite).

  • Collect: Carefully scoop the absorbed material into a sealable, labeled container for hazardous waste.

  • Decontaminate: Wipe the spill area with a suitable decontaminating solution.

  • Dispose: Place all used cleaning materials into a sealed bag and dispose of as hazardous waste.[11]

  • Wash: Thoroughly wash hands with soap and water.

For large spills, evacuate the area and contact your institution's Environmental Health and Safety (E&S) department.

Waste Disposal

Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[11]

  • Solid Waste: Dispose of the chemical and any contaminated disposable labware (e.g., gloves, weighing paper) as hazardous waste. Place in a designated, sealed, and properly labeled container.[1]

  • Liquid Waste: Collect all solutions containing this compound in a labeled, sealed container for hazardous waste.

  • Licensed Disposal: All waste containing this compound must be treated as hazardous waste and disposed of through a licensed chemical waste management company, which will typically use high-temperature incineration.[6][11]

Experimental Workflow Diagram

The following diagram illustrates the key stages of safely handling this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal RiskAssessment Conduct Risk Assessment PPECheck Verify PPE Availability & Condition RiskAssessment->PPECheck EngControlCheck Check Fume Hood PPECheck->EngControlCheck Weighing Weigh Solid EngControlCheck->Weighing Proceed if safe Dissolving Prepare Solution Weighing->Dissolving Reaction Perform Experiment Dissolving->Reaction Decontaminate Decontaminate Work Area Reaction->Decontaminate WasteCollection Collect Hazardous Waste Decontaminate->WasteCollection Disposal Dispose via EHS WasteCollection->Disposal

Caption: A workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Morpholino-3-(trifluoromethyl)aniline
Reactant of Route 2
4-Morpholino-3-(trifluoromethyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.